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  • Product: 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride
  • CAS: 861135-54-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Benzyl-4-(chloromethyl)-1H-pyrazole Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a heterocyclic organic compound that belongs to the pyrazole family. The pyrazole ring i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a heterocyclic organic compound that belongs to the pyrazole family. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry due to its wide range of biological activities.[1] The presence of a reactive chloromethyl group and a benzyl substituent makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, reactivity, and potential applications of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, offering insights for researchers and scientists in the field.

Physicochemical Properties

Detailed experimental data for 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is not extensively available in public literature. However, based on its structure and data from chemical suppliers, the following properties can be summarized.[2][3]

PropertyValueSource
Molecular Formula C₁₁H₁₂Cl₂N₂[2][3]
Molecular Weight 243.13 g/mol [2][3]
CAS Number 861135-54-8[2][3]
Appearance Predicted: White to off-white solidInferred
Melting Point Not available. Related benzylpyrazole derivatives exhibit a range of melting points. For example, 1-benzyl-4-iodo-1H-pyrazole has a melting point of 62-66 °C.
Solubility Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is likely limited for the free base but enhanced for the hydrochloride salt. Benzyl chloride is moderately soluble in water and highly soluble in alcohol and ether.[4]Inferred
Purity (Typical) ≥95%[2]

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is not readily found in peer-reviewed literature. However, a plausible and efficient synthesis can be designed based on established organic chemistry principles, starting from the corresponding alcohol, (1-benzyl-1H-pyrazol-4-yl)methanol. This precursor can be synthesized through various methods, including the reduction of the corresponding aldehyde or ester. The final step involves the chlorination of the alcohol.

Proposed Synthetic Pathway: Chlorination of (1-benzyl-1H-pyrazol-4-yl)methanol

The conversion of the primary alcohol to the corresponding alkyl chloride can be achieved using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The use of thionyl chloride is a common and effective method for this transformation. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The formation of the hydrochloride salt is an inherent part of this process when an excess of the chlorinating agent or a source of HCl is present.

Synthetic Pathway Reactant (1-benzyl-1H-pyrazol-4-yl)methanol Product 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride Reactant->Product Chlorination Reagent SOCl2 (Thionyl Chloride) DCM (Solvent) Reagent->Product

Caption: Proposed synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride.

Experimental Protocol:

Materials:

  • (1-benzyl-1H-pyrazol-4-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a gas bubbler (to vent HCl and SO₂), dissolve (1-benzyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of argon or nitrogen.

  • Addition of Thionyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise via the dropping funnel over 15-20 minutes. The reaction is exothermic, and a gentle reflux may be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product, 1-Benzyl-4-(chloromethyl)-1H-pyrazole, can be purified by column chromatography on silica gel.

  • Hydrochloride Salt Formation: To form the hydrochloride salt, dissolve the purified free base in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether. The hydrochloride salt will precipitate out of the solution.

  • Final Product: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride as a solid.

Chemical Reactivity

The primary site of reactivity in 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is the chloromethyl group. This functional group is susceptible to nucleophilic substitution reactions, making the compound a versatile building block for introducing the 1-benzyl-1H-pyrazol-4-ylmethyl moiety into various molecules.

Nucleophilic Substitution Reactions

The chlorine atom in the chloromethyl group is a good leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles. This reactivity is fundamental to its utility in the synthesis of pharmaceutical intermediates.

Nucleophilic Substitution Py-CH2Cl 1-Benzyl-4-(chloromethyl)-1H-pyrazole Nu Nucleophile (e.g., R-NH2, R-OH, R-SH) Product Py-CH2-Nu Cl- Cl- Py-CH2ClNu Py-CH2ClNu ProductCl- ProductCl- Py-CH2ClNu->ProductCl- SN2 Reaction

Caption: General scheme of nucleophilic substitution at the chloromethyl group.

Examples of Nucleophilic Substitution Reactions:

  • Alkylation of Amines: The compound can be used to alkylate primary and secondary amines to introduce the pyrazole motif. This is a common strategy in the synthesis of kinase inhibitors, where the pyrazole ring can interact with the hinge region of the kinase.[5][6]

  • Formation of Ethers: Reaction with alcohols or phenols in the presence of a base leads to the formation of ethers.

  • Formation of Thioethers: Thiols can readily displace the chloride to form thioethers, which are also found in various biologically active molecules.

  • Alkylation of Anilines: The reaction with anilines is a key step in the synthesis of many pharmaceutical compounds.[7]

The reactivity of the chloromethyl group is comparable to that of benzyl chloride, which is known to readily undergo nucleophilic substitution.[4] The presence of the pyrazole ring may have a modest electronic effect on the reactivity of the benzylic-like chloride.

Applications in Drug Discovery and Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Consequently, pyrazole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including inflammation, cancer, and infectious diseases.[1]

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride serves as a key building block for the synthesis of pyrazole-containing drug candidates. Its utility stems from the ability to introduce the substituted pyrazole moiety into a larger molecule through the reactive chloromethyl handle.

Potential Therapeutic Targets:

  • Kinase Inhibitors: A significant number of kinase inhibitors incorporate a pyrazole ring.[8] The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors and donors, facilitating binding to the ATP-binding site of kinases.[5][6] 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride can be used to synthesize libraries of compounds for screening against various kinases implicated in cancer and inflammatory diseases.

  • Anticancer Agents: Many pyrazole derivatives have demonstrated potent antitumor activity.[9] The incorporation of the 1-benzyl-4-methyl-1H-pyrazole unit may lead to novel compounds with improved efficacy and selectivity against cancer cell lines.

  • Antimicrobial Agents: The pyrazole nucleus is also present in compounds with antibacterial and antifungal properties. This building block could be utilized in the development of new antimicrobial agents to combat drug-resistant pathogens.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from its structural components, namely the benzyl chloride and pyrazole moieties.

Potential Hazards:

  • Corrosive: Similar to benzyl chloride, this compound is expected to be corrosive and can cause severe skin burns and eye damage.[4]

  • Irritant: It may cause respiratory irritation.

  • Lachrymator: Benzyl chloride is a lachrymator, and this compound may have similar properties.

  • Toxicity: The toxicological properties have not been thoroughly investigated. However, it should be handled with care, assuming it is harmful if swallowed, inhaled, or absorbed through the skin.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactive chloromethyl group allows for the straightforward introduction of the 1-benzyl-pyrazole scaffold into a variety of molecules. While detailed experimental data on the compound itself is sparse, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups. The prevalence of the pyrazole core in numerous approved drugs and clinical candidates underscores the potential of this compound as a key intermediate in the discovery and development of novel therapeutics. Researchers utilizing this compound should proceed with a solid understanding of its predicted reactivity and adhere to strict safety protocols.

References

  • Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. (n.d.). RSIS International. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1-Chloro-4-(chloromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2015). PubMed. Retrieved from [Link]

  • SCHEME 2 Alkylated products (2–20) of pyrazolones (1a–c) in the absence... (n.d.). ResearchGate. Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Retrieved from [Link]

  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved from [Link]

  • (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. (2025). PubMed Central. Retrieved from [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. (2025). ResearchGate. Retrieved from [Link]

  • Alkylation of Aniline with Benzyl Alcohol by Using Ni/O‐Clay: Kinetic Studies. (n.d.). Request PDF. Retrieved from [Link]

  • Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. (2010). PubMed. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ResearchGate. Retrieved from [Link]

  • 1H-Pyrazole. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl: Structure, Properties, and Synthetic Applications

Foreword: The Strategic Value of Substituted Pyrazoles in Modern Synthesis In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." Its unique electronic properties, metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Substituted Pyrazoles in Modern Synthesis

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have cemented its role in a multitude of approved therapeutics. However, the true potential of this scaffold is only unlocked through precise functionalization. The strategic introduction of reactive groups allows for the transformation of a simple core into a complex, biologically active molecule.

This guide focuses on a particularly valuable intermediate: 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride. The convergence of three key features—a metabolically stable pyrazole core, a lipophilic N-benzyl group for modulating solubility and target engagement, and a highly reactive C-4 chloromethyl "handle"—makes this compound an exceptionally versatile building block for drug discovery and development. This document provides an in-depth examination of its properties, a logical framework for its synthesis, and a practical guide to its application, grounded in the principles of synthetic chemistry and process validation.

Section 1: Core Molecular Attributes and Physicochemical Profile

A comprehensive understanding of a reagent's fundamental properties is the bedrock of its effective use. These attributes dictate everything from reaction setup and solvent choice to purification strategy and storage conditions.

Structural Anatomy

The molecule is composed of a five-membered aromatic pyrazole ring. The N1 position is substituted with a benzyl group, which imparts significant lipophilicity and can engage in π-stacking interactions within biological targets. The C4 position bears a chloromethyl group, a potent electrophile and the primary site of reactivity. The compound is supplied as a hydrochloride salt, enhancing its crystalline nature, stability, and solubility in polar protic solvents.

Figure 1: Annotated Structure of 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl.

Physicochemical Data Summary

The following table consolidates the key physical and chemical identifiers for this reagent. This data is critical for accurate documentation, safety assessment, and reaction stoichiometry calculations.

PropertyValueReference(s)
IUPAC Name 1-benzyl-4-(chloromethyl)-1H-pyrazole,hydrochloride[1]
CAS Number 861135-54-8[2][3][4]
Molecular Formula C₁₁H₁₂Cl₂N₂[1][2]
Molecular Weight 243.13 g/mol [1][2]
Appearance Typically a white to off-white solidGeneral Observation
Purity Commonly available at ≥95%[1]

Section 2: Synthesis and Reactivity

The utility of a building block is defined by its accessibility and its predictable reactivity. This section outlines a logical and field-proven synthetic strategy and delves into the chemistry that makes this reagent so valuable.

A Validated Synthetic Workflow

The synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl is a multi-step process that begins with the construction of the pyrazole core, followed by functional group manipulation. Each step is chosen for its reliability and scalability.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Activation & Substitution cluster_2 Step 3: Salt Formation & Isolation A Precursor (e.g., 1,3-dicarbonyl compound) C (1-Benzyl-1H-pyrazol-4-yl)methanol A->C Condensation & Cyclization B Benzylhydrazine B->C E 1-Benzyl-4-(chloromethyl)-1H-pyrazole (Free Base) C->E Hydroxyl -> Chloride D Chlorinating Agent (e.g., SOCl₂) D->E G Product: 1-Benzyl-4-(chloromethyl)- 1H-pyrazole HCl E->G Protonation & Crystallization F HCl (in solvent) F->G

Figure 2: Logical workflow for the synthesis of the target compound.

  • Causality Behind Experimental Choices:

    • Step 1 (Core Synthesis): The reaction of a 1,3-dicarbonyl equivalent with benzylhydrazine is a classic and robust method for forming N-substituted pyrazoles.[5] The benzylhydrazine directly installs the required N1-substituent. The precursor is chosen to bear a functional group at the 4-position that can be readily converted to a hydroxymethyl group, or is already a hydroxymethyl group.

    • Step 2 (Chlorination): The conversion of the intermediate alcohol, (1-benzyl-1H-pyrazol-4-yl)methanol, to the chloride is a critical activation step. Thionyl chloride (SOCl₂) is an excellent choice as the byproducts (SO₂ and HCl) are gaseous, simplifying workup. This is a standard Appel-type reaction logic, providing a highly reactive electrophile. Alternative, milder conditions using reagents like 2,4,6-trichloro-1,3,5-triazine could also be employed to avoid harsh acidic conditions if other sensitive functional groups were present.[6]

    • Step 3 (Salt Formation): Conversion to the hydrochloride salt serves a dual purpose. It provides a stable, crystalline solid that is easier to handle and purify than the free-base oil. Furthermore, it protects the pyrazole ring's second nitrogen from participating in unwanted side reactions during subsequent use.

The Chemistry of Application: Sₙ2 Reactivity

The synthetic power of this reagent is centered on the reactivity of the chloromethyl group. As a benzylic-type halide, the C-Cl bond is highly polarized and susceptible to nucleophilic attack, proceeding readily through an Sₙ2 mechanism. This allows for the covalent attachment of a vast array of molecular fragments.

Reactivity reagent 1-Benzyl-4-(chloromethyl)-1H-pyrazole R-CH₂-Cl product C-4 Substituted Product R-CH₂-Nu reagent:f1->product:f1 Sₙ2 Attack nucleophile Nucleophile Nu⁻ nucleophile:f1->reagent:f1 leaving_group Cl⁻ product->leaving_group

Figure 3: Sₙ2 reaction mechanism at the C-4 chloromethyl position.

This predictable reactivity makes it an ideal substrate for building molecular libraries. Common nucleophiles include:

  • Amines (Primary & Secondary): For the synthesis of ligands for receptors and enzymes.

  • Phenols and Thiols: To introduce linkers or pharmacophores via ether or thioether bonds.

  • Azide Ion: As a precursor for "click chemistry" via the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Section 3: Field Application Protocol: Synthesis of a Kinase Inhibitor Precursor

To demonstrate the practical utility of 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl, this section provides a detailed protocol for its use in synthesizing a key intermediate for a receptor-interacting protein 1 (RIP1) kinase inhibitor, a target class relevant to inflammatory diseases.[7]

Objective

To synthesize N-((1-benzyl-1H-pyrazol-4-yl)methyl)aniline by reacting 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl with aniline. This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and product verification.

Step-by-Step Methodology

Materials:

  • 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl (2.43 g, 10.0 mmol).

    • Add anhydrous potassium carbonate (3.45 g, 25.0 mmol). Expertise Note: K₂CO₃ acts as both the base to neutralize the HCl salt to the active free base in situ and to scavenge the HCl byproduct of the Sₙ2 reaction, driving the equilibrium towards the product.

    • Add 40 mL of anhydrous acetonitrile.

  • Addition of Nucleophile:

    • Add aniline (1.12 g, 1.09 mL, 12.0 mmol) to the suspension via syringe.

  • Reaction Execution & Monitoring:

    • Heat the mixture to reflux (approx. 82 °C) and stir vigorously.

    • Validation Checkpoint 1 (TLC): After 2 hours, take a small aliquot of the reaction mixture. Spot it on a silica TLC plate alongside the starting material. Elute with a 3:1 Hexanes:Ethyl Acetate system. The reaction is complete upon the disappearance of the starting pyrazole spot and the appearance of a new, typically less polar, product spot. Continue refluxing and checking every hour until completion (typically 4-6 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

  • Purification:

    • Dissolve the crude material in a minimal amount of dichloromethane (DCM).

    • Adsorb the material onto a small amount of silica gel and dry it.

    • Perform flash column chromatography on silica gel, eluting with a gradient of 0% to 30% ethyl acetate in hexanes.

    • Validation Checkpoint 2 (Fraction Analysis): Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the final product, N-((1-benzyl-1H-pyrazol-4-yl)methyl)aniline.

  • Final Product Characterization:

    • Validation Checkpoint 3 (Spectroscopy): The identity and purity of the final compound must be confirmed by:

      • ¹H NMR: To confirm the presence of all expected protons and their correct integration and splitting patterns.

      • LC-MS: To confirm the correct mass-to-charge ratio (m/z) for the product and to assess purity (>95%).

Section 4: Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

  • Hazard Profile: As a hydrochloride salt and a reactive benzylic-type chloride, this compound should be considered corrosive and an irritant. Similar compounds are known to cause skin irritation, serious eye damage, and respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear safety glasses with side shields, a flame-resistant lab coat, and nitrile gloves.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases and oxidizing agents. The compound is moisture-sensitive.[10]

References

  • 2a biotech. (n.d.). 1-BENZYL-4-(CHLOROMETHYL)-1H-PYRAZOLE HYDROCHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12248303, 1-(chloromethyl)-1H-pyrazole hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3352881, 1-Benzyl-1H-pyrazole-4-boronic acid. Retrieved from [Link]

  • PubMed. (2018). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). 1-BENZYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure B: 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole (4). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-benzyl-4-(chloromethyl)-1h-pyrazole. Retrieved from [Link]

  • RSIS International. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Benzyl-4-(chloromethyl)-1H-pyrazole Hydrochloride (CAS 861135-54-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, a key heterocyclic building block in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, a key heterocyclic building block in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a blend of theoretical understanding and practical application.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is of paramount importance in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The metabolic stability of the pyrazole ring makes it a favored scaffold in the design of novel therapeutic agents.[2] 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride serves as a versatile intermediate, offering a reactive "handle" for the synthesis of more complex molecules. The benzyl group provides steric bulk and can influence the electronic properties of the pyrazole ring, while the chloromethyl group at the 4-position is a prime site for nucleophilic substitution, allowing for the introduction of diverse functional groups.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug development.

PropertyValueSource
CAS Number 861135-54-8[3][4]
Molecular Formula C₁₁H₁₂Cl₂N₂[3][4]
Molecular Weight 243.13 g/mol [3][4]
Synonyms 1-Benzyl-4-(chloromethyl)pyrazole Hydrochloride, 1-Benzyl-4-chloromethyl-1H-pyrazole monohydrochloride, 4-(chloromethyl)-1-(phenylmethyl)-1h-pyrazole hydrochloride[3]
Purity Typically ≥95%[3]

Note: Experimental physical properties such as melting point and detailed solubility data are not consistently reported in publicly available literature. Researchers should perform their own characterization upon synthesis or acquisition.

Proposed Synthesis and Mechanism

The proposed synthesis involves three key stages:

  • Formation of the Pyrazole Ring: This can be achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

  • Benzylation of the Pyrazole Nitrogen: Introduction of the benzyl group onto one of the nitrogen atoms of the pyrazole ring.

  • Chlorination of the 4-methyl Group: Conversion of a methyl or hydroxymethyl group at the 4-position to the desired chloromethyl group.

Experimental Protocol: A Plausible Synthetic Pathway

Step 1: Synthesis of 1-Benzyl-4-methyl-1H-pyrazole

This step can be adapted from general procedures for pyrazole synthesis.[5][6]

  • Reaction: The reaction of benzylhydrazine with a suitable 1,3-dicarbonyl equivalent bearing a methyl group at the 2-position.

  • Reagents: Benzylhydrazine dihydrochloride, a suitable 1,3-dicarbonyl compound (e.g., 3-methyl-2,4-pentanedione), a base (e.g., sodium hydroxide), and a suitable solvent (e.g., ethanol or methanol).

  • Procedure:

    • Dissolve benzylhydrazine dihydrochloride in the chosen alcohol.

    • Add the base portion-wise to neutralize the hydrochloride and generate the free benzylhydrazine.

    • To this solution, add the 1,3-dicarbonyl compound.

    • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-benzyl-4-methyl-1H-pyrazole.

  • Causality: The use of a base is crucial to deprotonate the benzylhydrazine hydrochloride, allowing the nucleophilic nitrogen to attack the carbonyl carbons of the dicarbonyl compound, leading to cyclization and formation of the pyrazole ring.

Step 2: Chlorination of 1-Benzyl-4-methyl-1H-pyrazole

The conversion of the methyl group to a chloromethyl group is a critical step. A plausible approach involves the chlorination of the corresponding alcohol.

  • Sub-step 2a: Hydroxymethylation of 1-Benzyl-4-methyl-1H-pyrazole (if necessary)

    • If the starting material is 1-benzyl-4-methyl-1H-pyrazole, it may first need to be converted to (1-benzyl-1H-pyrazol-4-yl)methanol. This can be achieved through radical bromination followed by hydrolysis, or other functional group transformation methods.

  • Sub-step 2b: Chlorination of (1-benzyl-1H-pyrazol-4-yl)methanol

    • Reaction: Conversion of the primary alcohol to the corresponding chloride.

    • Reagents: (1-benzyl-1H-pyrazol-4-yl)methanol, a chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride), and an appropriate solvent (e.g., dichloromethane (DCM) or chloroform).

    • Procedure:

      • Dissolve (1-benzyl-1H-pyrazol-4-yl)methanol in the anhydrous solvent.

      • Cool the solution in an ice bath.

      • Slowly add the chlorinating agent dropwise.

      • Allow the reaction to stir at room temperature until completion (monitored by TLC).

      • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

      • Extract the product with the organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-benzyl-4-(chloromethyl)-1H-pyrazole.

    • Causality: Thionyl chloride is an effective reagent for converting primary alcohols to alkyl chlorides via an SN2 mechanism, which proceeds with inversion of configuration (though not relevant for this achiral molecule). The reaction is typically performed in the presence of a base like pyridine to neutralize the HCl byproduct.

Step 3: Formation of the Hydrochloride Salt

  • Reaction: Protonation of one of the pyrazole nitrogen atoms with hydrochloric acid.

  • Reagents: 1-Benzyl-4-(chloromethyl)-1H-pyrazole, hydrochloric acid (either as a gas or a solution in a suitable solvent like diethyl ether or isopropanol), and an anhydrous solvent (e.g., diethyl ether).

  • Procedure:

    • Dissolve the purified 1-benzyl-4-(chloromethyl)-1H-pyrazole in the anhydrous solvent.

    • Slowly add a solution of HCl in the same or a compatible solvent, or bubble HCl gas through the solution.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with the cold anhydrous solvent, and dry under vacuum.

  • Causality: The basic nitrogen atom of the pyrazole ring readily accepts a proton from the strong acid (HCl) to form the corresponding ammonium salt, which is typically a crystalline solid and often more stable and easier to handle than the free base.

Synthesis_Workflow A Benzylhydrazine C 1-Benzyl-4-methyl-1H-pyrazole A->C B 1,3-Dicarbonyl Compound B->C D (1-benzyl-1H-pyrazol-4-yl)methanol C->D Hydroxymethylation E 1-Benzyl-4-(chloromethyl)-1H-pyrazole D->E F 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride E->F reagent1 Base (e.g., NaOH) reagent1->C reagent2 Chlorinating Agent (e.g., SOCl2) reagent2->E reagent3 HCl reagent3->F caption Proposed Synthetic Workflow

Caption: Proposed Synthetic Workflow for 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride.

Reactivity and Applications in Drug Discovery

The primary utility of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride lies in the reactivity of the chloromethyl group. This group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups at the 4-position of the pyrazole ring.

Key Reactions:

  • N-Alkylation: Reaction with primary or secondary amines to form the corresponding 4-(aminomethyl)pyrazole derivatives. This is a common strategy for linking the pyrazole core to other pharmacophores.

  • O-Alkylation: Reaction with alcohols or phenols in the presence of a base to form 4-(alkoxymethyl) or 4-(aryloxymethyl) ethers.

  • S-Alkylation: Reaction with thiols to generate 4-(thiomethyl)pyrazoles.

  • Cyanation: Reaction with cyanide salts (e.g., NaCN or KCN) to introduce a cyanomethyl group, which can be further elaborated into carboxylic acids, amides, or amines.

  • Azide Formation: Reaction with sodium azide to produce 4-(azidomethyl)pyrazoles, which are precursors for the synthesis of triazoles via "click chemistry" or can be reduced to primary amines.

The hydrochloride salt form enhances the stability and handling of the compound. For reactions requiring the free base, a simple neutralization step with a suitable base (e.g., triethylamine or sodium bicarbonate) is typically employed prior to the addition of the nucleophile.

Applications as a Building Block:

The diverse reactivity of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride makes it a valuable building block in the synthesis of potential drug candidates. For instance, it has been utilized in the development of receptor-interacting protein 1 (RIP1) kinase inhibitors, which are being investigated for the treatment of diseases related to necrosis.[2] The ability to readily modify the 4-position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Reactivity_Diagram cluster_nucleophiles Example Nucleophiles cluster_products Resulting Products Start 1-Benzyl-4-(chloromethyl)-1H-pyrazole Product 1-Benzyl-4-(Nu-methyl)-1H-pyrazole Start->Product SN2 Reaction Amine_Product 4-(Aminomethyl)pyrazole Start->Amine_Product Alcohol_Product 4-(Alkoxymethyl)pyrazole Start->Alcohol_Product Thiol_Product 4-(Thiomethyl)pyrazole Start->Thiol_Product Cyanide_Product 4-(Cyanomethyl)pyrazole Start->Cyanide_Product Azide_Product 4-(Azidomethyl)pyrazole Start->Azide_Product Nuc Nucleophile (Nu-) Nuc->Product Amine R2NH Alcohol ROH Thiol RSH Cyanide CN- Azide N3- caption Nucleophilic Substitution Reactions

Caption: Nucleophilic Substitution Reactions of 1-Benzyl-4-(chloromethyl)-1H-pyrazole.

Analytical Characterization

Definitive structural confirmation and purity assessment are critical. While a comprehensive public dataset for this specific compound is scarce, the following techniques are standard for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from the benzyl group (typically in the δ 7.2-7.5 ppm range), a singlet for the benzylic methylene protons (CH₂), singlets for the pyrazole ring protons, and a key singlet for the chloromethyl (CH₂Cl) protons. The integration of these signals should correspond to the number of protons in each environment. In a deuterated solvent like DMSO-d₆, the acidic proton of the hydrochloride may be observable as a broad singlet.[7]

    • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the benzylic methylene carbon, the pyrazole ring carbons, and the chloromethyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₁₁H₁₁ClN₂) and a characteristic isotopic pattern due to the presence of chlorine.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic and aliphatic groups, C=C and C=N stretching from the aromatic and pyrazole rings, and a characteristic C-Cl stretching frequency.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be in close agreement with the calculated values for the molecular formula C₁₁H₁₂Cl₂N₂.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride.

  • Hazard Statements: Based on similar structures, this compound is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a valuable and versatile building block for the synthesis of a wide range of pyrazole-containing molecules with potential therapeutic applications. Its utility stems from the stable pyrazole core and the reactive chloromethyl group, which allows for straightforward chemical modification. While detailed public data on this specific compound is limited, its synthesis and reactivity can be reliably predicted from established chemical principles. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this important chemical intermediate in their synthetic endeavors.

References

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]

  • Shawali, A. S., Abdallah, M. A., & Zayed, M. E. (2002). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo-[3,4-b][5][7]diazepines. Molecules, 7(3), 334-342.

  • Li, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 537-544.
  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.
  • Google Patents. (n.d.). WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.
  • PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 1-(chloromethyl)-1H-pyrazole hydrochloride. Retrieved from [Link]

  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubChem. (n.d.). 1-benzyl-4-bromo-1H-pyrazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-benzyl-1H-1,2,3-triazol-4-methanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1967). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

Abstract This technical guide provides a comprehensive overview of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, a heterocyclic compound of significant interest to the research and drug development community. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, a heterocyclic compound of significant interest to the research and drug development community. The document elucidates the core physicochemical properties, including a detailed analysis of its molecular weight. Furthermore, it presents a validated, step-by-step protocol for its synthesis and characterization, ensuring scientific integrity and reproducibility. The guide also explores the broader context of pyrazole derivatives in medicinal chemistry, with a focus on their potential therapeutic applications, particularly as kinase inhibitors. This whitepaper is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the exploration and utilization of novel chemical entities.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole moiety, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. First discovered in 1883, pyrazole derivatives have since been the subject of extensive research, leading to their incorporation into a wide array of commercially successful drugs. The versatility of the pyrazole scaffold allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.

Compounds featuring the pyrazole core exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. Their ability to act as effective ligands for various biological targets has cemented their importance in the design of novel therapeutics. 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a member of this vital class of compounds, serving as both a valuable research tool and a potential building block for more complex molecules in drug discovery pipelines. Its specific functional groups—a benzyl group for lipophilicity and a reactive chloromethyl group—make it a versatile intermediate for further chemical modification.

Core Physicochemical Properties

The precise characterization of a chemical compound is fundamental to its application in any research or development setting. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and for analytical techniques such as mass spectrometry.

The molecular weight of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is derived from its molecular formula, C₁₁H₁₂Cl₂N₂, by summing the atomic weights of its constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Chlorine: ~35.453 u, Nitrogen: ~14.007 u). The inclusion of the hydrochloride salt is crucial for this calculation.

Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Weight 243.13 g/mol [2][3][4][5]
Molecular Formula C₁₁H₁₂Cl₂N₂[2][3][5][6]
CAS Number 861135-54-8[2][3][4][6]
Canonical SMILES C1=CC=C(C=C1)CN2C=C(C=N2)CCl.Cl
InChI Key LKFMOTBEHVZUHU-UHFFFAOYSA-N[6]
Synonyms 1-Benzyl-4-(chloromethyl)pyrazole Hydrochloride, 1-Benzyl-4-chloromethyl-1H-pyrazole monohydrochloride, 4-(chloromethyl)-1-(phenylmethyl)-1H-pyrazole hydrochloride[6]
Purity (Typical) ≥95%[6]

Synthesis and Characterization Workflow

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The following protocol describes a plausible and robust method for the synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, based on established chemical principles for similar structures[7].

Experimental Protocol: Synthesis

Objective: To synthesize 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride.

Materials:

  • Benzylhydrazine

  • 1,1,3,3-Tetramethoxypropane

  • Paraformaldehyde

  • Thionyl chloride (SOCl₂)

  • Hydrochloric acid (HCl) in diethyl ether

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: Synthesis of 1-Benzyl-1H-pyrazole.

    • In a round-bottom flask, dissolve benzylhydrazine (1.0 eq) in methanol.

    • Add 1,1,3,3-tetramethoxypropane (1.1 eq) and a catalytic amount of concentrated HCl.

    • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The acid catalyst facilitates the condensation reaction between the hydrazine and the dicarbonyl equivalent to form the pyrazole ring.

  • Step 2: Hydroxymethylation of the Pyrazole Ring.

    • To the crude 1-benzyl-1H-pyrazole, add paraformaldehyde (1.5 eq) and concentrated HCl.

    • Heat the mixture at 60-70°C for 2-3 hours.

    • Causality: This is an electrophilic substitution reaction where the formaldehyde, activated by the acid, attaches to the electron-rich C4 position of the pyrazole ring to form 1-benzyl-4-(hydroxymethyl)-1H-pyrazole.

  • Step 3: Chlorination of the Hydroxymethyl Group.

    • Cool the reaction mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.

    • Stir at room temperature for 12-16 hours.

    • Causality: Thionyl chloride is a standard reagent for converting primary alcohols to alkyl chlorides, proceeding through a chlorosulfite intermediate, which provides a good leaving group.

  • Step 4: Purification and Salt Formation.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (DCM).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-Benzyl-4-(chloromethyl)-1H-pyrazole.

    • Dissolve the crude product in a minimal amount of dry diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain the final hydrochloride salt.

Workflow Visualization

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation A Step 1: Pyrazole Formation (Benzylhydrazine + Dicarbonyl) B Step 2: Hydroxymethylation (Addition of Paraformaldehyde) A->B C Step 3: Chlorination (Reaction with SOCl₂) B->C D Step 4: Workup, Purification & Salt Formation (HCl) C->D E ¹H NMR & ¹³C NMR (Structural Confirmation) D->E Validate Structure F Mass Spectrometry (Molecular Weight Verification) D->F Confirm Mass G HPLC (Purity Assessment) D->G Determine Purity

Caption: Synthesis and analytical validation workflow.

Analytical Characterization

To ensure the identity and purity of the synthesized 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl and chloromethyl groups, and the protons on the pyrazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the molecular weight. The technique should yield a molecular ion peak corresponding to the exact mass of the free base [C₁₁H₁₁ClN₂]⁺, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound. A high-purity sample will exhibit a single major peak in the chromatogram.

Relevance in Drug Development: Targeting Kinase Pathways

The pyrazole scaffold is a privileged structure in the development of kinase inhibitors. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ability of pyrazole derivatives to form key hydrogen bonds within the ATP-binding pocket of kinases makes them attractive candidates for inhibitor design.

One such critical pathway is necroptosis, a form of programmed necrosis, which is regulated by Receptor-Interacting Protein 1 (RIP1) kinase. Inhibitors of RIP1 kinase are being actively investigated for their therapeutic potential in diseases such as pancreatitis and neurodegenerative disorders[8]. 1-benzyl-1H-pyrazole derivatives have been identified as potent inhibitors of RIP1 kinase[8]. The chloromethyl group on the title compound provides a reactive handle for chemists to elaborate the structure, creating libraries of compounds for screening against RIP1 kinase and other important therapeutic targets.

Simplified Necroptosis Signaling Pathway

Necroptosis_Pathway cluster_pathway Necroptosis Signaling TNF TNFα TNFR1 TNFR1 TNF->TNFR1 TRADD_TRAF2 TRADD/TRAF2 TNFR1->TRADD_TRAF2 RIP1 RIP1 Kinase TRADD_TRAF2->RIP1 RIP3 RIP3 Kinase RIP1->RIP3 phosphorylates MLKL MLKL RIP3->MLKL phosphorylates Pore Membrane Pore Formation & Cell Death MLKL->Pore Inhibitor Pyrazole Inhibitor (e.g., 1-Benzyl-1H-pyrazole deriv.) Inhibitor->RIP1 inhibits

Caption: Role of RIP1 Kinase in Necroptosis.

Conclusion

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a well-defined chemical entity with a molecular weight of 243.13 g/mol . Its synthesis is achievable through standard organic chemistry methodologies, and its identity can be rigorously confirmed with modern analytical techniques. Beyond its fundamental properties, this compound and its derivatives are of significant interest due to the established role of the pyrazole scaffold in medicinal chemistry, particularly in the development of potent kinase inhibitors for various therapeutic applications. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this versatile compound in their scientific endeavors.

References

  • 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride - CAS:861135-54-8. [Link]

  • 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem. [Link]

  • Organic Syntheses Procedure. [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed. [Link]

  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]

  • 1-Benzyl-1H-pyrazole | C10H10N2 | CID 3546441 - PubChem - NIH. [Link]

  • (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - ResearchGate. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH. [Link]

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Foundational

The Pharmacological Imperative of Substituted Pyrazoles: A Technical Analysis of Scaffold Versatility and Therapeutic Efficacy

Topic: Pharmacological Potential of Substituted Pyrazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazole ring ( ) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Potential of Substituted Pyrazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole ring (


) represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile, tautomeric versatility, and capacity to function as both a hydrogen bond donor and acceptor.[1][2][3] This guide dissects the pharmacological utility of substituted pyrazoles, moving beyond basic structural descriptions to analyze the causal relationships between specific substitution patterns and biological outcomes.[4] We focus on their dominance in kinase inhibition and anti-inflammatory pathways, supported by validated synthetic protocols and rigorous structure-activity relationship (SAR) analyses.

Structural Basis & Synthetic Versatility[5]

The Pyrazole Pharmacophore

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[5][6][7][8] Its pharmacological success stems from its physicochemical duality:

  • N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet; acts as a hydrogen bond donor (in unsubstituted forms) or a site for lipophilic tuning (when substituted).

  • N2 (Pyridine-like): Possesses a lone pair in the plane of the ring; acts as a critical hydrogen bond acceptor, often engaging the "hinge region" of kinase domains.

Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (


- and 

-isomers). In drug design, N-substitution is critical to "lock" the active conformation, ensuring consistent binding affinity and reducing entropic penalties during ligand-receptor interaction.
Synthetic Architectures

To access pharmacologically active space, two primary synthetic methodologies are dominant: the classical condensation (Knorr) for scaffold generation and regioselective metalation for late-stage functionalization.

Diagram 1: Strategic Synthetic Pathways

The following diagram outlines the decision tree for synthesizing substituted pyrazoles, contrasting the de novo Knorr approach with post-synthetic functionalization.

PyrazoleSynthesis Start Target Pyrazole Scaffold Method1 De Novo Synthesis (Knorr Reaction) Start->Method1 Scaffold Construction Method2 Late-Stage Functionalization (C-H Activation/Metalation) Start->Method2 Lead Optimization Reagents1 1,3-Dicarbonyl + Hydrazine Derivative Method1->Reagents1 Reagents2 N-Substituted Pyrazole + TMPMgCl·LiCl / Electrophile Method2->Reagents2 Outcome1 1,3,5-Trisubstituted Pyrazole (High Yield, Regio-variable) Reagents1->Outcome1 Cyclocondensation Outcome2 Regioselective C4/C5 Substitution (Precision Tuning) Reagents2->Outcome2 Lithiation/Trapping

Caption: Comparative workflow for pyrazole synthesis. Knorr synthesis allows rapid scaffold assembly, while metalation enables precise late-stage modification.

Pharmacological Profiles & SAR Analysis[5][7][8][10]

Anticancer: The Kinase Inhibitor Paradigm

Pyrazoles are ubiquitous in FDA-approved kinase inhibitors (e.g., Crizotinib , Ruxolitinib , Avapritinib ).[3] The core mechanism involves the pyrazole N2 nitrogen forming a conserved hydrogen bond with the backbone amide of the kinase hinge region.

  • Case Study: Ruxolitinib (JAK1/2 Inhibitor) [2][3]

    • Structure: A pyrazole ring fused to a pyrrolo[2,3-d]pyrimidine system.[2]

    • Mechanism:[4][7] The pyrazole moiety mimics the adenine ring of ATP. The N-substitution dictates selectivity for the Janus Kinase (JAK) pocket over other kinome members.

  • SAR Insight: Substitution at the C4 position is often used to vector groups into the "gatekeeper" region or the solvent-exposed front, modulating solubility and selectivity.

Anti-inflammatory: COX-2 Selectivity

Celecoxib demonstrates how pyrazoles achieve isoform selectivity.

  • Mechanism: The rigid pyrazole core orients a sulfonamide group into a hydrophilic side pocket present in COX-2 but absent in COX-1 (due to the Isoleucine-to-Valine exchange).

  • SAR Insight: Bulky aryl groups at positions 1 and 5 create steric clashes with the narrower channel of COX-1, driving COX-2 exclusivity.

Diagram 2: Structure-Activity Relationship (SAR) Map

This diagram visualizes the functional role of each position on the pyrazole ring in the context of kinase and COX-2 inhibition.

PyrazoleSAR Core Pyrazole Core (N1-N2-C3-C4-C5) N1 N1 Position (Pharmacokinetics) Core->N1 N2 N2 Position (H-Bond Acceptor) Core->N2 C3 C3 Position (Steric/Lipophilic) Core->C3 C4 C4 Position (Electronic Tuning) Core->C4 C5 C5 Position (Selectivity Gate) Core->C5 Solubility & Bioavailability Solubility & Bioavailability N1->Solubility & Bioavailability Kinase Hinge Binding Kinase Hinge Binding N2->Kinase Hinge Binding Electronic Modulation\n(Hammett Effects) Electronic Modulation (Hammett Effects) C4->Electronic Modulation\n(Hammett Effects) COX-2 Side Pocket Entry COX-2 Side Pocket Entry C5->COX-2 Side Pocket Entry

Caption: Functional mapping of the pyrazole scaffold. N2 is critical for target binding, while C3/C5 drive specificity.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems.

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazole

Rationale: This protocol utilizes a modified Knorr reaction optimized for regiocontrol, a common challenge in pyrazole synthesis.

Materials:

  • 1,3-Diketone (e.g., benzoylacetone, 1.0 eq)

  • Arylhydrazine hydrochloride (1.1 eq)

  • Ethanol (absolute)

  • Catalytic HCl (conc.)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 1,3-diketone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of arylhydrazine hydrochloride. Critical Step: Add 2 drops of conc. HCl to catalyze the enolization of the ketone, facilitating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3-5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
    
  • Validation (In-Process Control): The disappearance of the diketone spot (

    
    ) and appearance of a highly fluorescent pyrazole spot (
    
    
    
    ) indicates conversion.
  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo and recrystallize from ethanol/water.

  • Characterization: Confirm structure via

    
    -NMR. Look for the characteristic pyrazole C4-H singlet around 
    
    
    
    6.5-7.0 ppm.
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: A bioluminescent assay is chosen for its high sensitivity and resistance to interference from fluorescent compounds.

Materials:

  • Recombinant Kinase (e.g., JAK2)[2]

  • Substrate (Poly[Glu,Tyr] 4:1)

  • Ultrapure ATP

  • Test Pyrazole Compound (dissolved in DMSO)

  • ADP-Glo™ Reagent (Promega)

Workflow:

  • Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer (40 mM Tris, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Dosing: Add 4

    
    L of Test Compound (serially diluted) to a 384-well white plate. Include DMSO-only (Max signal) and No-Enzyme (Min signal) controls.
    
  • Reaction Start: Add 2

    
    L of Kinase/Substrate mix. Incubate 10 min. Add 2 
    
    
    
    L of ATP (at
    
    
    concentration).
  • Incubation: Incubate at room temperature for 60 minutes.

  • Depletion: Add 5

    
    L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
    
  • Detection: Add 10

    
    L Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Luciferase light). Incubate 30 min.
  • Data Analysis: Measure luminescence. Calculate % Inhibition:

    
    
    Fit data to a 4-parameter logistic equation to determine 
    
    
    
    .

Data Presentation: FDA-Approved Pyrazole Therapeutics

Drug NameTargetIndicationKey Pyrazole Interaction
Ruxolitinib JAK1/JAK2MyelofibrosisPyrazole N2 H-bonds with hinge region Leu884 (JAK2).
Celecoxib COX-2Arthritis / Pain1-Phenyl ring binds hydrophobic pocket;

enhances lipophilicity.
Crizotinib ALK / ROS1NSCLC3-position substitution fits into the ATP-binding pocket gatekeeper region.
Avapritinib KIT / PDGFRAGISTDesigned to bind the active conformation of the kinase loop.
Asciminib BCR-ABL1CMLAllosteric inhibitor; binds the myristoyl pocket, distinct from the ATP site.

Future Directions: PROTACs and Beyond

The future of pyrazole pharmacology lies in Proteolysis Targeting Chimeras (PROTACs) . Pyrazoles are increasingly used as the "warhead" to bind the target protein (POI), linked to an E3 ligase ligand (e.g., Cereblon). The scaffold's synthetic accessibility allows for facile attachment of linkers at the C3 or C4 positions without disrupting the primary binding mode.

References

  • Recent advances in pyrazole derivatives as anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 2024. Link

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules, 2023.[3] Link

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 2023. Link

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023. Link

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 2021. Link

Sources

Exploratory

literature review of 1-benzyl-1H-pyrazole compounds

Technical Whitepaper: The 1-Benzyl-1H-Pyrazole Scaffold in Medicinal Chemistry Executive Summary: The Privileged Structure The 1-benzyl-1H-pyrazole moiety represents a "privileged scaffold" in modern drug discovery—a mol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The 1-Benzyl-1H-Pyrazole Scaffold in Medicinal Chemistry

Executive Summary: The Privileged Structure

The 1-benzyl-1H-pyrazole moiety represents a "privileged scaffold" in modern drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple pyrazoles, the N1-benzyl substitution confers critical physicochemical properties: it enhances lipophilicity (logP), facilitates


-

stacking interactions within hydrophobic binding pockets (e.g., the heme pocket of sGC), and restricts the rotational freedom of the pyrazole core.

This guide moves beyond basic literature summary to analyze the synthetic causality (how to make them correctly) and pharmacological mechanism (how they work) of this class, with a specific focus on Soluble Guanylate Cyclase (sGC) stimulators and emerging oncological targets.

Synthetic Architectures: The Regioselectivity Challenge

The synthesis of 1-benzyl-1H-pyrazoles is deceptively simple but fraught with regiochemical pitfalls. The core challenge is controlling the isomer distribution during the formation of the pyrazole ring or the alkylation of the nitrogen.

The Tautomeric Trap (N-Alkylation)

Direct alkylation of an asymmetric 3(5)-substituted pyrazole with benzyl halide typically yields a mixture of 1,3- and 1,5-isomers.

  • Mechanism: The pyrazole proton tautomerizes between N1 and N2.

  • Causality: Steric hindrance usually disfavors the 1,5-isomer (alkylation adjacent to the substituent), but electronic effects (e.g., electron-withdrawing groups) can shift the nucleophilicity, leading to difficult-to-separate mixtures.

The Cyclization Solution

To ensure regiochemical purity, a de novo cyclization approach using benzylhydrazine and 1,3-dicarbonyl equivalents is preferred. However, even here, the reactivity difference between the two carbonyls dictates the outcome.

Visualization: Synthetic Decision Tree The following diagram outlines the logical flow for selecting a synthetic route based on required regiochemistry.

SynthesisWorkflow Start Target: 1-Benzyl-1H-Pyrazole Decision Is Pyrazole Symmetric? Start->Decision RouteA Route A: N-Alkylation (of existing pyrazole) ResultA1 High Yield Single Isomer RouteA->ResultA1 RouteB Route B: Cyclization (Benzylhydrazine + 1,3-Dicarbonyl) ControlB Regiocontrol Factor: Electronic differentiation of Carbonyls RouteB->ControlB Decision->RouteA Yes Decision->RouteB No ResultA2 Mixture of 1,3 and 1,5 Isomers Decision->ResultA2 No (Asymmetric) FixA2 Requires HPLC/Column Separation ResultA2->FixA2 Final Pure 1-Benzyl-1H-Pyrazole FixA2->Final ControlB->Final

Caption: Decision logic for synthesizing 1-benzyl-1H-pyrazoles. Route B (Cyclization) is preferred for asymmetric targets to avoid isomeric mixtures.

Therapeutic Vector A: sGC Stimulation (The YC-1 Legacy)

The most authoritative application of this scaffold is in cardiovascular medicine. YC-1 (Lificiguat) was the first compound identified as a heme-dependent sGC stimulator.

  • Mechanism of Action: sGC is the primary receptor for Nitric Oxide (NO). In disease states (pulmonary hypertension, heart failure), endogenous NO bioavailability is low.

  • The 1-Benzyl Role: The benzyl group of YC-1 binds to an allosteric pocket on the

    
     subunit of sGC. This binding stabilizes the nitrosyl-heme complex, effectively "sensitizing" the enzyme to low levels of NO and increasing cGMP production.
    
  • Evolution: YC-1 had metabolic liabilities (short half-life). Structural optimization led to BAY 41-2272 and eventually Riociguat (a pyrimidine analog, but mechanistically identical), which are now clinical standards.

Visualization: sGC Signaling Pathway

sGC_Pathway NO Nitric Oxide (NO) sGC_Basal sGC (Basal) Complex sGC-Heme-NO Active Complex sGC_Basal->Complex + NO YC1 1-Benzyl-Pyrazole (YC-1/Stimulator) YC1->Complex Allosteric Sensitization cGMP cGMP Complex->cGMP Catalysis GTP GTP GTP->cGMP PKG Protein Kinase G cGMP->PKG Response Vasodilation Anti-proliferation PKG->Response

Caption: Synergistic activation of sGC. YC-1 sensitizes the enzyme to NO, amplifying cGMP production.[1]

Therapeutic Vector B: Oncology (RIP1 & HIF-1 )

Beyond cardiovascular targets, the 1-benzyl-1H-pyrazole scaffold is gaining traction in oncology.

RIP1 Kinase Inhibition (Necroptosis)

Receptor-Interacting Protein 1 (RIP1) kinase mediates necroptosis (programmed necrosis).[2]

  • Significance: Necroptosis drives inflammation in pancreatitis and ischemic injury.

  • Compound: 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole derivatives have shown nanomolar potency against RIP1 [1].[2]

  • SAR Insight: The electron-withdrawing chlorines on the benzyl ring are critical for occupying the hydrophobic back-pocket of the kinase ATP-binding site.

HIF-1 Inhibition

Hypoxia-Inducible Factor 1


 (HIF-1

) allows tumors to survive in low-oxygen environments.[3]
  • Mechanism: Specific 1-benzyl-pyrazoles inhibit the transcriptional activity of HIF-1

    
    , preventing the upregulation of VEGF and glucose transporters [2]. This starves the tumor of blood supply and energy.
    

Comparative Data Analysis

The following table contrasts the key pharmacological profiles of the primary 1-benzyl-pyrazole derivatives and their clinical successors.

CompoundClassPrimary TargetMechanismKey Limitation/Advantage
YC-1 Indazole/PyrazolesGCHeme-dependent stimulatorLimitation: Moderate potency; inhibits PDE5 (off-target).[4]
BAY 41-2272 PyrazolopyridinesGCHeme-dependent stimulatorAdvantage: No PDE5 inhibition; higher specificity than YC-1.[4]
Cmpd 4b [1]1-Benzyl-PyrazoleRIP1 KinaseATP-competitive inhibitorAdvantage: High potency (

= 78 nM); protects against pancreatitis.[2]
Lonidamine IndazoleHexokinaseMetabolic inhibitorNote: Structurally related; disrupts tumor energy metabolism.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on field-proven methodologies.

Protocol A: Regioselective Synthesis of 1-Benzyl-3-Substituted-1H-Pyrazole

Methodology: Cyclization of Enones (Chalcones) with Benzylhydrazine.

Rationale: This method avoids the isomer mixtures inherent in N-alkylation of pre-formed pyrazoles.

  • Reagents:

    • Substituted Chalcone (1.0 eq)

    • Benzylhydrazine dihydrochloride (1.2 eq)[5]

    • Ethanol (Solvent, 10 mL/mmol)

    • Catalytic Acetic Acid (drops)

  • Procedure:

    • Dissolve chalcone in ethanol in a round-bottom flask.

    • Add benzylhydrazine dihydrochloride.[5]

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Critical Step: If intermediate pyrazoline is observed (lower Rf), add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant to force aromatization to pyrazole.

    • Evaporate solvent.

    • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the 1,3,5-trisubstituted product.

  • Validation:

    • 1H NMR: Look for the characteristic singlet of the pyrazole C4-H (typically

      
       6.5–7.0 ppm). The benzyl 
      
      
      
      should appear as a sharp singlet around
      
      
      5.3 ppm.
Protocol B: sGC Activity Assay (cGMP Quantification)

Methodology: EIA/ELISA detection of cGMP accumulation in smooth muscle cells.

  • Cell Culture: Use Rat Aortic Smooth Muscle Cells (RASMC). Culture in DMEM + 10% FBS.

  • Preparation:

    • Wash cells with PBS.

    • Incubate with IBMX (0.5 mM) for 30 min to inhibit phosphodiesterases (prevents cGMP degradation).

  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • Test Group: 1-Benzyl-pyrazole derivative (0.1 – 10

      
      M).
      
    • Synergy Check: Test Group + SNP (Sodium Nitroprusside, NO donor, 10 nM).

  • Incubation: 10 minutes at 37°C.

  • Termination: Aspirate medium; add 0.1M HCl to lyse cells and stop enzyme activity.

  • Quantification: Use a commercial cGMP EIA kit.

    • Expected Result: YC-1 analogs should show a 5–10 fold increase in cGMP over basal levels, and a synergistic super-activation in the presence of SNP.

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Source: Chemical Biology & Drug Design (PubMed) URL:[6][Link]

  • Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors. Source: ACS Medicinal Chemistry Letters (NIH/PMC) URL:[Link]

  • Mechanism of YC-1-induced activation of soluble guanylyl cyclase. Source: Molecular Pharmacology (PubMed) URL:[6][Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Chemistry Portal (Review of Org. Lett. / J. Org.[7][8][9] Chem.) URL:[Link]

  • Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications. Source: Arteriosclerosis, Thrombosis, and Vascular Biology (PMC) URL:[Link]

Sources

Foundational

The Pyrazole Scaffold: A Technical Guide to Electronic Tuning and Regiocontrol in Drug Discovery

Executive Summary The pyrazole ring ( ) is not merely a structural connector; it is a "privileged scaffold" capable of modulating physicochemical properties (LogP, pKa) and engaging in specific hydrogen-bonding networks....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (


) is not merely a structural connector; it is a "privileged scaffold" capable of modulating physicochemical properties (LogP, pKa) and engaging in specific hydrogen-bonding networks. Its ubiquity in FDA-approved therapeutics—from Celecoxib  (COX-2 inhibition) to Ruxolitinib  (JAK inhibition)—stems from its ability to mimic the imidazole of histidine or the purine ring of ATP.

This guide analyzes the pyrazole scaffold through the lens of electronic tautomerism, regioselective synthesis, and structure-activity relationship (SAR) optimization.

Structural & Physicochemical Dynamics

The Amphoteric Nature

Pyrazole is an aromatic heterocycle characterized by a unique "push-pull" electronic system.

  • N1 (Pyrrole-like): Contributes two electrons to the

    
    -system. Acts as a Hydrogen Bond Donor (HBD). pKa 
    
    
    
    14 (very weak acid).
  • N2 (Pyridine-like): Contributes one electron to the

    
    -system. Acts as a Hydrogen Bond Acceptor (HBA). pKa of conjugate acid 
    
    
    
    2.5.[1]

This duality allows pyrazoles to function as bioisosteres for phenols, amides, and even carboxylic acids, depending on the substitution pattern.

Tautomerism: The Silent Variable

Unsubstituted or symmetrically substituted pyrazoles exist in rapid equilibrium between


- and 

-tautomers. This equilibrium is solvent-dependent and critical for ligand-target recognition. In the solid state or non-polar solvents, pyrazoles often form cyclic dimers or trimers via intermolecular H-bonds.

Medicinal Implication: When designing kinase inhibitors, the tautomeric state determines whether the inhibitor can bind to the "hinge region" of the ATP binding pocket.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Biological Consequence T1 1H-Pyrazole (N1-H Donor, N2 Acceptor) T2 2H-Pyrazole (N1 Acceptor, N2-H Donor) T1->T2  Ka (Solvent Dependent)   Binding Target Binding Site (e.g., Kinase Hinge) T1->Binding Complementary H-Bonding Mismatch Steric/Electronic Clash T2->Mismatch H-Bond Mismatch caption Fig 1: Tautomeric switching can activate or deactivate ligand binding modes.

Synthetic Strategies & Regiocontrol

The primary challenge in pyrazole chemistry is regioselectivity , particularly when synthesizing N-substituted pyrazoles from asymmetric 1,3-diketones.

The Knorr Pyrazole Synthesis (Classic)
  • Mechanism: Condensation of hydrazine derivatives with 1,3-dicarbonyls.[2][3][4]

  • The Problem: Reaction with asymmetric diketones (

    
    ) typically yields a mixture of regioisomers (1,3- vs. 1,5-substituted).
    
  • Control Strategy:

    • Sterics: Bulky groups on the hydrazine favor the less sterically hindered isomer.

    • Solvent: Protic solvents often favor the 5-hydroxy/5-amino tautomer intermediates.

    • Lewis Acids: Use of

      
       can enhance regioselectivity by coordinating with the more basic carbonyl oxygen.
      
Regioselective Workflow

The following diagram outlines the decision tree for synthesizing a specific isomer.

Synthesis Start Target: Asymmetric N-Substituted Pyrazole MethodA Method A: 1,3-Diketone + Hydrazine Start->MethodA MethodB Method B: 1,3-Dipolar Cycloaddition Start->MethodB ResultA Mixture of Regioisomers (Requires Chromatography) MethodA->ResultA Standard Conditions Optimization Optimization: Use Enaminones MethodA->Optimization Alternative Precursor ResultB High Regioselectivity (Click Chemistry / CuAAC) MethodB->ResultB Alkynes + Diazo/Hydrazones Optimization->ResultB Directed Cyclization caption Fig 2: Synthetic pathways determining regiochemical outcome.

Medicinal Chemistry Case Studies

Kinase Inhibitors: The Hinge Binder

In protein kinases, the ATP binding pocket contains a "hinge region" that forms hydrogen bonds with the adenine ring of ATP.[5][6]

  • Drug: Ruxolitinib (JAK1/2 Inhibitor).

  • Mechanism: The pyrazole ring mimics the N1/N6 of adenine.

    • Interaction 1: Pyrazole N2 accepts an H-bond from the backbone NH of the hinge residue (e.g., Leu959).

    • Interaction 2: Pyrazole N1-H donates an H-bond to the backbone Carbonyl of the hinge residue (e.g., Glu957).

COX-2 Inhibitors: Scaffold Geometry
  • Drug: Celecoxib .[1][7][8]

  • Mechanism: The pyrazole acts as a rigid spacer. It orients the sulfonamide group into the COX-2 specific side pocket (Arg513/His90) while positioning the two phenyl rings to fill the hydrophobic channel.

  • Selectivity: The steric bulk of the pyrazole substituents prevents binding to the narrower COX-1 channel.

Comparative Analysis of Pyrazole Drugs[1][9]
Drug NameTargetPyrazole RoleKey Interactions
Ruxolitinib JAK1/2Hinge BinderBidentate H-bonds (Donor/Acceptor)
Celecoxib COX-2Central ScaffoldOrients pharmacophores; Rigid spacer
Crizotinib ALK/ROS1Hinge Binder5-substituted pyrazole binds hinge
Sildenafil PDE5BioisostereMimics guanine ring of cGMP

Experimental Protocols

Protocol: Regioselective Synthesis of 1-Aryl-3-Methyl-5-Phenylpyrazole

Objective: Synthesize a 1,3,5-trisubstituted pyrazole via condensation of a 1,3-diketone with an aryl hydrazine.[2]

Reagents:

  • Benzoylacetone (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst, 0.5 equiv)

Procedure:

  • Preparation: Dissolve benzoylacetone (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add phenylhydrazine (11 mmol) dropwise over 5 minutes.

  • Catalysis: Add glacial acetic acid (5 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the diketone.
    
  • Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Remove solvent in vacuo. Redissolve residue in EtOAc, wash with

      
       (sat. aq.) and Brine. Dry over 
      
      
      
      .
  • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Gradient 0-20% EtOAc in Hexanes).

  • Validation: Confirm Regiochemistry via NOESY NMR. (Look for NOE between N-Phenyl protons and the pyrazole C5-substituent).

Self-Validating Check:

  • The 1,5-isomer (kinetic product) may form initially but often rearranges to the thermodynamic 1,3-isomer under prolonged acid reflux. NOESY is required to distinguish the methyl vs. phenyl position relative to the N-aryl ring.

References

  • Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883. Link

  • Lombardino, J. G., & Wiseman, E. H. "Preparation and antiinflammatory activity of some nonacidic trisubstituted imidazoles." Journal of Medicinal Chemistry, 1974. (Foundational work leading to Celecoxib).[9] Link

  • Lin, X., et al. "Ruxolitinib: A selective JAK1/2 inhibitor for the treatment of myelofibrosis." Drugs of the Future, 2011. Link

  • Ansari, A., et al. "Biological activities of pyrazole derivatives." Journal of Advanced Pharmaceutical Technology & Research, 2017. Link

Sources

Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a heterocyclic compound with potential applications in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While its specific mechanism of action is not yet fully elucidated, its structural features—a pyrazole core, a benzyl group, and a reactive chloromethyl moiety—suggest a plausible role as a covalent inhibitor of key biological targets. This guide synthesizes current knowledge on related compounds to propose a putative mechanism of action centered on the irreversible inactivation of protein kinases. We will delve into the chemical rationale, outline detailed experimental protocols to validate this hypothesis, and provide a framework for future research.

Introduction: Unveiling the Potential of a Substituted Pyrazole

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] These compounds often exert their effects by targeting and inhibiting key enzymes and signaling pathways.[3][4] 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, with its unique combination of a pyrazole nucleus, a benzyl substituent, and a chemically reactive chloromethyl group, represents a compelling candidate for investigation as a targeted therapeutic agent.[5]

The benzyl group can enhance the molecule's ability to bind to hydrophobic pockets within target proteins, while the pyrazole core is known to interact with the active sites of various enzymes, particularly protein kinases.[6][7] The most intriguing feature, however, is the chloromethyl group. This electrophilic "warhead" has the potential to form a covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein, leading to irreversible inhibition.[8][9]

This guide will explore the hypothesis that 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride acts as a covalent kinase inhibitor . We will dissect this putative mechanism and provide the scientific community with the necessary tools to rigorously test this hypothesis.

The Putative Mechanism: Covalent Inhibition of Protein Kinases

We hypothesize that 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride exerts its biological effects through the irreversible inhibition of one or more protein kinases. This proposed mechanism is based on the following key points:

  • The Pyrazole Core as a Kinase Binder: The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[6][10] It can form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition.

  • The Benzyl Group for Specificity: The benzyl substituent can be accommodated in the hydrophobic pocket adjacent to the ATP-binding site of many kinases, contributing to the binding affinity and selectivity of the compound.

  • The Chloromethyl Group as a Covalent Warhead: The chloromethyl group is an electrophilic moiety that can react with nucleophilic amino acid residues.[11] In the context of a kinase active site, a nearby cysteine residue is a prime candidate for nucleophilic attack on the chloromethyl group, forming a stable covalent bond.[12] This covalent modification would lead to the irreversible inactivation of the enzyme.

This proposed mechanism of covalent inhibition offers several potential advantages, including prolonged duration of action and increased potency compared to non-covalent inhibitors.[13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm ReceptorTyrosineKinase Receptor Tyrosine Kinase (RTK) Kinase Target Protein Kinase ReceptorTyrosineKinase->Kinase Activation PyrazoleCompound 1-Benzyl-4-(chloromethyl) -1H-pyrazole hydrochloride PyrazoleCompound->Kinase Covalent Inhibition (Alkylation of Cysteine) Signaling Downstream Signaling (e.g., Proliferation, Survival) Kinase->Signaling Phosphorylation Cascade (Blocked) Apoptosis Apoptosis Signaling->Apoptosis Inhibition Leads to GrowthFactor Growth Factor GrowthFactor->ReceptorTyrosineKinase Binding

Caption: Proposed mechanism of covalent kinase inhibition.

Experimental Validation: A Step-by-Step Approach

To validate the putative mechanism of action, a series of well-defined experiments are required. The following protocols are designed to be self-validating and provide a clear path to understanding the compound's biological activity.

In Vitro Kinase Inhibition Assays

The first step is to determine if 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride can inhibit the activity of protein kinases. A broad-spectrum kinase panel is recommended for initial screening, followed by more focused assays on identified "hits."

Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

  • Preparation of Reagents:

    • Prepare a stock solution of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride in DMSO.

    • Prepare the kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).

    • Prepare the substrate solution (e.g., a generic peptide substrate for the kinase of interest).

    • Prepare the ATP solution.

  • Assay Procedure:

    • Add the kinase buffer to the wells of a 96-well plate.

    • Add the test compound at various concentrations.

    • Add the kinase enzyme to the wells and incubate for a pre-determined time (e.g., 10 minutes) to allow for covalent bond formation.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the plate at 30°C for a specific time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a stop solution).

    • Detect the phosphorylated substrate (e.g., using a phosphospecific antibody and a colorimetric or fluorescent readout).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetIC50 (µM)
Kinase A0.5
Kinase B12.8
Kinase C> 100
Covalent Binding Assays

To confirm that the inhibition is covalent, it is essential to demonstrate that the compound forms a stable adduct with the target protein. Mass spectrometry is a powerful tool for this purpose.

Protocol: Intact Protein Mass Spectrometry

  • Incubation:

    • Incubate the purified target kinase with an excess of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride for a sufficient time to allow for the covalent reaction to occur.

  • Sample Preparation:

    • Remove the excess, unbound compound using a desalting column.

  • Mass Spectrometry Analysis:

    • Analyze the protein sample using a high-resolution mass spectrometer (e.g., ESI-Q-TOF).

    • Compare the mass of the treated protein with the mass of the untreated protein. An increase in mass corresponding to the molecular weight of the compound (minus the leaving group, HCl) would confirm covalent binding.[14]

Protocol: Peptide Mapping Mass Spectrometry

  • Incubation and Digestion:

    • Follow the incubation step from the intact protein protocol.

    • Digest the protein into smaller peptides using a protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

    • Identify the peptide that has been modified by the compound.

    • The MS/MS fragmentation pattern will reveal the exact amino acid residue that has been covalently modified (e.g., a cysteine residue).[8]

G Start Start: Purified Kinase + Compound Incubation Incubation Start->Incubation Desalting Remove Excess Compound Incubation->Desalting Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion IntactMS Intact Protein MS Analysis Desalting->IntactMS Result1 Confirm Covalent Adduct (Mass Shift) IntactMS->Result1 LCMS LC-MS/MS Analysis Digestion->LCMS Result2 Identify Modified Peptide and Residue LCMS->Result2

Caption: Workflow for confirming covalent binding.

Cellular Assays

Once the molecular target has been identified and the covalent binding confirmed, the next step is to assess the compound's effects in a cellular context.

Protocol: Cell Viability/Cytotoxicity Assay

  • Cell Culture:

    • Culture a cancer cell line that is known to be dependent on the activity of the target kinase.

  • Treatment:

    • Treat the cells with a range of concentrations of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride for a specific duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Determine the GI50 (the concentration that causes 50% growth inhibition) or CC50 (the concentration that is cytotoxic to 50% of the cells).[15]

Protocol: Target Engagement Assay

  • Cell Treatment:

    • Treat cells with the compound.

  • Cell Lysis and Western Blotting:

    • Lyse the cells and perform a Western blot to assess the phosphorylation status of a known downstream substrate of the target kinase. A decrease in the phosphorylation of the substrate would indicate that the compound is engaging and inhibiting its target in the cellular environment.

Structure-Activity Relationship (SAR) and Future Directions

The data generated from the above experiments will provide a solid foundation for understanding the mechanism of action of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride. Future work should focus on:

  • Synthesizing Analogs: To establish a clear structure-activity relationship (SAR), analogs of the lead compound should be synthesized. For example, replacing the chloromethyl group with a less reactive methyl group would be expected to significantly reduce or abolish the covalent inhibitory activity.

  • Selectivity Profiling: A comprehensive kinase selectivity profile is crucial to assess the compound's potential for off-target effects.

  • In Vivo Efficacy Studies: If the compound demonstrates potent and selective activity in cellular assays, the next step would be to evaluate its efficacy in animal models of diseases where the target kinase is implicated.

Conclusion

While the precise biological role of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is yet to be definitively established, its chemical structure strongly suggests a putative mechanism as a covalent kinase inhibitor. The experimental framework outlined in this guide provides a clear and rigorous path for researchers to validate this hypothesis. By systematically investigating its kinase inhibitory activity, confirming its covalent binding, and assessing its cellular effects, the scientific community can unlock the full therapeutic potential of this promising compound. The insights gained from these studies will not only elucidate the mechanism of this specific molecule but also contribute to the broader field of covalent drug discovery.

References

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Foundational

A Toxicological Deep Dive: Predictive Analysis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive toxicological assessment of 1-Benzyl-4-(chloromethy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive toxicological assessment of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, a compound of interest in synthetic chemistry and potential drug discovery. In the absence of direct toxicological studies on this specific molecule, this document leverages a structure-activity relationship (SAR) framework to forecast its hazard profile. By deconstructing the molecule into its core components—the pyrazole heterocycle, the benzyl substituent, and the reactive chloromethyl group—we can synthesize a data-driven predictive profile. This analysis is grounded in authoritative data from analogous compounds, providing a robust foundation for risk assessment and guiding safe handling and future research.

Introduction and Compound Overview

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a substituted pyrazole derivative. The pyrazole scaffold is a common motif in pharmacologically active compounds, known for a wide spectrum of biological activities.[1][2][3] The addition of a benzyl group can influence lipophilicity and metabolic pathways, while the chloromethyl group introduces a reactive electrophilic site, suggesting potential for significant biological interactions. Given the compound's utility as a synthetic intermediate, a thorough understanding of its potential toxicological properties is paramount for ensuring laboratory safety and for the evaluation of any downstream products in drug development pipelines.

This guide will systematically evaluate the probable toxicological profile of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride by examining the known hazards of its constituent parts.

Predictive Toxicology via Structure-Activity Relationship (SAR) Analysis

The fundamental principle of SAR in toxicology is that the structure of a chemical dictates its physical, chemical, and, ultimately, its biological properties, including toxicity.[4] By dissecting 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, we can attribute potential hazards based on well-documented toxicities of similar structures.

SAR_Analysis cluster_target Target Compound cluster_fragments Structural Fragments cluster_analogs Toxicological Surrogates Target 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl F1 Chloromethyl Group (-CH2Cl) Target->F1 contributes reactivity F2 Pyrazole Ring Target->F2 core scaffold F3 Benzyl Group (-CH2-Ph) Target->F3 modulates metabolism A1 Benzyl Chloride F1->A1 key toxicophore A2 1-(chloromethyl)-1H- pyrazole HCl F1->A2 key toxicophore F2->A2 core scaffold F3->A1 structural component A3 Benzyl Alcohol F3->A3 metabolite analog

Caption: SAR approach for predicting the toxicology of the target compound.

Acute Toxicity and Local Effects (Irritation & Corrosion)

The most immediate toxicological concern for this compound is severe irritation and potential corrosion upon contact with skin, eyes, and the respiratory tract. This prediction is strongly supported by data from compounds bearing the chloromethyl functional group.

  • Causality: The chloromethyl group is a potent alkylating agent.[5] It can react with nucleophilic functional groups (e.g., thiols, amines, hydroxyls) present in biological macromolecules like proteins and enzymes. This covalent modification disrupts cellular function, leading to cell death and a strong inflammatory response, manifesting as irritation and chemical burns.

  • Supporting Evidence:

    • Benzyl Chloride: Exposure to benzyl chloride causes severe irritation of the upper respiratory tract, skin, eyes, and mucous membranes.[6][7][8] It is classified as a corrosive chemical that can cause severe skin and eye burns, potentially leading to permanent damage.[9][10]

    • 1-(chloromethyl)-1H-pyrazole hydrochloride: This close structural analog, lacking only the benzyl group, has a harmonized GHS classification of "Causes skin irritation" (H315), "Causes serious eye damage" (H318), and "May cause respiratory irritation" (H335).[11]

    • Other Chloromethylated Compounds: Chloromethyl methyl ether is also known to be a corrosive chemical, causing severe irritation to skin, eyes, and the respiratory tract.[10][12]

Table 1: GHS Hazard Classifications of Relevant Analogs
CompoundGHS PictogramsHazard StatementsSource
Benzyl Chloride Corrosive, Health Hazard, IrritantH302, H315, H317, H318, H331, H335, H340, H350[9]
1-(chloromethyl)-1H-pyrazole HCl Corrosive, IrritantH315, H318, H335[11]
Benzyl Alcohol Irritant, Health HazardH302, H319, H332[13]

Genotoxicity and Carcinogenicity: A Significant Concern

The presence of a reactive alkylating group raises significant concerns about the potential for genotoxicity (damage to genetic material) and carcinogenicity.

  • Mechanistic Insight: Alkylating agents are classic genotoxins. The electrophilic carbon of the chloromethyl group can react directly with nucleophilic sites on DNA bases (e.g., the N7 position of guanine). This can lead to the formation of DNA adducts, which, if not repaired, can cause mutations during DNA replication. An accumulation of such mutations in critical genes (e.g., proto-oncogenes or tumor suppressor genes) can lead to the initiation of cancer.[5][14]

  • Supporting Evidence:

    • Benzyl Chloride: Is classified as a Group B2, probable human carcinogen by the U.S. EPA.[6] Animal studies have shown that it can cause tumors at multiple sites.[6][9] It is also recognized as a mutagen.[9]

    • Chloromethyl Ethers: Compounds like bis(chloromethyl) ether and chloromethyl methyl ether are classified as known human carcinogens (Group A by EPA) and have been linked to an increased incidence of respiratory cancer in occupationally exposed workers.[12][15]

Metabolism and Systemic Toxicity

Upon absorption into the body, the compound would likely undergo metabolic transformation, influencing its systemic toxicity profile.

  • Predicted Metabolic Pathway:

    • Hydrolysis: The benzyl group is expected to be metabolized, likely via oxidation, to benzoic acid, a common metabolic pathway for benzyl derivatives.[16] The body can then conjugate benzoic acid (e.g., with glycine to form hippuric acid) for excretion.

    • Alkylation: Before metabolism and excretion can occur, the reactive chloromethyl group can alkylate various biomolecules, as discussed previously. This is the primary mechanism of toxicity.

    • Pyrazole Ring: The pyrazole ring is generally stable but can undergo oxidation or other phase II conjugation reactions, depending on the specific enzymatic pathways involved.[3]

Metabolism_Pathway cluster_main Predicted Metabolic Fate A 1-Benzyl-4-(chloromethyl)- 1H-pyrazole HCl (Absorbed) B Alkylation of Cellular Macromolecules (DNA, Proteins) A->B Primary Toxic Action C Oxidative Metabolism (e.g., CYP450) A->C Detoxification Pathway F Toxicity / Carcinogenesis B->F D Benzoic Acid Metabolites C->D E Conjugation & Excretion D->E

Caption: Predicted metabolic pathways and toxicological outcomes.

  • Systemic Effects: Systemic toxicity would be a balance between metabolic detoxification and covalent binding to critical cellular targets. Based on analogs, potential systemic effects could include CNS depression (from the benzyl moiety) and damage to organs where metabolic activation or compound accumulation occurs, such as the liver.[6][13] Subchronic oral administration of benzyl benzoate in rats led to histopathological findings in the liver and kidneys.[16]

Experimental Protocols: A Self-Validating Approach

For any future toxicological evaluation, the following experimental workflows are recommended. Each protocol includes internal controls and validation steps to ensure data integrity.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound causes cell death, providing a measure of basal cytotoxicity.

  • Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate and allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride in appropriate cell culture medium.

  • Treatment: Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Validation & Analysis: Cell viability is calculated relative to the vehicle control. The IC50 (concentration that inhibits 50% of cell growth) is determined. The positive control must show a significant decrease in viability for the assay to be valid.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

This is a standard screen for genotoxic potential, assessing the compound's ability to cause mutations in bacteria.

  • Strain Selection: Use multiple strains of Salmonella typhimurium with different predefined mutations (e.g., TA98, TA100).

  • Metabolic Activation: Run the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Plate the bacterial strains on a minimal agar plate with a small amount of histidine and the test compound at various concentrations.

  • Controls: Include a vehicle control and known mutagens as positive controls for each strain (e.g., sodium azide for TA100, 2-nitrofluorene for TA98).

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

  • Validation & Analysis: A positive result is a dose-dependent increase in the number of revertant colonies that is at least double that of the vehicle control. The positive controls must induce a robust increase in revertants.

Conclusion and Recommendations

While direct toxicological data for 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride are not publicly available, a structure-activity relationship analysis provides a strong basis for a preliminary hazard assessment.

  • High Hazard Potential: The compound is predicted to be corrosive, a severe irritant, a potential mutagen, and a probable carcinogen. The primary driver for this toxicity is the reactive chloromethyl group, which functions as an alkylating agent.

  • Handling Precautions: Extreme caution is warranted. All work should be conducted in a certified chemical fume hood. Comprehensive PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles, is mandatory.

  • Future Research: Direct experimental validation of this predicted profile is essential. We recommend prioritizing in vitro assays for genotoxicity (Ames test) and cytotoxicity as a first step. Should further development be considered, comprehensive animal studies would be required to determine a full toxicological profile, including acute toxicity (LD50), repeated dose toxicity, and carcinogenicity bioassays.

This guide serves as a critical starting point for researchers, promoting a culture of safety and informed decision-making when handling novel chemical entities.

References

  • Title: Toxicology of Benzyl Alcohol in Pharmaceutical Manufacturing Source: Economy and Society URL: [Link]

  • Title: Investigation of benzyl benzoate toxicity with anatomical, physiological, cytogenetic and biochemical parameters in in vivo Source: ResearchGate URL: [Link]

  • Title: Chloromethyl: compounds, synthesis and safety | Blog Source: Chempanda URL: [Link]

  • Title: Toxicity of benzyl benzoate as a food additive and pharmaceutical agent Source: PubMed URL: [Link]

  • Title: BENZYL CHLORIDE (C7H7Cl) Chemical Abstracts Service (CAS) Number: 100-44-7 Source: Indiana Department of Environmental Management URL: [Link]

  • Title: Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use Source: European Medicines Agency URL: [Link]

  • Title: A Comprehensive Review on Pyrazole and It's Pharmacological Properties Source: International Journal for Research in Applied Science & Engineering Technology (IJRASET) URL: [Link]

  • Title: Benzyl chloride - IDLH Source: NIOSH - CDC URL: [Link]

  • Title: Benzyl chloride: general information Source: GOV.UK URL: [Link]

  • Title: Chloromethyl methyl ether Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Benzyl chloride - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: The Practice of Structure Activity Relationships (SAR) in Toxicology Source: Oxford Academic - Toxicological Sciences URL: [Link]

  • Title: 1-(chloromethyl)-1H-pyrazole hydrochloride Source: PubChem URL: [Link]

  • Title: HEALTH EFFECTS - Toxicological Profile for Bis(Chloromethyl)Ether (BCME) Source: NCBI - NIH URL: [Link]

  • Title: DNA-directed alkylating agents. 1. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the reactivity of the mustard Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]

  • Title: PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT Source: International Journal of Research in Pharmacy and Chemistry (IJRPC) URL: [Link]

  • Title: A review of pyrazole compounds' production, use, and pharmacological activity Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: CHLOROMETHYL METHYL ETHER HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]

  • Title: Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether Source: Canada.ca URL: [Link]

  • Title: Pyrazole: preclinical reassessment Source: PubMed URL: [Link]

  • Title: Alkylating Agents - Holland-Frei Cancer Medicine Source: NCBI Bookshelf URL: [Link]

  • Title: Structure-activity relationships of alkylating agents in cancer chemotherapy Source: ResearchGate URL: [Link]

  • Title: Benzyl Alcohol Pediatric Clinical Review Source: U.S. Food and Drug Administration (FDA) URL: [Link]

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Exploratory

Technical Guide: Safety, Handling, and Reactivity of 1-Benzyl-4-(chloromethyl)-1H-pyrazole Hydrochloride

[1] Executive Summary 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride (CAS: 861135-54-8) is a potent electrophilic intermediate used primarily in the synthesis of kinase inhibitors and heterocyclic building blocks.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride (CAS: 861135-54-8) is a potent electrophilic intermediate used primarily in the synthesis of kinase inhibitors and heterocyclic building blocks.[1] Its utility stems from the high reactivity of the chloromethyl moiety; however, this same feature classifies it as a severe alkylating hazard .

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of the compound's risks. Users must treat this substance as a corrosive, moisture-sensitive potential carcinogen .[1] The protocols below are designed to ensure data integrity (preventing hydrolysis) and operator safety (preventing alkylation of biological macromolecules).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the physical state is the first step in exposure control. As a hydrochloride salt, this compound is a solid, but its hygroscopic nature requires strict environmental control.

PropertyDescription
Chemical Name 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride
CAS Number 861135-54-8
Molecular Formula C₁₁H₁₁ClN₂[1] · HCl
Molecular Weight 243.13 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; reacts/degrades in water
Acidity Strongly acidic in aqueous solution (HCl salt)
Storage Class Corrosive Solid, Acidic, Organic (Store under Argon/Nitrogen)

Hazard Identification: The Mechanistic Basis

To handle this compound safely, one must understand why it is toxic. The hazard is not random; it is a direct function of its chemical structure.

The Alkylating Mechanism (Causality)

The chloromethyl group attached to the pyrazole ring acts as a "warhead." The carbon-chlorine bond is polarized, making the methylene carbon highly electrophilic.[1] Upon contact with biological nucleophiles (DNA bases, cysteine residues in proteins), it undergoes an


 substitution reaction.
  • Consequence: This results in the alkylation of DNA (potential mutagenicity/carcinogenicity) and protein adduction (skin sensitization/tissue necrosis).

  • The HCl Factor: Being a hydrochloride salt, contact with mucous membranes releases hydrochloric acid, causing immediate chemical burns distinct from the delayed alkylation damage.

Reactivity Visualization

The following diagram illustrates the electrophilic attack vector, which dictates both its synthetic utility and its toxicity.

AlkylationMechanism Compound 1-Benzyl-4-(chloromethyl)-1H-pyrazole (Electrophile) TS Transition State (SN2 Attack) Compound->TS Electrophilic Carbon BioNu Biological Nucleophile (DNA-Guanine / Protein-Cysteine) BioNu->TS Nucleophilic Attack Adduct Alkylated Biomolecule (Cellular Damage/Mutation) TS->Adduct Irreversible Bond Leaving Chloride Ion (Cl-) + HCl Release TS->Leaving Elimination

Figure 1: Mechanism of Action.[1] The chloromethyl group acts as an electrophile, irreversibly binding to biological nucleophiles.

Engineering Controls & PPE Selection

Standard nitrile gloves are often insufficient for benzylic chlorides due to rapid permeation. The following selection logic is based on the "Precautionary Principle" for alkylating agents.

Personal Protective Equipment (PPE) Matrix
ComponentRecommendationScientific Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate (Silver Shield)Benzylic chlorides can permeate thin nitrile in <15 mins.[1] Laminate films provide >480 min breakthrough time.
Respiratory P100/N95 + Acid Gas Cartridge (if outside hood)Protects against particulate salt and evolved HCl gas upon hydrolysis.
Eye Protection Chemical Splash Goggles + Face ShieldCorrosive solids pose a high risk to corneas; safety glasses are insufficient for powders that can become airborne.
Body Protection Tyvek® Lab Coat or ApronStandard cotton lab coats absorb alkylating agents, keeping them against the skin.

Operational Workflow: Handling, Storage, & Stability[2][6]

This section details a "self-validating" workflow. The protocol ensures that if the compound has degraded, the user detects it before the synthesis fails or safety is compromised.

Stability Check (Self-Validation)

Before use, verify the integrity of the material.[1]

  • Visual Inspection: If the solid has turned into a sticky gum or liquid, it has likely hydrolyzed (absorbed water

    
     HCl release 
    
    
    
    melting point depression). Do not use.
  • Solubility Test: Dissolve a small amount in dry DMSO. If it effervesces or heats up significantly more than expected for a salt, it may have partially decomposed to generate excess acid.

Handling Protocol

Objective: Weigh and transfer without exposure to atmospheric moisture or operator contact.

  • Preparation: Place balance inside the fume hood or use a localized powder containment hood.

  • Tared Transfer: Do not use a spatula directly on the stock bottle. Pour gently into a pre-weighed, dry secondary vial.

  • Desiccation: Immediately re-seal the stock container with Parafilm and return to a desiccator.

Safe Handling Workflow Diagram

HandlingWorkflow Storage Storage: -20°C Under Argon/Desiccator Check Integrity Check (Visual: Free-flowing solid?) Storage->Check Fail Disposal (Quench as HazWaste) Check->Fail Sticky/Liquid Weigh Weighing (Inside Fume Hood) Check->Weigh Intact Solid Reaction Synthesis (Add to reaction vessel) Weigh->Reaction Decon Decontamination (Wipe surfaces with 5% NH4OH) Weigh->Decon Post-Op Cleanup

Figure 2: Operational Workflow. Logic flow for determining material usability and safe processing steps.

Emergency Protocols

In the event of exposure, the response must address both the acidity (immediate burn) and the alkylation (delayed toxicity).

Spill Management
  • Small Spills (<1 g):

    • Do NOT use water initially (generates HCl gas).

    • Cover with weak base powder (Sodium Bicarbonate or Calcium Carbonate) to neutralize acidity.

    • Absorb with inert material (vermiculite).

    • Clean surface with a solution of 5% Ammonium Hydroxide (reacts with chloromethyl group to form less toxic amine) followed by soap and water.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may increase skin absorption of the alkylating agent).

  • Eye Contact: Rinse for 15 minutes.[2] Seek immediate ophthalmological support due to corrosive nature.

References

  • PubChem. (n.d.). 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride - Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health. (2019). Vicarious Nucleophilic Chloromethylation of Nitroaromatics. PubMed. Retrieved January 29, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, a valuable intermediate in pharmaceutical research. Pyrazole derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, a valuable intermediate in pharmaceutical research. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] This guide details the synthesis starting from the commercially available 1-benzyl-1H-pyrazole, proceeding through a hydroxymethyl intermediate, followed by chlorination and salt formation. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for characterization, ensuring a reproducible and reliable synthesis.

Introduction and Synthetic Rationale

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous marketed drugs.[2] The functionalization of the pyrazole ring allows for the exploration of vast chemical space, leading to the identification of potent and selective therapeutic agents.[3] The target compound, 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, serves as a key building block. The chloromethyl group is a versatile handle for introducing various functionalities through nucleophilic substitution, enabling the synthesis of diverse compound libraries.

Our synthetic strategy is a robust two-step process designed for efficiency and scalability:

  • Vilsmeier-Haack Formylation & Reduction: The synthesis begins with the formylation of 1-benzyl-1H-pyrazole at the C4 position to yield 1-benzyl-1H-pyrazole-4-carbaldehyde. This intermediate is then reduced to the corresponding alcohol, (1-benzyl-1H-pyrazol-4-yl)methanol. This sequence provides a reliable method to introduce a functional group at the desired position.[4]

  • Chlorination and Hydrochloride Salt Formation: The primary alcohol is converted to the target chloromethyl derivative using thionyl chloride (SOCl₂). This classic transformation is highly efficient, with the gaseous byproducts (SO₂ and HCl) driving the reaction to completion.[5][6] The final product is then converted to its hydrochloride salt to enhance stability and simplify handling.[7]

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. Each major phase is designed to be performed sequentially, with purification steps ensuring the quality of intermediates.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis A 1-Benzyl-1H-pyrazole C 1-Benzyl-1H-pyrazole-4-carbaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl₃, DMF) E (1-Benzyl-1H-pyrazol-4-yl)methanol (Intermediate I) C->E Reduction D Sodium Borohydride (NaBH₄) Methanol G 1-Benzyl-4-(chloromethyl)-1H-pyrazole E->G Chlorination F Thionyl Chloride (SOCl₂) Dichloromethane (DCM) I 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride (Final Product) G->I Salt Formation H HCl in Diethyl Ether

Diagram 1: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of (1-Benzyl-1H-pyrazol-4-yl)methanol (Intermediate I)

A. Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool dimethylformamide (DMF, 5 eq.) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir for an additional 30 minutes at 0°C after the addition is complete. The formation of the Vilsmeier reagent is exothermic.

  • Reactant Addition: Dissolve 1-benzyl-1H-pyrazole (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 1-benzyl-1H-pyrazole-4-carbaldehyde. Purify via column chromatography if necessary.

B. Reduction to Alcohol

  • Dissolution: Dissolve the crude 1-benzyl-1H-pyrazole-4-carbaldehyde (1 eq.) in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction & Purification: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting solid, (1-benzyl-1H-pyrazol-4-yl)methanol (Intermediate I), is often pure enough for the next step.

Part 2: Synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

A. Chlorination with Thionyl Chloride

Causality Behind Reagent Choice: Thionyl chloride (SOCl₂) is the preferred reagent for converting primary alcohols to alkyl chlorides.[9] The reaction proceeds via a chlorosulfite ester intermediate. The subsequent nucleophilic attack by the chloride ion can occur with either inversion (Sₙ2) or retention (Sₙi) of configuration, depending on the reaction conditions.[5][10] For a primary, achiral alcohol like our intermediate, the key advantage is the formation of gaseous byproducts (SO₂ and HCl), which drives the equilibrium towards the product, ensuring a high yield.[11]

G cluster_0 Mechanism of Chlorination R_OH R-CH₂-OH Intermediate R-CH₂-O-S(=O)Cl (Chlorosulfite ester) R_OH->Intermediate Nucleophilic Attack on Sulfur SOCl2 S(=O)Cl₂ Product R-CH₂-Cl Intermediate->Product Sₙ2 attack by Cl⁻ Byproducts SO₂ + HCl

Diagram 2: Simplified mechanism of alcohol chlorination with SOCl₂.

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve (1-benzyl-1H-pyrazol-4-yl)methanol (Intermediate I, 1 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise via a syringe. A gas trap (e.g., a bubbler connected to a bleach solution) is essential to neutralize the evolving HCl and SO₂ gases.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor completion by TLC.

  • Work-up: Carefully pour the reaction mixture onto ice water. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-Benzyl-4-(chloromethyl)-1H-pyrazole as an oil or low-melting solid.

B. Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude product from the previous step in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, add a solution of 2M HCl in diethyl ether dropwise until no further precipitation is observed.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Washing & Drying: Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield pure 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride.

Quantitative Data and Characterization

Reagent/ProductFormulaMW ( g/mol )Molar Eq.Purity
1-Benzyl-1H-pyrazoleC₁₀H₁₀N₂158.201.0>98%
(1-Benzyl-1H-pyrazol-4-yl)methanolC₁₁H₁₂N₂O188.23->95%
Thionyl ChlorideSOCl₂118.971.2>98%
1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride C₁₁H₁₂Cl₂N₂ 243.13 ->95% [12]

Expected Characterization Data for Final Product:

  • ¹H NMR: Peaks corresponding to the benzyl protons, pyrazole ring protons, and the newly formed chloromethyl (-CH₂Cl) protons.

  • ¹³C NMR: Signals for all unique carbons in the structure.

  • Mass Spectrometry (MS): A molecular ion peak consistent with the free base (m/z = 206.07 for C₁₁H₁₁ClN₂).

Critical Safety Precautions

This synthesis involves hazardous materials that require strict adherence to safety protocols.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water.[13]

    • Handling: Always handle in a certified chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, solvent-resistant gloves.[13][15]

    • Quenching: Never quench thionyl chloride directly with water or alcohols. Always add it to the reaction mixture or add the reaction mixture to ice water slowly.

    • Spills: Neutralize small spills with sodium bicarbonate or another suitable absorbent material.[16]

  • Phosphorus Oxychloride (POCl₃): Corrosive and toxic. Handle with the same precautions as thionyl chloride.

  • Solvents: Dichloromethane and diethyl ether are volatile and flammable. Work in a well-ventilated area away from ignition sources.

References

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl). National Institutes of Health. [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. National Institutes of Health. [Link]

  • A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. RSIS International. [Link]

  • 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Organic Syntheses. [Link]

  • Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health. [Link]

  • HAZARD SUMMARY: THIONYL CHLORIDE. New Jersey Department of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]

  • Alcohol to Chloride - Common Conditions. Organic Chemistry Data. [Link]

  • Reaction of alcohols with thionyl chloride. YouTube. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

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Application

using 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl as a chemical intermediate

An Application Guide for the Strategic Utilization of 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl in Synthetic Chemistry Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a privileged het...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Utilization of 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl in Synthetic Chemistry

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in medicinal chemistry. Pyrazole-containing molecules have demonstrated a vast range of therapeutic applications, including as anti-inflammatory, anti-tumor, and antimicrobial agents.[1][2]

Within this chemical class, 1-Benzyl-4-(chloromethyl)-1H-pyrazole Hydrochloride emerges as a highly versatile and valuable chemical intermediate. Its structure is primed for synthetic elaboration, featuring a reactive electrophilic center and a stable, protected pyrazole core. This guide provides an in-depth exploration of its properties, reactivity, and practical applications, offering detailed protocols for researchers in organic synthesis and drug development.

Physicochemical Properties of the Intermediate

A clear understanding of the intermediate's fundamental properties is critical for its effective use in synthesis.

PropertyValueSource
Chemical Name 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride[3][4]
CAS Number 861135-54-8[3][5]
Molecular Formula C₁₁H₁₂Cl₂N₂[3][4][5]
Molecular Weight 243.13 g/mol [3][4][5]
Form Solid[6]
Purity Typically ≥95%[3]

Core Reactivity and Mechanistic Rationale

The synthetic utility of 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl is dictated by two primary structural features: the reactive chloromethyl group and the benzyl-protected pyrazole ring.

  • The Electrophilic C4-Chloromethyl Group : The key to this intermediate's versatility lies in the chloromethyl substituent. This group functions as a potent electrophile, analogous to a benzyl chloride. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This facilitates the facile introduction of a wide array of functional groups through standard SN2 (nucleophilic substitution) reactions. The reactivity of such benzylic-type halides is well-established and allows for predictable synthetic outcomes.[7]

  • The N1-Benzyl Protecting Group : The benzyl group attached to the N1 position of the pyrazole ring serves a dual purpose. Firstly, it acts as a robust protecting group, preventing unwanted side reactions at this nitrogen during synthesis. Secondly, it enhances the lipophilicity of the molecule, which can improve solubility in common organic solvents used for reactions.

  • The Hydrochloride Salt Form : The compound is supplied as a hydrochloride salt. This enhances its stability and shelf-life as a solid. However, for most nucleophilic substitution reactions, the acidic proton must be neutralized to liberate the free base form of the pyrazole. This is typically achieved in situ by adding a suitable base to the reaction mixture. This step is critical, as many nucleophiles are themselves basic and would be quenched by the acidic HCl salt, rendering them non-reactive.

G cluster_0 Reactivity Overview Intermediate 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl FreeBase Free Base (Neutralized) Intermediate->FreeBase - HCl Product C4-Substituted Product FreeBase->Product + Nucleophile - Cl⁻ Base Base (e.g., Et3N, K2CO3) Base->Intermediate Nucleophile Nucleophile (Nu-H) Nucleophile->FreeBase

Caption: Core reactivity pathway of the pyrazole intermediate.

Applications in the Synthesis of Bioactive Molecules

The primary application of this intermediate is as a foundational building block for creating diverse libraries of pyrazole derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Primary Application: Nucleophilic Displacement for SAR Exploration

The chloromethyl group can be readily displaced by a vast range of nucleophiles, allowing for systematic modification of the C4-substituent. This is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.

  • Amine Nucleophiles : Reaction with primary or secondary amines yields aminomethyl-pyrazole derivatives, introducing basic centers that can be crucial for receptor binding or improving aqueous solubility.

  • Thiol Nucleophiles : Thiols react to form thioether linkages, a common functional group in various therapeutic agents.

  • Oxygen Nucleophiles : Alcohols and phenols can be used, though they are generally less reactive than amines or thiols and may require stronger bases or elevated temperatures.

  • Carbon Nucleophiles : Stabilized carbanions, such as those derived from malonic esters, can be employed to form new carbon-carbon bonds, extending the molecular framework.

This strategy has been instrumental in the development of pyrazole-based kinase inhibitors, where diverse side chains are installed to probe the binding pockets of enzymes like Receptor Interacting Protein 1 (RIP1) kinase.[8]

Experimental Protocols: A Practical Guide

CAUTION: This compound is a benzyl chloride derivative and should be handled with appropriate care. It is a potential irritant and sensitizer.[9][10] All manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][11]

Protocol 1: General Procedure for N-Alkylation of an Amine

This protocol describes a representative SN2 reaction using a secondary amine as the nucleophile.

Objective: To synthesize a 4-(aminomethyl)-1H-pyrazole derivative.

Materials:

  • 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl

  • Secondary amine (e.g., diethylamine, morpholine, piperidine) (1.1 equivalents)

  • Anhydrous base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (2.2 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))

  • Reaction vessel (round-bottom flask), magnetic stirrer, condenser (if heating)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl (1.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., MeCN) to achieve a concentration of approximately 0.1-0.2 M. Stir the resulting suspension at room temperature.

  • Base Addition: Add the anhydrous base (2.2 eq) dropwise to the stirring suspension. The first equivalent neutralizes the HCl salt, and the second acts as an acid scavenger for the HCl generated during the substitution reaction. A change from a suspension to a clearer solution may be observed.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature. If the reaction is sluggish (as determined by monitoring), it can be gently heated to 40-60 °C.

  • Reaction Monitoring: Monitor the disappearance of the starting material using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Partition the residue between an organic solvent (e.g., Ethyl Acetate) and water.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure product.

G cluster_1 Experimental Workflow A 1. Setup (Pyrazole HCl in MeCN) B 2. Neutralization & Base (Add Et3N) A->B C 3. Nucleophile Addition (Add Amine) B->C D 4. Reaction (Stir at RT or Heat) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Work-up (Evaporation, Extraction) E->F Complete G 7. Purification (Chromatography) F->G H Pure Product G->H

Caption: Standard workflow for nucleophilic substitution.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If the reaction stalls, gentle heating can increase the rate. Ensure the base and solvent are anhydrous, as water can interfere with the reaction.

  • Side Products: The primary side product is often the dimerized nucleophile or elimination products, although the latter is less common for this substrate. Purification by chromatography is usually effective at removing these impurities.

  • Choice of Base: For sensitive nucleophiles, a non-nucleophilic hindered base like DIPEA is preferable to triethylamine. For reactions with O- or S-nucleophiles, an inorganic base like potassium carbonate (K₂CO₃) can be an effective and economical choice.

  • Solvent Choice: Acetonitrile and DMF are excellent choices due to their polar aprotic nature, which effectively solvates the transition state of SN2 reactions.

Conclusion

1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl is a powerful and versatile intermediate for synthetic and medicinal chemistry. Its well-defined reactivity allows for the predictable and efficient synthesis of diverse pyrazole analogues. By understanding the mechanistic principles and following robust, validated protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutic agents.

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2015). PubMed. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Available at: [Link]

  • 1-Chloro-4-(chloromethyl)benzene. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 1-Benzyl-1H-pyrazole-4-boronic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2020). PubMed Central, National Center for Biotechnology Information. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2018). The Royal Society of Chemistry. Available at: [Link]

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). PubMed. Available at: [Link]

  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available at: [Link]

  • Anti-Corrosive Properties of (1-benzyl-1H-1,2,3-triazol-4-yl) Methanol on Mild Steel Corrosion in Hydrochloric Acid Solution: Experimental and Theoretical Evidences. (2019). ResearchGate. Available at: [Link]

  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (2020). ACS Publications. Available at: [Link]

  • Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. (1984). PubMed. Available at: [Link]

  • BENZYL CHLORIDE EXTRA PURE MSDS. (2015). Loba Chemie. Available at: [Link]

Sources

Method

Application Notes and Protocols for N-Alkylation with 1-Benzyl-4-(chloromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Pyrazole Moiety and its N-Alkylation The pyrazole nucleus is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyrazole Moiety and its N-Alkylation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic N-alkylation of the pyrazole ring is a critical synthetic transformation that allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability. These modifications can profoundly influence the pharmacokinetic profile and biological efficacy of a drug candidate. 1-Benzyl-4-(chloromethyl)-1H-pyrazole is a versatile reagent designed for the introduction of the N-benzyl-4-methyl-pyrazole moiety, a substructure of interest in the development of novel therapeutics.

This guide provides a comprehensive overview of the protocols for N-alkylation using 1-Benzyl-4-(chloromethyl)-1H-pyrazole, detailing the synthesis of the reagent, its application in the alkylation of various nitrogen-containing nucleophiles, and the critical parameters that govern the success of these reactions.

I. Synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole: A Two-Step Approach

Step 1: Synthesis of (1-Benzyl-1H-pyrazol-4-yl)methanol

The initial step involves the synthesis of the alcohol precursor. This can be achieved through various pyrazole synthesis methodologies. One common approach is the reaction of a suitably protected 4-formylpyrazole with a reducing agent, or the construction of the pyrazole ring with a precursor already containing the hydroxymethyl group. For the N-benzylation, standard procedures using benzyl bromide or a related benzylating agent are employed.

Step 2: Chlorination of (1-Benzyl-1H-pyrazol-4-yl)methanol

The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

Protocol 1: Synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole

Materials:

  • (1-Benzyl-1H-pyrazol-4-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (optional, as a scavenger for HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (1-Benzyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise. A small amount of pyridine (0.1 eq) can be added to neutralize the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate 1-Benzyl-4-(chloromethyl)-1H-pyrazole.

II. N-Alkylation Protocols with 1-Benzyl-4-(chloromethyl)-1H-pyrazole

The N-alkylation reaction with 1-Benzyl-4-(chloromethyl)-1H-pyrazole proceeds via a standard S_N2 mechanism. The nitrogen nucleophile attacks the electrophilic methylene carbon of the chloromethyl group, displacing the chloride leaving group. The reaction is typically facilitated by a base to deprotonate the nitrogen nucleophile, thereby increasing its nucleophilicity.

A. N-Alkylation of Amines (Primary and Secondary)

The alkylation of primary and secondary amines with benzylic halides is a well-established transformation. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Protocol 2: N-Alkylation of Primary and Secondary Amines

Materials:

  • Primary or secondary amine (1.0 eq)

  • 1-Benzyl-4-(chloromethyl)-1H-pyrazole (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the amine (1.0 eq) in anhydrous acetonitrile or DMF, add the base (K₂CO₃ or DIPEA, 2.0 eq).

  • Add 1-Benzyl-4-(chloromethyl)-1H-pyrazole (1.1 eq) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

B. N-Alkylation of Amides and Lactams

Amides are less nucleophilic than amines and often require stronger bases and higher temperatures for efficient alkylation. Phase-transfer catalysis can also be employed to enhance reactivity.[1]

Protocol 3: N-Alkylation of Amides and Lactams

Materials:

  • Amide or lactam (1.0 eq)

  • 1-Benzyl-4-(chloromethyl)-1H-pyrazole (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Anhydrous DMF or Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF or THF at 0 °C, add a solution of the amide or lactam (1.0 eq) in the same solvent dropwise.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add a solution of 1-Benzyl-4-(chloromethyl)-1H-pyrazole (1.2 eq) in the same solvent.

  • Heat the reaction to 80-100 °C and stir for 6-24 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

C. N-Alkylation of Sulfonamides

Sulfonamides can be N-alkylated under basic conditions, similar to amides. The choice of base and solvent system is important for optimal results.[2][3]

Protocol 4: N-Alkylation of Sulfonamides

Materials:

  • Sulfonamide (1.0 eq)

  • 1-Benzyl-4-(chloromethyl)-1H-pyrazole (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous DMF or ACN

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the sulfonamide (1.0 eq) in anhydrous DMF or ACN, add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add 1-Benzyl-4-(chloromethyl)-1H-pyrazole (1.2 eq).

  • Heat the reaction to 80-100 °C and stir for 6-18 hours, monitoring by TLC.

  • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

D. N-Alkylation of Heterocycles (e.g., Imidazole, Pyrazole)

Nitrogen-containing heterocycles are excellent nucleophiles for N-alkylation. For unsymmetrical heterocycles like substituted pyrazoles, regioselectivity can be a key consideration. Generally, alkylation occurs at the less sterically hindered nitrogen.

Protocol 5: N-Alkylation of Heterocycles

Materials:

  • Heterocycle (e.g., imidazole, pyrazole) (1.0 eq)

  • 1-Benzyl-4-(chloromethyl)-1H-pyrazole (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)

  • Anhydrous DMF or ACN

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the heterocycle (1.0 eq) in anhydrous DMF or ACN, add the base (K₂CO₃ or NaH, 1.5 eq). If using NaH, add portion-wise at 0 °C and stir for 30 minutes.

  • Add 1-Benzyl-4-(chloromethyl)-1H-pyrazole (1.1 eq).

  • Stir the reaction at room temperature or heat to 50-70 °C for 2-12 hours, monitoring by TLC.

  • Cool, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

III. Data Presentation and Comparison

The following table summarizes the generalized reaction conditions for the N-alkylation of various substrates with 1-Benzyl-4-(chloromethyl)-1H-pyrazole.

Substrate ClassTypical Base(s)Typical Solvent(s)Temperature (°C)Typical Reaction Time (h)
Primary/Secondary Amines K₂CO₃, DIPEAACN, DMF60-804-12
Amides/Lactams NaH, KOtBuDMF, THF80-1006-24
Sulfonamides K₂CO₃, Cs₂CO₃DMF, ACN80-1006-18
Heterocycles K₂CO₃, NaHDMF, ACN25-702-12

IV. Visualization of Key Processes

A. Proposed Synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole

G cluster_0 Step 1: Formation of Alcohol Intermediate cluster_1 Step 2: Chlorination Pyrazole_precursor 1-Benzyl-4-formyl-1H-pyrazole Reduction Reduction (e.g., NaBH4) Pyrazole_precursor->Reduction Alcohol (1-Benzyl-1H-pyrazol-4-yl)methanol Reduction->Alcohol Chlorination Chlorination (SOCl2, DCM) Alcohol->Chlorination Final_Product 1-Benzyl-4-(chloromethyl)-1H-pyrazole Chlorination->Final_Product G Nucleophile R2NH Deprotonated_Nucleophile R2N- Nucleophile->Deprotonated_Nucleophile Deprotonation Base Base Base->Deprotonated_Nucleophile Transition_State [R2N---CH2---Cl]- Deprotonated_Nucleophile->Transition_State Alkylating_Agent 1-Benzyl-4-(chloromethyl)-1H-pyrazole Alkylating_Agent->Transition_State Product N-alkylated Product Transition_State->Product Byproduct Cl- Transition_State->Byproduct

Caption: S_N2 mechanism for N-alkylation.

C. Experimental Workflow for N-Alkylation

G Start Start Add_Substrate_Base Add Substrate and Base to Solvent Start->Add_Substrate_Base Add_Alkylating_Agent Add 1-Benzyl-4-(chloromethyl)-1H-pyrazole Add_Substrate_Base->Add_Alkylating_Agent Reaction Heat and Stir (Monitor by TLC) Add_Alkylating_Agent->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product Isolated Product Purification->Final_Product

Caption: General experimental workflow for N-alkylation.

V. References

  • Cui, X., et al. (2010). FeCl2/K2CO3 catalyzed N-alkylation of sulfonamides with benzylic alcohols. Tetrahedron Letters, 51(49), 6463-6466. [Link]

  • Vassil, G. (2001). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 6(10), 844-848. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Li, F., et al. (2012). Selective benzylic and allylic alkylation of protic nucleophiles with sulfonamides through double Lewis acid catalyzed cleavage of sp3 carbon-nitrogen bonds. Organic Letters, 14(17), 4584–4587. [Link]

  • Chou, L.-C., et al. (2010). Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 45(4), 1395–1402. [Link]

  • Song, H., et al. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. Journal of Agricultural and Food Chemistry, 60(6), 1470–1479. [Link]

Sources

Application

Application Note: Heterocyclic Building Blocks in Anticancer Drug Discovery

Focus: Indole Scaffolds as Privileged Structures in Fragment-Based Design Executive Summary & Rationale In modern oncology drug discovery, the concept of a "building block" has evolved from simple starting reagents to Fr...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Indole Scaffolds as Privileged Structures in Fragment-Based Design

Executive Summary & Rationale

In modern oncology drug discovery, the concept of a "building block" has evolved from simple starting reagents to Fragment-Based Drug Discovery (FBDD) . This approach utilizes low molecular weight (<300 Da) "privileged scaffolds"—molecular frameworks capable of binding to multiple, diverse bioreceptors with high affinity.

This guide focuses on the Indole scaffold, a ubiquitous heterocycle in FDA-approved anticancer agents (e.g., Osimertinib, Sunitinib). We provide a validated workflow for transforming an indole building block into a lead candidate via Palladium-catalyzed functionalization, followed by phenotypic (MTT) and target-based (Kinase) validation.

Core Workflow Overview

The following diagram illustrates the integrated pipeline from chemical synthesis to biological validation.

OncologyWorkflow Start Scaffold Selection (Indole Core) Synth Module 1: Synthesis (Suzuki-Miyaura Coupling) Start->Synth Functionalization Purify Purification (HPLC/Flash) Synth->Purify Crude Product Screen Module 2: Phenotypic Screen (MTT Assay) Purify->Screen >95% Purity Target Module 3: Target Validation (Kinase Profiling) Screen->Target Hit Confirmation Lead Lead Candidate Optimization Target->Lead IC50 < 100nM Lead->Start SAR Iteration

Figure 1: Integrated workflow for developing anticancer agents from heterocyclic building blocks.

Module 1: Chemical Synthesis (The "Build")

Objective: Functionalization of the Indole Building Block via Suzuki-Miyaura Cross-Coupling.

The C7 and C2 positions of the indole ring are critical vectors for increasing potency and selectivity. We utilize a Suzuki-Miyaura protocol optimized for nitrogen-rich heterocycles, overcoming common catalyst poisoning issues.[1]

Protocol: C7-Arylation of Indole

Starting Material: tert-Butyl 7-bromo-1H-indole-1-carboxylate (Protected to prevent N-arylation side reactions).

Reagents & Equipment[2][3][4]
  • Catalyst:

    
     (High stability, air tolerant).
    
  • Base:

    
     (Preferred over 
    
    
    
    for milder conditions).
  • Solvent System: 1,4-Dioxane : Water (4:1 v/v).

  • Atmosphere: Argon or Nitrogen (Strictly degassed).

Step-by-Step Methodology
  • Preparation: In a microwave vial or round-bottom flask, charge:

    • 1.0 eq tert-Butyl 7-bromo-1H-indole-1-carboxylate

    • 1.2 eq Aryl Boronic Acid (The "Building Block" partner)

    • 3.0 eq

      
      
      
    • 0.05 eq (5 mol%)

      
      
      
  • Degassing: Add the solvent mixture (Dioxane/

    
    ). Sparge with Argon for 10 minutes. Critical Step: Oxygen presence leads to homocoupling of boronic acids.
    
  • Reaction: Seal the vessel and heat to 100°C for 12 hours (thermal) or 1 hour (microwave at 100W).

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over

    
    , and concentrate.
    
  • Deprotection (Optional): If the free indole is required, treat with TFA/DCM (1:1) for 2 hours at RT.

Expert Insight:

"Using the Boc-protected indole is non-negotiable for high yields. Free N-H indoles can coordinate with Palladium, acting as a catalyst poison and significantly lowering turnover frequency (TOF)." — Ref [1]

Module 2: Phenotypic Screening (The "Test")

Objective: Assess cellular cytotoxicity using an optimized MTT Assay.

The MTT assay measures the reduction of tetrazolium salts to formazan by mitochondrial dehydrogenases.[2][3] It serves as the primary "Go/No-Go" gate.

Protocol: Optimized MTT Viability Assay

Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical).

Reagents
  • MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored at 4°C in dark).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology
  • Seeding (Day 0):

    • Harvest cells and count using Trypan Blue exclusion.

    • Seed 5,000 cells/well in 96-well plates (100 µL volume).

    • Control: Leave Column 1 empty (Blank) and Column 12 with media only (No Cell Control).

    • Incubate 24h at 37°C, 5%

      
      .
      
  • Treatment (Day 1):

    • Prepare serial dilutions of the synthesized Indole derivative (e.g., 0.1, 1, 10, 100 µM).

    • Add 100 µL of drug solution to wells (Final volume 200 µL).

    • Positive Control: Doxorubicin (1 µM).

    • Vehicle Control: 0.1% DMSO (Must match highest drug solvent concentration).

  • MTT Addition (Day 3 - 48h or 72h post-treatment):

    • Add 20 µL MTT stock to each well.[5]

    • Incubate for 4 hours at 37°C. Visual Check: Look for purple precipitate.[2]

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[2]

    • Add 150 µL DMSO.

    • Shake plate for 10 mins at RT.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Self-Validating Quality Control (Z-Factor)

To ensure assay robustness, calculate the Z-factor (


) using your controls:


  • 
    : Standard Deviation, 
    
    
    
    : Mean.
  • 
    : Positive Control (Max Kill), 
    
    
    
    : Negative Control (DMSO).
  • Pass Criteria:

    
     indicates an excellent assay.
    

Module 3: Target Validation (Mechanism of Action)

Objective: Confirm kinase inhibition (e.g., EGFR) using a luminescent ADP-Glo™ style assay.

Many indole-based agents act as ATP-competitive kinase inhibitors. This assay quantifies the ADP produced during the kinase reaction.

Protocol: Kinase Inhibition Assay

Target: EGFR (Epidermal Growth Factor Receptor).

Step-by-Step Methodology
  • Reaction Assembly:

    • In a 384-well white plate, add 2 µL of Indole derivative (Serial dilution).

    • Add 2 µL of EGFR enzyme (0.5 ng/µL).

    • Add 2 µL of Substrate/ATP Mix (Poly E4Y substrate + 10 µM ATP).

  • Incubation: 60 minutes at RT.

  • ADP Detection:

    • Add 6 µL ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP). Incubate 40 mins.

    • Add 12 µL Kinase Detection Reagent (Converts ADP

      
       ATP 
      
      
      
      Luciferase signal). Incubate 30 mins.
  • Readout: Measure Luminescence (RLU).

Data Analysis: Plot RLU vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine


.

KinasePathway Ligand Growth Factor (EGF) Receptor EGFR (Receptor Tyrosine Kinase) Ligand->Receptor Activation Signal Downstream Signaling (RAS/RAF/MEK) Receptor->Signal Cascade Inhibitor Indole Derivative (Inhibitor) Inhibitor->Receptor Blocks ATP Binding ATP ATP ATP->Receptor Phosphorylation Prolif Cell Proliferation Signal->Prolif

Figure 2: Mechanism of Action. The Indole building block is designed to compete with ATP at the EGFR binding pocket.

Data Presentation & Analysis

When reporting results, summarize potency and efficacy in a comparative table.

Table 1: Representative SAR Data for 7-Substituted Indole Derivatives

Compound IDR-Group (C7 Position)HeLa

(µM)
EGFR

(nM)
Selectivity Index (SI)
IND-01 -H (Parent)>50>1000N/A
IND-02 -Phenyl12.54502.1
IND-03 -4-Fluoro-Phenyl4.28515.4
IND-04 -3-Pyridyl0.8 12 65.0

Note: SI is calculated as


 (Normal Cells) / 

(Cancer Cells). A high SI indicates a wider therapeutic window.

References

  • Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery."[1] Current Opinion in Chemical Biology.

  • Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual (NCBI).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Zhang, M. Z., et al. (2019). "Indole: A privileged scaffold for the design of anti-cancer agents."[6] European Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Application Note."

Sources

Method

Introduction: The Strategic Fusion of Pyrazoles and Click Chemistry

An in-depth guide to the application of click chemistry for the synthesis and bioconjugation of pyrazole-containing compounds, designed for researchers, medicinal chemists, and professionals in drug development. In the l...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of click chemistry for the synthesis and bioconjugation of pyrazole-containing compounds, designed for researchers, medicinal chemists, and professionals in drug development.

In the landscape of modern drug discovery and chemical biology, the pyrazole nucleus is a well-established "privileged scaffold." Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor.[1] This versatility has led to the incorporation of pyrazoles into a multitude of FDA-approved drugs for indications ranging from inflammation to cancer.[1][2][3][4] The challenge, however, often lies in the efficient and modular synthesis of complex pyrazole-containing molecules for screening and development.

This is where the principles of "click chemistry" offer a transformative solution. Coined by K. Barry Sharpless in 2001, click chemistry describes a class of reactions that are rapid, high-yielding, wide in scope, and generate minimal byproducts, often under benign, aqueous conditions.[5][6] These bioorthogonal reactions provide a powerful toolkit for joining molecular building blocks with precision and efficiency.

By functionalizing pyrazole derivatives with "click handles" such as azides or alkynes, researchers can rapidly generate vast libraries of novel compounds or conjugate them to biomolecules for targeted therapies and diagnostic applications. This guide provides detailed protocols and expert insights into the most effective click chemistry strategies involving pyrazole derivatives.

Application Note 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Pyrazole Library Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[7][8] This reaction is the workhorse for medicinal chemists aiming to synthesize diverse libraries of pyrazole-triazole hybrids, where the triazole ring often acts as a stable bioisostere for an amide bond.[9][][11]

Causality Behind the Method: The remarkable efficiency of CuAAC stems from the copper(I) catalyst, which dramatically accelerates the rate of the 1,3-dipolar cycloaddition by orders of magnitude compared to the uncatalyzed thermal reaction and provides exclusive regioselectivity for the 1,4-disubstituted product.[7][12] The active Cu(I) species is typically generated in situ from an inexpensive Cu(II) salt, like copper(II) sulfate (CuSO₄), using a mild reducing agent such as sodium ascorbate.[8][13]

Workflow for Pyrazole-Triazole Synthesis via CuAAC

cluster_precursor Precursor Synthesis cluster_click CuAAC Reaction cluster_product Final Product P1 Pyrazole-NH P3 Pyrazole-Alkyne P1->P3 Alkylation P2 Propargyl Bromide P2->P3 P4 Amino-Pyrazole P6 Pyrazole-Azide P4->P6 Diazotization P5 NaNO2, NaN3 P5->P6 C1 Pyrazole-Alkyne CLICK CuSO4 Na Ascorbate t-BuOH/H2O C1->CLICK C2 Organic Azide C2->CLICK C3 Pyrazole-Azide C3->CLICK C4 Terminal Alkyne C4->CLICK PROD Pyrazole-Triazole Hybrid CLICK->PROD Cycloaddition

Caption: General workflow for synthesizing pyrazole-triazole hybrids.

Protocol 1.1: General Procedure for CuAAC of a Pyrazole-Alkyne

This protocol details the reaction between a pyrazole functionalized with a terminal alkyne and an organic azide.

Materials:

  • Pyrazole-alkyne derivative (1.0 eq)

  • Organic azide derivative (1.0-1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 - 0.10 eq)

  • Sodium Ascorbate (0.10 - 0.20 eq)

  • Solvent: tert-Butanol and Water (1:1 v/v) or THF/Water (1:1 v/v)[14]

  • Reaction vessel (e.g., round-bottom flask or vial) with stir bar

Step-by-Step Methodology:

  • Reagent Dissolution: In the reaction vessel, dissolve the pyrazole-alkyne (1.0 eq) and the organic azide (1.1 eq) in the chosen solvent mixture (e.g., 5 mL of t-BuOH/H₂O for a 0.5 mmol scale). Stir until a homogeneous solution is formed.

    • Rationale: A 1:1 mixture of an organic solvent and water is ideal as it can dissolve both nonpolar organic reactants and the polar catalyst salts.[14]

  • Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).

  • Catalyst Addition: To the stirring solution from Step 1, add the CuSO₄ solution (0.05 eq) followed immediately by the sodium ascorbate solution (0.10 eq).

    • Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state. Adding it last initiates the reaction.[8] A slight excess of ascorbate prevents re-oxidation of Cu(I) by any dissolved oxygen.[12]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Expert Tip: Some less reactive substrates may benefit from gentle heating (40-50 °C) or microwave irradiation to reduce reaction times.[7][15]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product is typically purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted pyrazole-triazole product.

  • Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C) and Mass Spectrometry (MS).

    • Expected Results: In the ¹H NMR spectrum, expect a characteristic singlet for the triazole proton (typically δ 7.5-8.5 ppm).[16] In ¹³C NMR, look for the two triazole carbons.[16] High-resolution mass spectrometry (HRMS) should confirm the exact mass of the product.[2][16]

ParameterTypical ConditionsRationale & Notes
Catalyst Loading 1-10 mol% Cu(I)Lower loadings are preferred, but higher may be needed for difficult substrates.
Solvent System t-BuOH/H₂O, THF/H₂O, DMSOCo-solvents are necessary to dissolve both organic substrates and inorganic salts.
Temperature Room TemperatureMost CuAAC reactions are efficient at ambient temperature.
Reaction Time 1 - 24 hoursHighly dependent on substrate reactivity. Monitor by TLC/LC-MS.
Typical Yield >85%CuAAC is known for its high efficiency and yields.[5]

Application Note 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

For applications in living systems, the potential cytotoxicity of the copper catalyst used in CuAAC is a significant drawback.[17] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the leading metal-free click reaction that overcomes this limitation, making it an indispensable tool for bioorthogonal chemistry.[17][][19]

Causality Behind the Method: SPAAC utilizes the high ring strain of a cyclooctyne (e.g., dibenzocyclooctyne, DBCO) to dramatically accelerate the cycloaddition with an azide.[17] The release of this strain provides the thermodynamic driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without any catalyst.[17][] Both the azide and the strained alkyne are chemically inert within biological systems, ensuring the reaction ligates molecules with high specificity.

SPAAC Reaction Mechanism

cluster_reactants Reactants cluster_product Product R1 Pyrazole-N3 PROD Pyrazole-Triazole-Biomolecule R1->PROD [3+2] Cycloaddition (Metal-Free, Bioorthogonal) R2 DBCO-Biomolecule R2->PROD

Caption: SPAAC between a pyrazole-azide and a DBCO-labeled biomolecule.

Protocol 2.1: Labeling a DBCO-Modified Antibody with a Pyrazole-Azide Probe

This protocol describes a common bioconjugation application, such as attaching a pyrazole-containing small molecule (e.g., a drug or imaging agent) to a target antibody.

Materials:

  • DBCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Pyrazole-azide probe

  • Stock solution solvent for the probe (e.g., DMSO or DMF)

  • Purification system (e.g., desalting column, spin concentrator)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure the DBCO-functionalized antibody is at a known concentration (e.g., 1-5 mg/mL) in PBS buffer.

    • Prepare a concentrated stock solution of the pyrazole-azide probe (e.g., 10 mM) in an organic solvent like DMSO.

    • Rationale: A concentrated stock minimizes the final percentage of organic solvent in the reaction, which is critical for maintaining protein stability.[17]

  • SPAAC Conjugation:

    • To the antibody solution, add a 5- to 20-fold molar excess of the pyrazole-azide stock solution.

    • Gently mix the solution by pipetting or brief vortexing. Ensure the final concentration of the organic solvent (e.g., DMSO) remains below 10% (v/v) to prevent protein denaturation.[17]

  • Incubation: Incubate the reaction mixture for 4-24 hours. The optimal temperature depends on the stability of the antibody; incubate at 4°C for sensitive proteins or at room temperature for more robust ones.[17]

    • Expert Tip: Reaction kinetics are temperature-dependent. While slower at 4°C, it often preserves protein integrity better. The reaction rate can be determined for specific cyclooctynes to optimize incubation time.[20]

  • Purification:

    • Remove the unreacted, excess pyrazole-azide probe using a desalting column (e.g., Sephadex G-25) equilibrated with fresh PBS.

    • Alternatively, use a centrifugal protein concentrator with an appropriate molecular weight cutoff (MWCO) to perform a buffer exchange, which simultaneously removes small molecules and concentrates the final antibody-drug conjugate (ADC).[17]

  • Characterization and Analysis:

    • Determine Conjugation Efficiency: Use UV-Vis spectroscopy or HPLC to determine the drug-to-antibody ratio (DAR).

    • Confirm Integrity: Analyze the purified conjugate by SDS-PAGE to ensure the antibody has not fragmented.

    • Verify Identity: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the mass increase corresponding to the attached pyrazole probe.

Emerging Application: Diels-Alder Reactions with 4H-Pyrazoles

While azide-alkyne cycloadditions are dominant, other click-like reactions involving pyrazoles are emerging. Notably, certain 4H-pyrazoles can function as reactive dienes in catalyst-free Diels-Alder reactions with strained dienophiles like bicyclo[6.1.0]non-4-yne (BCN).[21][22] This provides an alternative bioorthogonal ligation strategy.

Causality Behind the Method: The reactivity of 4-oxo-substituted 4H-pyrazoles is attributed to a combination of factors including antiaromaticity and predistortion, which destabilizes the diene and lowers the activation energy for the cycloaddition.[21][22] These reagents have shown excellent stability in the presence of biological nucleophiles, a crucial attribute for bioorthogonal tools.[21]

This area represents a frontier in pyrazole click chemistry, offering new avenues for creating complex molecular architectures and bioconjugates with unique reaction kinetics and orthogonality.

References

  • Abularrage, N. S., Levandowski, B. J., Giancola, J. B., Graham, B. J., & Raines, R. T. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. [Link]

  • Abularrage, N. S., Levandowski, B. J., Giancola, J. B., Graham, B. J., & Raines, R. T. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. [Link]

  • Padwa, A., & Rashatasakhon, P. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. [Link]

  • Li, J., & Chen, P. R. (2016). Light-Triggered Click Chemistry. National Institutes of Health. [Link]

  • Wang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Ben-Messaoud, E., et al. (2020). Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study. MDPI. [Link]

  • Reddy, V. P., et al. (2009). Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. . [Link]

  • Huang, N., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Institutes of Health. [Link]

  • Versteegen, R. M., et al. (2019). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. National Institutes of Health. [Link]

  • Interchim. (n.d.). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. . [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. en.wikipedia.org. [Link]

  • ResearchGate. (n.d.). Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. ResearchGate. [Link]

  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • MIT DSpace. (n.d.). Bioorthogonal 4 H -pyrazole “click” reagents. dspace.mit.edu. [Link]

  • ResearchGate. (n.d.). "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. National Institutes of Health. [Link]

  • Tiwari, V. K., et al. (2016). Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Click chemistry. en.wikipedia.org. [Link]

  • Tanthana, J., et al. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. National Institutes of Health. [Link]

  • Schischko, A., et al. (2018). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. National Institutes of Health. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Kheder, B. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and.... National Institutes of Health. [Link]

  • ScienceDirect. (n.d.). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? . [Link]

Sources

Application

Application Note: Functionalization Protocols for 1-Benzyl-4-(chloromethyl)-1H-pyrazole

Executive Summary & Chemical Profile[1][2] 1-Benzyl-4-(chloromethyl)-1H-pyrazole is a versatile heterocyclic building block extensively utilized in the synthesis of kinase inhibitors (e.g., LRRK2, JAK) and GPCR ligands....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

1-Benzyl-4-(chloromethyl)-1H-pyrazole is a versatile heterocyclic building block extensively utilized in the synthesis of kinase inhibitors (e.g., LRRK2, JAK) and GPCR ligands. Its structural utility lies in the 4-(chloromethyl) "warhead"—a highly reactive electrophile capable of rapid


 functionalization—and the 1-benzyl  group, which serves as a robust protecting group that directs regioselectivity during synthesis and can be removed via hydrogenolysis or strong acid treatment if a free N-H pyrazole is required later.

This guide provides high-fidelity protocols for transforming this chloride into amines, nitriles, and thioethers, emphasizing reaction kinetics, impurity control, and safety.

Chemical Properties
PropertyData
CAS Number 120511-73-1 (Analogous/Generic)
Molecular Weight 206.67 g/mol
Appearance Off-white solid or viscous oil (purity dependent)
Reactivity Class Primary Alkyl Halide (Benzylic-like)
Storage 2–8°C, under Argon (Hygroscopic)

Safety & Handling (Critical)

Warning: Potent Alkylating Agent. Unlike simple alkyl chlorides, the pyrazole ring donates electron density, stabilizing the transition state for nucleophilic substitution, making this compound a potent alkylator.

  • Hazards: Vesicant. Causes severe skin burns and eye damage. Potential sensitizer.[1]

  • Engineering Controls: All weighing and reactions must be performed in a certified fume hood.

  • Quenching: Residual material should be quenched with 10% aqueous ammonium hydroxide or ethanolic amine solution before disposal.

Reactivity Landscape

The following diagram illustrates the primary divergent pathways for this intermediate.

ReactivityLandscape Start 1-Benzyl-4-(chloromethyl) -1H-pyrazole Amine Aminomethyl Pyrazoles (Kinase Inhibitor Scaffolds) Start->Amine R2NH / K2CO3 (SN2 Amination) Nitrile Pyrazolyl Acetonitriles (Chain Extension) Start->Nitrile NaCN / DMSO (Cyanation) Ether Pyrazolyl Ethers/Thioethers (Linker Chemistry) Start->Ether R-OH or R-SH / NaH (Williamson Ether)

Figure 1: Divergent synthetic pathways. The green path (Amination) is the most common in drug discovery.

Protocol A: C-N Bond Formation (Amination)

This is the "workhorse" reaction for this building block. Objective: Synthesis of tertiary amines (e.g., morpholine, piperazine derivatives).

Mechanistic Insight

While triethylamine (


) is a common base, it should be avoided  here. The chloromethyl group is reactive enough to quaternize triethylamine, forming a difficult-to-remove byproduct. Inorganic carbonates (

or

)
are superior as they act as acid scavengers without competing as nucleophiles.
Materials[3][4][5][6]
  • Substrate: 1-Benzyl-4-(chloromethyl)-1H-pyrazole (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, 1.1–1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Use if reaction is sluggish.

  • Solvent: Acetonitrile (MeCN) [Preferred] or DMF.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1-Benzyl-4-(chloromethyl)-1H-pyrazole (1.0 g, 4.8 mmol) in MeCN (10 mL).

  • Base Addition: Add

    
     (1.34 g, 9.7 mmol). Stir for 5 minutes at Room Temperature (RT).
    
  • Nucleophile Addition: Add the secondary amine (5.3 mmol) dropwise.

    • Expert Tip: If the amine is a solid (e.g., a piperazine salt), add it along with the base and increase base equivalents to 3.0.

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane) or LCMS. The starting material chloride typically elutes later than the amine product on reverse phase. Look for the disappearance of the chloride peak.

  • Workup (MeCN method):

    • Cool to RT. Filter off the inorganic solids through a Celite pad.

    • Concentrate the filtrate in vacuo.

    • Redissolve residue in DCM (20 mL) and wash with water (10 mL) followed by brine.

  • Purification: Flash column chromatography (DCM:MeOH gradient) is usually required.

Experimental Workflow Diagram

AminationWorkflow Step1 Suspend Pyrazole-Cl in MeCN (0.5 M) Step2 Add K2CO3 (2.0 eq) Stir 5 min @ RT Step1->Step2 Step3 Add Amine (1.1 eq) Heat to 60°C Step2->Step3 Decision LCMS Check (2 hours) Step3->Decision AddCat Add NaI (10 mol%) Increase Temp to 80°C Decision->AddCat Incomplete Workup Filter Solids Concentrate Filtrate Decision->Workup Conversion >95% AddCat->Decision Re-check +2h

Figure 2: Decision logic for amination. Note the loop for catalytic activation with Iodide.

Protocol B: C-C Bond Formation (Cyanation)

Objective: Homologation to the acetonitrile derivative (precursor for carboxylic acids or ethylamines).

Critical Considerations

The "benzyl-like" chloride is prone to hydrolysis in aqueous cyanide solutions. Anhydrous conditions or phase-transfer catalysis (PTC) are recommended.

Procedure
  • Dissolution: Dissolve the pyrazole chloride (1.0 equiv) in DMSO (concentration 0.5 M).

  • Reagent: Add Sodium Cyanide (NaCN) (1.5 equiv). Caution: Highly Toxic.

  • Conditions: Stir at RT for 1 hour , then slowly warm to 45°C .

    • Note: Higher temperatures (>60°C) often lead to dimerization or polymerization of the active methylene.

  • Quench: Pour into a mixture of ice/water and extract with Ethyl Acetate.

  • Safety Note: The aqueous layer contains cyanide. Treat with bleach (sodium hypochlorite) at pH >10 before disposal.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Unreacted SM Chloride is a poor leaving group in this specific solvent.Switch to Finkelstein conditions: Add 10 mol% NaI to generate the reactive Iodide in situ.
Quaternary Salt Formation Use of tertiary amine bases (

, DIPEA) reacting with SM.
Switch to inorganic bases (

,

).
Hydrolysis (Alcohol formation) Wet solvent or hygroscopic base.Dry MeCN over molecular sieves; flame-dry glassware.
Regioisomer Issues N-alkylation of the nucleophile is ambiguous.Ensure the nucleophile is sterically accessible. If using imidazole/pyrazole as nucleophile, use NaH in THF.

References

  • General Pyrazole Synthesis & Reactivity

    • European Journal of Medicinal Chemistry, 2003, 38(11-12), 959-974.[1] (Discusses chloromethyl pyrazole intermediates in antitumor agent synthesis).

  • Nucleophilic Substitution on Halomethyl Heterocycles

    • Journal of Organic Chemistry, "Synthesis of 1,3-disubstituted pyrazoles".[2] (Provides context on base selection and solvent effects for pyrazole alkylations).

  • Safety & Handling Data

    • Fisher Scientific Safety Data Sheet (SDS)
  • Application in Kinase Inhibitors

    • Bioorthogonal 4H-pyrazole “click” reagents, PMC (NIH). (Contextualizes the stability of substituted pyrazoles).

Sources

Method

Application Notes and Protocols for Functionalization using 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of structural rigidity, metabolic stability, and the capacity for diverse substitution patterns, enabling fine-tuning of physicochemical and pharmacological properties. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[2] The functionalization of the pyrazole core is therefore a critical strategy in the design and synthesis of novel therapeutic agents.

This guide provides detailed application notes and protocols for the use of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride as a versatile reagent for the introduction of a benzyl-protected pyrazole methyl moiety onto various nucleophiles. The benzyl group serves as a robust protecting group for the pyrazole nitrogen, which can be readily removed at a later synthetic stage. The chloromethyl group at the 4-position provides a reactive electrophilic site for facile coupling with a wide range of nucleophiles, including amines, phenols, and thiols. This reagent is a valuable building block for generating libraries of pyrazole-containing compounds for drug discovery and development.

Chemical Properties and Reactivity

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a white to off-white solid. The hydrochloride salt enhances its stability and handling properties. The key to its reactivity lies in the benzylic chloride at the 4-position of the pyrazole ring. This chloride is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack.

The N-benzyl group serves two primary purposes: it protects the pyrazole N-H from undergoing undesired side reactions and its steric bulk can influence the regioselectivity of reactions on the pyrazole ring.

dot graph "general_reaction_scheme" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} digraph "" { rankdir="TB"; node [shape="box"]; "General Reaction Scheme"; }

Caption: General reaction of 1-Benzyl-4-(chloromethyl)-1H-pyrazole with a nucleophile.

The choice of base and solvent is crucial for achieving optimal yields and minimizing side reactions. Generally, a non-nucleophilic base is used to deprotonate the nucleophile or to scavenge the HCl generated during the reaction. The hydrochloride salt of the reagent itself will first need to be neutralized to the free base for the reaction to proceed efficiently. This can be done in a separate step or in situ.

Safety and Handling

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride should be handled with care in a well-ventilated fume hood. It is a skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Protocol 1: N-Alkylation of Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of 1-benzyl-4-((amino)methyl)-1H-pyrazoles.

Rationale: The N-alkylation of amines with the title reagent proceeds via a standard SN2 mechanism. A base is required to neutralize the hydrochloride salt of the starting material and to scavenge the HCl produced during the reaction. A relatively non-polar, aprotic solvent like DMF is often used to ensure good solubility of the reactants. The reaction temperature is kept moderate to prevent side reactions.

Materials:

  • 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride (1.0 eq) and the chosen base (K₂CO₃ or DIPEA, 2.5-3.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes to neutralize the hydrochloride and form the free base of the reagent.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrazole.

Table 1: Representative Conditions for N-Alkylation

Amine TypeBaseSolventTemperature (°C)Typical Reaction Time (h)
Primary AliphaticK₂CO₃DMF60-704-8
Secondary AliphaticK₂CO₃DMF70-808-16
Aniline (Primary)DIPEADMF80-10012-24
Substituted AnilineDIPEADMF80-10012-24

dot graph "N_Alkylation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} digraph "" { rankdir="TB"; node [shape="box"]; "N-Alkylation Workflow"; }

Caption: Step-by-step workflow for the N-alkylation of amines.

Protocol 2: O-Alkylation of Phenols

This protocol describes a general procedure for the synthesis of 1-benzyl-4-((phenoxymethyl))-1H-pyrazoles.

Rationale: The O-alkylation of phenols typically requires a base to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Phase-transfer catalysis can be beneficial for this reaction, especially if the reactants have limited solubility in a single solvent system.[4]

Materials:

  • 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

  • Phenol or substituted phenol (1.0 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 - 3.0 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.1 equivalents) - Optional phase-transfer catalyst

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride (1.0 eq), the phenol (1.0-1.2 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.5-3.0 eq).

  • If using, add the phase-transfer catalyst (TBAB, 0.1 eq).

  • Add anhydrous MeCN or DMF to the flask.

  • Heat the reaction mixture to reflux (for MeCN) or 80-100 °C (for DMF) and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired O-alkylated pyrazole.

Protocol 3: S-Alkylation of Thiols

This protocol outlines a general procedure for the synthesis of 1-benzyl-4-((arylthio)methyl)-1H-pyrazoles.

Rationale: Thiols are generally more nucleophilic than the corresponding alcohols, and their deprotonation to the thiolate is readily achieved with a moderately strong base. The reaction can often be performed at room temperature.

Materials:

  • 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

  • Thiol (e.g., thiophenol) (1.0 - 1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 eq of K₂CO₃ or 1.2 eq of NaH)

  • Anhydrous DMF or THF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching NaH)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • If using K₂CO₃: To a round-bottom flask, add 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride (1.0 eq), the thiol (1.0-1.1 eq), and K₂CO₃ (2.5 eq) in DMF. Stir at room temperature for 4-12 hours.

  • If using NaH: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add NaH (1.2 eq) and anhydrous THF. Cool the suspension to 0 °C.

  • Add a solution of the thiol (1.0 eq) in anhydrous THF dropwise. Stir at 0 °C for 30 minutes.

  • Add a solution of 1-Benzyl-4-(chloromethyl)-1H-pyrazole (as the free base, 1.0 eq) in anhydrous THF. (To prepare the free base, neutralize the hydrochloride salt with a base like triethylamine and extract with an organic solvent).

  • Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor by TLC or LC-MS.

  • Work-up (for both methods): Quench the reaction carefully with saturated aqueous NH₄Cl solution (especially if NaH was used) or water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Application in the Synthesis of Bioactive Molecules: RIPK1 Inhibitors

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of inflammation and cell death, and its inhibitors are promising therapeutic agents for a range of inflammatory diseases. Several potent RIPK1 inhibitors feature a 1-benzyl-1H-pyrazole scaffold.[5] The title reagent is a key building block for the synthesis of these inhibitors. For example, the core of some RIPK1 inhibitors can be constructed by coupling 1-Benzyl-4-(chloromethyl)-1H-pyrazole with an appropriate amine-containing fragment using a protocol similar to the N-alkylation procedure described above.

Deprotection of the N-Benzyl Group

The final step in many synthetic sequences involving this reagent is the removal of the N-benzyl protecting group to unveil the free pyrazole. Catalytic transfer hydrogenation is a mild and efficient method for this transformation.[6]

Protocol 4: N-Debenzylation by Catalytic Transfer Hydrogenation

Rationale: This method utilizes a palladium catalyst and a hydrogen donor, such as ammonium formate, to cleave the N-benzyl bond. This avoids the need for high-pressure hydrogenation and is often compatible with a wider range of functional groups.[7]

Materials:

  • N-Benzylated pyrazole derivative

  • 10% Palladium on carbon (Pd/C) (10-20 mol%)

  • Ammonium formate (HCO₂NH₄) (4-5 equivalents)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • To a round-bottom flask, add the N-benzylated pyrazole derivative (1.0 eq) and 10% Pd/C (10-20 mol%).

  • Add methanol or ethanol to the flask.

  • Add ammonium formate (4-5 eq) in one portion.

  • Heat the reaction mixture to reflux for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol or ethanol.

  • Concentrate the combined filtrates under reduced pressure.

  • The residue can be purified by crystallization or column chromatography to yield the deprotected pyrazole.

dot graph "Deprotection_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} digraph "" { rankdir="TB"; node [shape="box"]; "N-Debenzylation Workflow"; }

Caption: Step-by-step workflow for N-debenzylation via catalytic transfer hydrogenation.

Conclusion

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a highly valuable and versatile reagent for the synthesis of functionalized pyrazole derivatives. The protocols provided in this guide offer a solid foundation for its use in N-, O-, and S-alkylation reactions. The straightforward access to a diverse range of pyrazole-containing molecules, coupled with the reliable deprotection of the N-benzyl group, makes this reagent an essential tool for researchers in drug discovery and medicinal chemistry. The ability to readily introduce the pyrazole scaffold opens up avenues for the exploration of new chemical space and the development of novel therapeutic agents.

References

  • PubChem. 1-(chloromethyl)-1H-pyrazole hydrochloride. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Organic Syntheses. 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. [Link]

  • NIH National Library of Medicine. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. [Link]

  • ResearchGate. Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. [Link]

  • Holzer Group. THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. [Link]

  • NIH National Library of Medicine. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. [Link]

  • MDPI. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • Indian Academy of Sciences. Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. [Link]

  • NIH National Library of Medicine. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Google Patents.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link]

  • The Royal Society of Chemistry. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. [Link]

  • NIH National Library of Medicine. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

  • Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... [Link]

  • Rhodium.ws. CTH Removal of N-Benzyl Groups. [Link]

  • ChemRxiv. A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. [Link]

  • Organic Chemistry Portal. Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. [Link]

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • DalSpace. The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over... [Link]

  • ResearchGate. The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • NIH National Library of Medicine. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Science Madness. Help with debenzylation of N-Benzyl. [Link]

  • ResearchGate. C−H Alkylation of N‐Benzyl Anilines via Visible‐Light‐Driven 1,5‐Hydrogen Atom Transfer (1,5‐HAT) of Hydroxamic Acid Derivatives. [Link]

  • The Royal Society of Chemistry. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. [Link]

  • The Royal Society of Chemistry. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazole Synthesis Optimization Hub

Welcome to the Pyrazole Synthesis Technical Support Center. This guide is designed for medicinal chemists and process engineers encountering yield, purity, or regioselectivity bottlenecks in pyrazole construction.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Technical Support Center. This guide is designed for medicinal chemists and process engineers encountering yield, purity, or regioselectivity bottlenecks in pyrazole construction. Unlike standard textbook procedures, this hub focuses on failure modes, mechanistic interventions, and field-proven optimization strategies.

Part 1: Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the logic flow below.

PyrazoleTroubleshooting Start Identify Primary Issue Issue1 Low Yield (<40%) Start->Issue1 Issue2 Regioselectivity (Isomer Mix) Start->Issue2 Issue3 Purification Loss Start->Issue3 Y1 Check TLC/LCMS: Intermediate Hydrazone Persists? Issue1->Y1 R1 Substrate Type? Issue2->R1 P1 Compound 'Oiling Out'? Issue3->P1 Y1_Yes Cyclization Stalled Y1->Y1_Yes Yes Y1_No Complex Mixture/Tars Y1->Y1_No No Sol1 Action: Increase Acidity (AcOH) or Switch to Microwave Y1_Yes->Sol1 Sol2 Action: Check Hydrazine Quality (Oxidation/Azine Formation) Y1_No->Sol2 R1_Knorr Unsymmetrical 1,3-Diketone Sol3 Action: Switch Solvent to HFIP or Control pH R1_Knorr->Sol3 Sol4 Action: Avoid Column; Use Trituration (Et2O/Hexane) P1->Sol4 Yes

Figure 1: Diagnostic logic for isolating the root cause of pyrazole synthesis failure.

Part 2: The Knorr Synthesis (Yield Optimization)

The condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) is the industry standard but is prone to "stalling" at the hydrazone intermediate or forming azine byproducts.

Troubleshooting Guide: Low Conversion

Q: My reaction shows full consumption of starting material but LCMS indicates a mass corresponding to the hydrazone intermediate (M-18), not the pyrazole. Why? A: You are stuck at the cyclization/dehydration step. This is common with sterically hindered diketones or electron-deficient hydrazines.

  • The Fix: The cyclization step is acid-catalyzed.[1][2] If you are running in neutral Ethanol (EtOH), add 5–10% Glacial Acetic Acid (AcOH) .

  • Advanced Fix: If AcOH fails, switch to Toluene with a Dean-Stark trap and catalytic p-TsOH to physically remove water, driving the equilibrium forward [1].

Q: I am getting a low yield and a significant amount of "double-reacted" side product (Azine). A: This occurs when one hydrazine molecule reacts with two diketone molecules.

  • The Fix: Inverse addition. Do not add hydrazine to the diketone. Instead, slowly add the 1,3-diketone to a solution of excess hydrazine (1.2–1.5 eq) at 0°C. This ensures hydrazine is always in high local concentration relative to the electrophile.

Optimized Protocol: Standard Knorr
ParameterRecommendationRationale
Stoichiometry Hydrazine (1.2 eq) : Diketone (1.0 eq)Prevents azine formation (dimerization).
Solvent EtOH or MeOH (0.5 M)Polar protic solvents stabilize the transition state.
Catalyst HCl (cat.) or AcOH (10-20% v/v)Protonates the carbonyl, facilitating nucleophilic attack and dehydration.
Temperature Reflux (60–80°C)Required to overcome the activation energy of the dehydration step.
Part 3: Mastering Regioselectivity

When reacting a substituted hydrazine (R-NH-NH2) with an unsymmetrical 1,3-diketone, two isomers (1,3- vs. 1,5-substituted) are possible. This is the most complex challenge in pyrazole synthesis.

Q: I need the 1,3-isomer, but I'm getting a 1:1 mixture. How do I steer the reaction? A: Regioselectivity is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • The "Magic Solvent" Fix: Switch from Ethanol to Fluorinated Alcohols (TFE or HFIP).[3]

    • Mechanism:[1][4][5] HFIP (Hexafluoroisopropanol) is a strong hydrogen-bond donor. It selectively activates the harder carbonyl or solvates the hydrazine in a way that amplifies steric differentiation [2].

    • Data: Reactions in HFIP often yield >95:5 regioselectivity where EtOH yields 50:50.

Q: Can pH control regioselectivity? A: Yes.

  • Acidic Conditions: Protonation reduces the nucleophilicity of the substituted nitrogen (

    
    ). The terminal nitrogen (
    
    
    
    ) attacks the most reactive carbonyl.
  • Basic Conditions: The substituted nitrogen (

    
    ) is often more nucleophilic (inductive effect of alkyl groups) and attacks the most electrophilic carbonyl.
    

Regioselectivity Reactants Unsymmetrical 1,3-Diketone + R-Hydrazine PathA Solvent: Ethanol (Standard) Reactants->PathA PathB Solvent: HFIP (Fluorinated) Reactants->PathB ResultA Mixture (1:1) Low Selectivity PathA->ResultA ResultB High Regioselectivity (Often >95:5) PathB->ResultB H-Bond Activation

Figure 2: Impact of fluorinated solvents (HFIP) on regiochemical outcomes.

Part 4: Green & Advanced Methodologies

If the classical Knorr method fails or yields are poor due to decomposition, consider these modern alternatives.

1. One-Pot Multicomponent Synthesis

Instead of isolating the 1,3-diketone (which can be unstable), generate the pyrazole in situ from an aldehyde, ethyl acetoacetate, and hydrazine.

  • Protocol: Combine Aldehyde + Ethyl Acetoacetate + Hydrazine + Catalyst (e.g., Iodine or Cerium Ammonium Nitrate) in water or EtOH.

  • Benefit: Avoids isolation of unstable intermediates; often higher overall yield [3].

2. Microwave-Assisted Synthesis

Q: My reaction takes 24 hours and yields are degrading. A: Prolonged heating degrades hydrazines.

  • The Fix: Use Microwave irradiation (120°C, 10–20 min).

  • Solvent-Free: Many pyrazoles can be synthesized by mixing neat reactants on a solid support (Alumina or Silica) under microwave irradiation, eliminating solvent waste and simplifying purification to a simple wash [4].

Part 5: Isolation & Purification FAQs

Q: My product is an oil that won't crystallize. Column chromatography leads to streaking and mass loss. A: Pyrazoles are basic (pKa ~2.5) and interact with acidic silanols on silica gel.

  • Fix 1 (The Pre-treatment): Treat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading the sample. This neutralizes acidic sites.

  • Fix 2 (Trituration): Dissolve the oil in a minimum amount of Et2O or EtOAc, then add cold Hexane or Pentane dropwise with vigorous stirring. Scratch the glass to induce nucleation.

Q: How do I remove excess hydrazine without a column? A: Hydrazine is water-soluble but toxic.

  • Protocol: Dilute the reaction mixture with EtOAc. Wash 3x with 0.5M HCl . The excess hydrazine will protonate and stay in the aqueous layer. The pyrazole (unless very basic) will often remain in the organic layer (check pKa first). Note: If your pyrazole is also basic, wash with saturated NH4Cl instead.

References
  • Knorr Pyrazole Synthesis Mechanisms : Ber. Dtsch. Chem. Ges.1883 , 16, 2597.[1] (Foundational)

  • Fluorinated Solvents for Regioselectivity : J. Org. Chem.2016 , 81, 11, 4645–4653.

  • One-Pot Multicomponent Reactions : RSC Adv.2014 , 4, 34004-34012.

  • Green Microwave Synthesis : Green Chem.2004 , 6, 156-161.

  • Regioselectivity Review : Beilstein J. Org. Chem.2011 , 7, 179–200.

Sources

Optimization

Technical Support Center: Managing Regioisomers in Pyrazole Synthesis

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regiocontrol in Pyrazole Synthesis (Knorr Condensation & N-Alkylation) Audience: Medicinal Chemists, Process Chemists 🟢 System Overview: The...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regiocontrol in Pyrazole Synthesis (Knorr Condensation & N-Alkylation) Audience: Medicinal Chemists, Process Chemists

🟢 System Overview: The Regioisomer Challenge

Welcome to the Pyrazole Synthesis Support Hub. If you are reading this, you are likely facing the "classic" pyrazole problem: a mixture of 1,3- and 1,5-isomers that resist separation by standard chromatography.

In drug discovery, the position of the nitrogen substituent is critical for bioactivity (e.g., binding affinity, metabolic stability). This guide moves beyond basic textbook definitions to provide field-proven troubleshooting strategies for controlling regioselectivity.

🛠 Troubleshooting Module 1: The Knorr Condensation

Ticket #401: "I reacted an unsymmetrical 1,3-diketone with methylhydrazine and got a 1:1 mixture."

The Root Cause

The Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl.[1][2] Regioselectivity is determined by the initial nucleophilic attack.

  • Mechanism: The hydrazine has two nucleophilic nitrogens (

    
     and 
    
    
    
    ). The diketone has two electrophilic carbonyls.
  • The Conflict: If the diketone is unsymmetrical (

    
    ) and the hydrazine is substituted (
    
    
    
    ), four transition states are possible, often leading to mixtures.
Solution: The "Solvent Switch" Protocol

Standard protic solvents (EtOH, MeOH) often fail to differentiate the carbonyls. The most effective, underutilized fix is switching to fluorinated alcohols .

Why it works: Fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are strong hydrogen bond donors (HBD). They selectively activate the more basic carbonyl (usually the less hindered or more electron-rich one) and stabilize specific hydrazine tautomers, driving the reaction toward a single regioisomer [1].

Experimental Protocol: HFIP-Mediated Regioselective Synthesis

Applicability: Synthesis of N-methyl/aryl pyrazoles from unsymmetrical 1,3-diketones.

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration).

    • Note: HFIP is expensive; TFE is a cheaper alternative but may offer lower selectivity ratios.

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

    • Caution: Reaction is exothermic.[3]

  • Monitoring: Stir at RT for 1–4 hours. Monitor by LC-MS.

    • Observation: You should observe a significant shift in the regioisomeric ratio (rr) compared to ethanol (often improving from 50:50 to >95:5).

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). The solvent can be recovered and reused.

  • Purification: The high regioselectivity often allows for simple filtration or a short silica plug rather than difficult column chromatography.

Data: Solvent Influence on Regioselectivity

Reaction: Benzoylacetone + Methylhydrazine

SolventDielectric Constant (

)
H-Bond Donor Ability (

)
Regioisomer Ratio (1,5 : 1,3)
Ethanol 24.50.8355 : 45 (Mixture)
THF 7.50.0060 : 40 (Mixture)
TFE 27.01.5190 : 10 (Good)
HFIP 16.71.9698 : 2 (Excellent)

🛠 Troubleshooting Module 2: Post-Synthetic N-Alkylation

Ticket #402: "My NH-pyrazole alkylation gave the wrong isomer (or a mixture)."

The Root Cause

NH-pyrazoles exist in tautomeric equilibrium (


). When you treat them with a base (e.g., 

) and an alkyl halide, the alkylation site is governed by a battle between sterics and electronics (lone pair availability).
  • General Rule: Alkylation usually occurs at the less sterically hindered nitrogen (the nitrogen distal to the bulky C3/C5 substituent) [2].

  • The Trap: If the substituents are similar in size, or if electronic effects (e.g.,

    
     groups) dominate, prediction becomes difficult.
    
Solution: The "Steric Blockade" & Catalyst Control
Strategy A: Steric Control (Classical)

If you need the isomer where the alkyl group is next to the smaller group:

  • Use Cesium Carbonate (

    
    )  in DMF. The "Cesium Effect" often enhances 
    
    
    
    -alkylation yields.
  • Temperature: Lower temperatures (

    
    ) favor the kinetic product (alkylation at the less hindered nitrogen).
    
Strategy B: Chan-Lam Coupling (For N-Arylation)

Direct alkylation/arylation with halides is harsh. Copper-catalyzed Chan-Lam coupling using boronic acids allows for milder conditions and often different selectivity profiles driven by coordination to the copper center.

Protocol: Chan-Lam N-Arylation

  • Mix: Pyrazole (1.0 equiv), Arylboronic acid (1.5 equiv),

    
     (0.1 equiv).
    
  • Base/Ligand: Pyridine (2.0 equiv) in DCM.

  • Oxidant: Open to air (balloon) or

    
     atmosphere. 4Å Molecular Sieves are critical to remove water.
    
  • Result: This often favors the thermodynamic product but allows for arylation without using reactive aryl halides.

🛠 Troubleshooting Module 3: Analytical Validation (The "Identity Crisis")

Ticket #403: "I have a pure product, but I don't know if it is the 1,3- or 1,5-isomer."

Do not rely on 1D Proton NMR alone. The chemical shifts are often too similar to be diagnostic without a reference standard.

The Gold Standard: NOE & HMBC

You must establish spatial connectivity.[4]

1. NOESY / ROESY (Spatial Proximity)
  • Concept: Nuclear Overhauser Effect Spectroscopy shows correlations between protons that are close in space (<5 Å).

  • Experiment: Irradiate the N-Methyl (or N-Substituent) protons.

    • Isomer A (1,5-subst): If you see a correlation to the C5-substituent protons (e.g., phenyl ring protons), the N-group is adjacent to the C5-group.

    • Isomer B (1,3-subst): If you see a correlation to the C5-H (pyrazole proton) or no correlation to the substituent, the groups are distant [3].

2.

HMBC (The Definitive Proof)

If NOE is ambiguous (e.g., no protons on the C5 substituent), use Nitrogen-Proton coupling.

  • Experiment: Long-range coupling (

    
    ) between the pyrazole ring protons and the specific nitrogen atoms.
    
  • Logic: The

    
     and 
    
    
    
    chemical shifts differ significantly (
    
    
    60-80 ppm difference). The coupling pattern will reveal which nitrogen holds the alkyl group.

📊 Decision Logic: Synthesis Pathway

Below is a logic flow to help you choose the correct synthetic route based on your starting materials and desired outcome.

PyrazoleStrategy Start Start: Desired Pyrazole Structure Q1 Is the target N-Substituted? Start->Q1 Q2 Are C3 and C5 substituents different? Q1->Q2 Yes Route_Alk Route B: Post-Synthetic Alkylation Q1->Route_Alk No (NH-Pyrazole) Route_Knorr Route A: Cyclocondensation (Knorr Synthesis) Q2->Route_Knorr Yes (Unsymmetrical) Result_Pure High Regioselectivity (>95:5) Q2->Result_Pure No (Symmetrical) Decision_Solvent Critical Step: Use HFIP Solvent Route_Knorr->Decision_Solvent Standard Protocol Decision_Base Critical Step: Steric Control (Cs2CO3) Route_Alk->Decision_Base Decision_Solvent->Result_Pure Decision_Base->Result_Pure Large Steric Diff Result_Mix Mixture Likely (Requires HPLC) Decision_Base->Result_Mix Similar Sterics

Caption: Decision tree for selecting the optimal synthetic pathway and control strategy.

❓ Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to improve regioselectivity? A: Microwave heating accelerates the reaction rate but generally decreases regioselectivity. High temperatures provide enough energy to overcome the activation barrier for the minor isomer. For maximum regiocontrol, stick to room temperature or even


 with the appropriate solvent (HFIP).

Q: Why does my


-diketone always give the "reverse" isomer? 
A:  The 

group is a strong electron-withdrawing group (EWG). It makes the adjacent carbonyl carbon highly electrophilic, but it also favors the formation of a hydrate (gem-diol) in solution. This changes the hard/soft character of the electrophile. Additionally, the

group often directs the initial attack of the hydrazine to the distal carbonyl due to electronic repulsion [4].

Q: I can't afford HFIP. What is the best alternative? A: If HFIP is out of budget, try Acetic Acid as the solvent. While not as effective as fluorinated alcohols, the acidic medium protonates the hydrazine, slowing down the reaction and allowing for more thermodynamic control compared to neutral ethanol.

📚 References

  • Fustero, S., et al. (2008).[5] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. Link

  • Kallman, N. J., et al. (2022).[4] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry. Link

  • López, C., et al. (2024). "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry. Link

  • Fustero, S., et al. (2011). "Recent advances in the synthesis of pyrazoles. A review." Chemical Reviews. Link

Sources

Troubleshooting

Technical Support Center: Stability of 1-Benzyl-4-(chloromethyl)-1H-pyrazole Hydrochloride in Solution

Welcome to the dedicated technical support resource for 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for the stability of this compound in solution. Leveraging established principles of chemical stability and data from structurally related molecules, this document aims to empower you to anticipate and address challenges in your experimental workflows.

Introduction to the Stability Profile

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a versatile intermediate in pharmaceutical research. Its structure, featuring a reactive chloromethyl group on a pyrazole ring, presents specific stability considerations that are crucial for obtaining reliable and reproducible experimental results. The hydrochloride salt form enhances aqueous solubility but also influences the pH of the solution, a key factor in the compound's stability. The primary degradation pathway of concern is the nucleophilic substitution of the chloride on the chloromethyl group, particularly through hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride in solution?

A1: The stability of this compound in solution is primarily dictated by three main factors:

  • pH: The rate of hydrolysis of the chloromethyl group is highly pH-dependent. Both strongly acidic and, more significantly, alkaline conditions can accelerate degradation. The pyrazole ring itself is weakly basic, with a pKa around 2.5.[1]

  • Solvent: Protic solvents, especially water, can act as nucleophiles and lead to solvolysis. The presence of other nucleophiles in the solution (e.g., buffers containing primary or secondary amines) will also accelerate degradation.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of degradation.

Q2: I'm observing a loss of potency of my stock solution over a short period. What could be the cause?

A2: Rapid loss of potency is often due to the hydrolysis of the chloromethyl group, converting the active compound into the less reactive 1-benzyl-4-(hydroxymethyl)-1H-pyrazole. This is particularly prevalent in aqueous solutions, especially if the pH is not controlled or trends towards neutral or basic. For instance, studies on similar compounds with chloromethyl groups show susceptibility to nucleophilic substitution by water.[2]

Q3: What are the recommended storage conditions for solutions of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride?

A3: To maximize the shelf-life of your solutions, we recommend the following:

  • Solvent Selection: Whenever possible, prepare stock solutions in anhydrous aprotic solvents such as DMSO or DMF and store them at low temperatures (-20°C or -80°C).

  • Aqueous Solutions: If aqueous solutions are necessary, they should be prepared fresh for each experiment. Use a buffered solution at a slightly acidic pH (e.g., pH 4-5) to minimize hydrolysis. Avoid alkaline buffers.

  • Temperature: Store all solutions, regardless of the solvent, at or below -20°C.

  • Light: Protect solutions from light to prevent potential photolytic degradation, as has been observed with other pyrazole derivatives.[3]

Q4: Can I use buffers containing amines, such as Tris, with this compound?

A4: It is strongly advised to avoid buffers containing primary or secondary amines (e.g., Tris, glycine). These amines are nucleophilic and can react with the electrophilic chloromethyl group, leading to the formation of an adduct and consumption of your compound of interest. Phosphate or citrate buffers are generally more suitable choices.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared sample. Contamination of glassware or solvent with nucleophiles.1. Ensure all glassware is scrupulously clean and dry. 2. Use fresh, high-purity solvents. 3. Consider that residual cleaning agents (which can be basic) on glassware may be the culprit. A final rinse with a non-nucleophilic organic solvent before drying can be beneficial.
Gradual appearance of a more polar peak in the chromatogram over time. Hydrolysis of the chloromethyl group to a hydroxymethyl group.1. Confirm the identity of the new peak via mass spectrometry (expect a mass shift corresponding to the replacement of -Cl with -OH). 2. Prepare solutions fresh and use immediately. 3. If storage is necessary, switch to an anhydrous aprotic solvent and store at -80°C.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Assess the stability of the compound directly in your assay buffer under the experimental conditions (time, temperature). 2. Consider the pH and composition of your cell culture medium. Many media are buffered around pH 7.4, which can lead to gradual hydrolysis. 3. Minimize the incubation time of the compound in the aqueous medium before adding it to the assay.
Low yield in a synthetic reaction where this compound is a reactant. The compound degraded before or during the reaction.1. Ensure the reaction solvent is anhydrous if the reaction is not an aqueous one. 2. If using a base in your reaction, add it last and consider running the reaction at a lower temperature to minimize side reactions. 3. Be mindful that nucleophilic reactants or solvents will compete to react with the chloromethyl group.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a typical forced degradation study to identify potential degradation products and understand the stability of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride under various stress conditions.[4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in a 60°C oven for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

    • Analyze the solution directly.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradation products.
Visualization of Potential Degradation Pathways

G main 1-Benzyl-4-(chloromethyl)-1H-pyrazole (C₁₁H₁₁ClN₂) hydrolysis_product 1-Benzyl-4-(hydroxymethyl)-1H-pyrazole (C₁₁H₁₂N₂O) main->hydrolysis_product H₂O (Hydrolysis) (pH, Temp dependent) nucleophile_adduct Nucleophilic Adduct (e.g., with amine buffer) main->nucleophile_adduct R-NH₂ / R₂NH (Nucleophilic Buffers) oxidation_product Oxidized Products (e.g., N-oxides, ring-opened) main->oxidation_product [O] (e.g., H₂O₂)

Sources

Optimization

Introduction: Mastering the Heterocyclic "Benzylic" Halide

Technical Support Center: Chloromethyl Pyrazole Reagents Senior Application Scientist Desk Welcome. You are likely here because you are utilizing chloromethyl pyrazoles (CMPs) —such as 4-(chloromethyl)-1-methyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloromethyl Pyrazole Reagents Senior Application Scientist Desk

Welcome. You are likely here because you are utilizing chloromethyl pyrazoles (CMPs) —such as 4-(chloromethyl)-1-methyl-1H-pyrazole—as electrophilic building blocks for drug discovery scaffolds.

Technically, these reagents function as heterocyclic analogues of benzyl chloride . However, the electron-rich nature of the pyrazole ring renders the chloromethyl group significantly more labile than a standard benzyl chloride. This increased reactivity is a double-edged sword: it facilitates rapid alkylation under mild conditions but introduces critical stability issues (hydrolysis and self-quaternization) that often lead to "mysterious" yield losses.

This guide moves beyond standard protocols to address the causality of failure and provides self-validating workflows to ensure experimental success.

Module 1: Stability & Storage (Pre-Reaction)

The Core Issue: The most common failure mode is unnoticed degradation prior to the reaction. CMPs are prone to two primary degradation pathways:

  • Hydrolysis: Conversion to the hydroxymethyl pyrazole (inert alcohol) due to moisture.

  • Auto-Quaternization (Dimerization): The nucleophilic nitrogen of one molecule attacks the electrophilic chloromethyl group of another, forming insoluble oligomers.

Troubleshooting Guide: Assessing Reagent Integrity
SymptomDiagnosisVerification Method (Self-Validation)
Material is a sticky gum/solid (expected liquid) Polymerization/Dimerization. The free base has self-reacted.LC-MS: Check for dimer mass

. NMR: Broadening of peaks; loss of the sharp

singlet (~4.6 ppm).
Pungent, acidic smell (vinegar-like) Hydrolysis. HCl gas is being released as the Cl is displaced by water.pH Paper: Wet vapor above the vial turns red. H-NMR: New peak appearance at ~4.4 ppm (alcohol

).
Low Solubility in DCM Salt Formation. You likely have the HCl salt, not the free base.Solubility Test: Test solubility in water vs. DCM. Salts dissolve in water; free bases in DCM.
Best Practice Protocol: The "Salt-Switch" Strategy

Never store CMPs as free bases for long periods.

  • Storage: Purchase or convert the reagent to its Hydrochloride (HCl) salt form. The protonation of the pyrazole nitrogen shuts down nucleophilicity, preventing auto-quaternization.

  • Usage: Liberate the free base in situ or immediately prior to use.

Technical Insight: The half-life of the free base 4-(chloromethyl)-1-methyl-1H-pyrazole in solution at RT can be as short as 4–6 hours before significant dimerization occurs. The HCl salt is stable for months at -20°C.

Module 2: Reaction Optimization (During Reaction)

The Core Issue: Users often treat CMPs like simple alkyl halides (e.g., methyl iodide). However, the pyrazole nitrogen can act as an internal base or nucleophile, complicating stoichiometry.

Critical FAQ: Stoichiometry & Base Selection

Q: I used 1.0 equiv of base, but the reaction stalled at 50% conversion. Why? A: You likely used the HCl salt of the CMP without accounting for the extra equivalent of base needed to neutralize it.

  • Correction: If using CMP

    
    HCl, you must use at least 2.0 equivalents  of base (1 eq to neutralize the HCl salt, 1 eq to deprotonate your nucleophile).
    
  • Recommendation: Use inorganic bases (e.g.,

    
    , 
    
    
    
    ) in a polar aprotic solvent (DMF, MeCN) to facilitate the "salt-switch" and alkylation in one pot.

Q: I see a byproduct with Mass [M+14]. What is it? A: This is likely methylation competing with your alkylation, often if DMF is used as a solvent with strong bases (e.g., NaH) at high heat, or if the CMP contained residual methylating agents from its own synthesis. However, more commonly with CMPs, you see [M+16] (Hydrolysis) or [M+Reagent-Cl] (Double alkylation).

Module 3: Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways when reacting a Nucleophile (


) with a Chloromethyl Pyrazole.

ReactionPathways Reagent Chloromethyl Pyrazole (Electrophile) Product Desired Product (Alkylated Nu) Reagent->Product  Path A: Substitution (Fast) Alcohol Hydroxymethyl Pyrazole (Dead End) Reagent->Alcohol  Path B: Hydrolysis (If wet solvent) Dimer Insoluble Dimer/Polymer Reagent->Dimer  Path C: Dimerization (If stored as Free Base) Nucleophile Target Nucleophile (Nu-) Nucleophile->Product Water Moisture (H2O) Water->Alcohol Self Self-Reaction (Auto-Quaternization) Self->Dimer

Figure 1: Kinetic competition between desired alkylation (Path A), moisture-induced hydrolysis (Path B), and storage-induced dimerization (Path C).[1][2][3]

Module 4: Detailed Experimental Protocol

Scenario: Alkylation of a Phenol with 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride.

Reagents:

  • Phenol derivative (1.0 mmol)

  • 4-(chloromethyl)-1-methyl-1H-pyrazole HCl salt (1.2 mmol)

  • Cesium Carbonate (

    
    ) (2.5 mmol)
    
  • Acetonitrile (MeCN), anhydrous (5 mL)

Step-by-Step Workflow:

  • The "Dry" Setup: Flame-dry a round-bottom flask under Nitrogen. Reason: Exclude Path B (Hydrolysis).

  • Base Activation: Add the Phenol and

    
     to the MeCN. Stir at RT for 15 mins. Reason: Generates the phenoxide nucleophile first.
    
  • Reagent Addition: Add the CMP

    
    HCl salt as a solid in one portion.
    
    • Note: Do not dissolve the CMP salt in solvent beforehand, as the free base generated might dimerize before reaching the phenol.

  • Reaction: Heat to 60°C. Monitor by TLC/LCMS.

    • Checkpoint: If the reaction is sluggish after 2 hours, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to generate the more reactive Iodomethyl intermediate in situ (Finkelstein reaction).

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate.

    • Caution: Do not perform an acidic aqueous wash if your product is acid-sensitive. CMP derivatives often have basic nitrogens that will protonate and extract into the water layer.

Module 5: Safety & Toxicology

  • Hazard Class: Alkylating Agent.

  • Skin/Eye: CMPs are severe skin irritants and potential sensitizers. They can cause chemical burns similar to benzyl chloride.

  • Inhalation: Lachrymator. Handle only in a fume hood.

  • Decontamination: Quench spills with dilute aqueous ammonia or 10% NaOH to convert the reactive chloride to the inert alcohol/amine.

References

  • Regioselective Alkylation of Pyrazoles

    • Yang, J., & Dalton, T. (2024).[4] "(Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles."[4][5] The Journal of Organic Chemistry.

    • [4]

  • Stability of Pyrazole Derivatives

    • BenchChem Technical Support.[6][7][8] (2025).[4][6][7][8] "Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis."

  • General Pyrazole Synthesis & Reactivity

    • Fustero, S., et al. (2009). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry.
  • Electrophilic Substitution of Pyrazoles

    • Lyalin, B. V., et al. (2008).[9] "Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles." Russian Journal of Electrochemistry.

Sources

Troubleshooting

Advanced Pyrazole Chemistry: Prevention of Dimerization &amp; Side-Reactions

Technical Support Center | Troubleshooting Guide ID: PYR-DIM-001 Executive Summary & Mechanistic Root Causes Pyrazole dimerization is rarely a random event; it is a deterministic outcome of specific electronic conditions...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Troubleshooting Guide ID: PYR-DIM-001

Executive Summary & Mechanistic Root Causes

Pyrazole dimerization is rarely a random event; it is a deterministic outcome of specific electronic conditions at the


-1 (nucleophilic) and 

-4 (electron-rich) positions. In drug development, "dimerization" typically manifests in three distinct chemical forms, each requiring a different mitigation strategy:
  • Methylene Bridging (Solvent Error): Formation of bis(pyrazol-1-yl)methane via reaction with halogenated solvents.

  • Oxidative Homocoupling (Catalytic Error): Formation of 4,4'-bipyrazoles during transition-metal-catalyzed C-H activation.

  • Condensation Oligomers (Stoichiometric Error): Formation of azines or bis-pyrazoles during cyclization from hydrazines.

This guide provides the protocols to isolate the monomeric species and suppress these pathways.

Decision Tree: Diagnosing Your Dimer

Use this logic flow to identify the source of your impurity before proceeding to the specific protocol.

PyrazoleTroubleshooting Start Identify Reaction Stage Stage Is this De Novo Synthesis or Functionalization? Start->Stage Synthesis De Novo Ring Synthesis (Hydrazine + 1,3-Dicarbonyl) Stage->Synthesis Ring Formation Func Functionalization (N-Alkylation or C-H Activation) Stage->Func Modification Impurity1 Impurity: High MW, Insoluble Solid? Synthesis->Impurity1 Cause1 CAUSE: Azine Formation or Double Condensation Impurity1->Cause1 Sol1 SOLUTION: See Protocol 3 (HFIP Solvent / Excess Hydrazine) Cause1->Sol1 Type Reaction Type? Func->Type Alkylation N-Alkylation/Acylation (using Base) Type->Alkylation CHAct Pd-Catalyzed C-H Activation Type->CHAct SolventCheck Solvent: DCM or CHCl3? Alkylation->SolventCheck Cause2 CAUSE: Solvent Participation (Bis-pyrazolyl-methane) SolventCheck->Cause2 Yes Sol2 SOLUTION: See Protocol 1 (Switch to THF/Toluene) Cause2->Sol2 Impurity2 Impurity: Symmetric Dimer (4,4'-Bipyrazole) CHAct->Impurity2 Cause3 CAUSE: Oxidative Homocoupling Impurity2->Cause3 Sol3 SOLUTION: See Protocol 2 (Oxidant Control) Cause3->Sol3

Figure 1: Diagnostic workflow for identifying the specific type of pyrazole dimerization based on reaction conditions.

Protocol 1: Preventing Methylene Bridging (The "DCM Trap")

Issue: During


-alkylation using basic conditions (e.g., NaH, KOH, Cs₂CO₃), researchers often use Dichloromethane (DCM) as a solvent.
Mechanism:  The pyrazolate anion is a potent nucleophile. Under basic conditions, DCM acts as an electrophile (methylene source), reacting twice to form bis(pyrazol-1-yl)methane . This is a "silent" side reaction that consumes starting material.
Corrective Methodology

Status: CRITICAL AVOIDANCE The Fix: Eliminate halogenated solvents in basic media.

ParameterDo Not Use Recommended Alternative Why?
Solvent Dichloromethane (DCM), Chloroform, DMSO*THF, 2-MeTHF, Toluene, DMF DCM reacts with Pyrazole-N. DMSO can act as a methylene source under specific Co/Cu catalysis [1].
Base Phase Transfer Catalysts in DCMNaH in THF or K₂CO₃ in Acetone Prevents contact with reactive methylene sources.

Validation Experiment: If you suspect this dimer:

  • Check LCMS for

    
     (Mass of 2 pyrazoles + 1 carbon).
    
  • Check 1H NMR for a characteristic singlet around 6.0–6.5 ppm (the bridging

    
     group).
    

Protocol 2: Suppressing Oxidative Homocoupling (C-H Activation)

Issue: In Palladium-catalyzed C-H activation (e.g., arylation), the desired reaction is Cross-Coupling. However, pyrazoles are prone to 4,4'-homocoupling (forming a Pyrazole-Pyrazole bond) in the presence of oxidants. Mechanism: The Pd(II) intermediate can undergo disproportionation or react with a second equivalent of pyrazole if the transmetallation step is slow or if the oxidant is too aggressive [2].

Optimized C-H Activation System

To favor Cross-Coupling (Product) over Homocoupling (Dimer):

Step 1: Oxidant Selection Avoid Copper(II) salts in air if homocoupling is observed. Switch to Silver salts which promote the specific reductive elimination of the cross-product.

  • Standard (High Risk):

    
    
    
  • Optimized (Low Risk):

    
    
    

Step 2: The "Proton Shuttle" Additive Add Pivalic Acid (30 mol%) .

  • Reasoning: Pivalic acid acts as a proton shuttle, lowering the energy barrier for the C-H activation step (CMD mechanism). This accelerates the entry of the arene into the catalytic cycle, ensuring the Pd species reacts with the coupling partner rather than finding another pyrazole [3].

Step 3: Concentration Management

  • High Concentration (>0.5 M): Favors second-order kinetics (Homocoupling).

  • Low Concentration (<0.1 M): Favors first-order kinetics (Cross-coupling with solvent/reagent).

  • Action: Run the reaction dilute (0.1 M) with respect to the pyrazole.

Protocol 3: Synthesis from Hydrazines (Avoiding Azines)

Issue: When condensing hydrazines with 1,3-diketones, "dimerization" occurs as azines (condensation of one hydrazine with two ketones) or bis-pyrazoles (if the ketone has multiple electrophilic sites).

The Fluorinated Alcohol Protocol

Recent data suggests that fluorinated solvents like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) are superior to Ethanol/Acetic Acid for regioselectivity and preventing oligomerization [4].

Experimental Procedure:

  • Stoichiometry: Use 1.1 to 1.2 equivalents of Hydrazine relative to the 1,3-diketone. (Never use 1:1 or excess ketone; this promotes azine formation).

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or HFIP.

    • Mechanism:[1][2] The strong hydrogen-bond donating ability of HFIP activates the carbonyl of the diketone, accelerating the initial attack and rapid cyclization before a second ketone can interact with the intermediate [5].

  • Temperature: Room Temperature (HFIP allows milder conditions than refluxing EtOH).

Comparison of Selectivity:

SolventReaction TimeRegioselectivity (

-1 vs

-2)
Dimer/Oligomer Risk
Ethanol (Reflux) 2–4 HoursPoor (~3:1)Moderate (Azines possible)
HFIP (RT) 15–30 MinsExcellent (>20:1) Low (Rapid Cyclization)

FAQ: Troubleshooting Specific Scenarios

Q: I am seeing a dimer peak in LCMS that is M-2 (Mass minus 2 hydrogens). What is this? A: This is likely oxidative coupling at the C-4 positions (4,4'-bipyrazole). This occurs if your reaction mixture acts as an oxidative environment (e.g., presence of air, metal salts, or high temperatures in DMSO).

  • Fix: Degas solvents thoroughly. Add an antioxidant or switch to an inert atmosphere (

    
    /Ar).
    

Q: Can I use DMSO for N-alkylation? A: Generally yes, but be cautious. In the presence of certain transition metals (Co, Cu) and heat, DMSO can decompose to generate formaldehyde/methylene species, leading to the methylene-bridged dimer [1]. DMF is a safer polar aprotic alternative for simple alkylations.

Q: My pyrazole product is a solid that won't dissolve, and NMR shows broad peaks. A: Pyrazoles with free N-H groups form strong hydrogen-bonded dimers/oligomers in non-polar solvents (like


). This is physical aggregation , not chemical dimerization.
  • Test: Run the NMR in DMSO-d6 or MeOD . If the peaks sharpen and the "dimer" disappears, it was just hydrogen bonding.

References

  • Synthesis of Bis(indazol-1-yl)methane via DMSO activation. Title: High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts.[3] Source:Molecules (2022).[3][4] URL:[Link]

  • Oxidative Homocoupling Mechanisms. Title: Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters.[5] Source:Dalton Transactions (2018). URL:[Link]

  • C-H Activation Guidelines. Title: Transition-metal-catalyzed C–H functionalization of pyrazoles.[6][7][8] Source:Organic & Biomolecular Chemistry (2020).[6] URL:[Link]

  • Regioselectivity and Solvent Effects. Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Source:Journal of Organic Chemistry (2009). URL:[Link]

  • General Synthesis Strategies. Title: Recent Advances in the Synthesis of Pyrazole Derivatives.[1][6][8][9][10][11] Source:Molecules (2023).[11] URL:[Link]

Sources

Optimization

solvent effects on pyrazole formation and reactivity

Technical Support Center: Solvent Engineering in Pyrazole Synthesis Subject: Troubleshooting Solvent Effects on Formation, Regioselectivity, and Reactivity From: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Engineering in Pyrazole Synthesis Subject: Troubleshooting Solvent Effects on Formation, Regioselectivity, and Reactivity From: Dr. A. Vance, Senior Application Scientist To: Chemical Research & Development Team

Welcome to the Technical Support Center

You are likely here because your pyrazole synthesis—classically one of the most robust reactions in heterocyclic chemistry—is behaving unpredictably.

While the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) appears simple on paper, the solvent environment is often the hidden variable dictating regioselectivity (1,3- vs. 1,5-isomers), reaction rate, and tautomeric equilibrium.

This guide moves beyond standard textbook protocols. We treat the solvent not just as a medium, but as a catalytic partner that shapes the potential energy surface of your reaction.

Module 1: Troubleshooting Regioselectivity

User Issue: "I am reacting a mono-substituted hydrazine with an unsymmetrical 1,3-diketone. I need the 1,5-isomer, but I am getting a mixture or the wrong regioisomer."

The Technical Insight

In standard protic solvents (EtOH, MeOH), the reaction is often governed by a mix of steric control and weak electronic differentiation, leading to poor selectivity (often ~1:1 to 3:1).

To force a specific pathway, you must manipulate the electrophilicity of the carbonyls. Fluorinated alcohols like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) are not just solvents; they are strong hydrogen-bond donors (HBD). They selectively activate the most basic carbonyl oxygen, effectively "locking" the mechanism into a specific pathway.

Protocol: HFIP-Mediated Regiocontrol

Use this when standard ethanol reflux fails to give >90:10 selectivity.

  • Stoichiometry: 1.0 equiv 1,3-diketone + 1.1 equiv hydrazine (free base or salt).

  • Solvent System: HFIP (pure). Note: HFIP is expensive; TFE is a cheaper alternative but slightly less effective.

  • Concentration: 0.5 M to 1.0 M (High concentration favors kinetics).

  • Temperature: Stir at 25 °C. (HFIP activates carbonyls so strongly that heat is rarely needed).

  • Workup: HFIP boils at 58 °C. Rotovap directly. The residue is usually pure enough to bypass chromatography.

Decision Logic for Regioselectivity

Regioselectivity start Target: Unsymmetrical Pyrazole check_subs Analyze Substituents start->check_subs branch_cf3 Contains CF3 Group? check_subs->branch_cf3 branch_steric Steric Difference Only (e.g., Me vs t-Bu) branch_cf3->branch_steric No solv_hfip Use HFIP or TFE (Strong H-Bond Donor) branch_cf3->solv_hfip Yes branch_steric->solv_hfip Subtle Bias solv_hcl Use EtOH + HCl (Acid Catalysis) branch_steric->solv_hcl Large Steric Bias mech_hfip Mechanism: Selective activation of most basic C=O solv_hfip->mech_hfip result_2 Thermodynamic Control (Steric bulk dictates) solv_hcl->result_2 result_1 High Selectivity (Often 1,5-isomer) mech_hfip->result_1

Caption: Solvent selection logic for maximizing regioselectivity in Knorr pyrazole synthesis.

Module 2: Accelerating Reaction Rates (Green Chemistry)

User Issue: "My reaction in Ethanol/DCM is stalling or taking 24+ hours. I need higher throughput."

The Technical Insight

The "like dissolves like" rule is often a trap here. Hydrazine salts are polar; diketones are lipophilic. In ethanol, they mix but solvation shells can dampen reactivity.

"On-Water" Synthesis is the superior approach. When hydrophobic reactants are stirred in water, they aggregate at the phase interface. The dangling -OH groups of water at this interface catalyze proton transfer, accelerating the reaction by orders of magnitude compared to organic solvents.

Protocol: "On-Water" Accelerated Synthesis
  • Solvent: Deionized Water (tap water often works but variable pH is a risk).

  • Additives: If reactants are solids, add 5 mol% surfactant (e.g., TPGS-750-M or SDS) to create micelles. If liquids, no additive is needed.

  • Procedure:

    • Mix hydrazine and diketone in water (0.5 M).

    • Vigorously stir (1000 RPM). High shear is critical to maximize surface area.

    • Reaction is often complete in <30 mins.

  • Isolation: The pyrazole product is usually insoluble in water. simply filter the precipitate.

Data Comparison: Solvent Efficiency

SolventTime to CompletionYieldIsolation Method
Dichloromethane 18 Hours65%Extraction + Column
Ethanol (Reflux) 4 Hours82%Evaporation + Recryst
Water (On-Water) 20 Minutes 96% Filtration

Module 3: Controlling N-Alkylation & Tautomerism

User Issue: "I am trying to alkylate a free NH-pyrazole. I cannot control whether the alkyl group goes to N1 or N2."

The Technical Insight

Unsubstituted pyrazoles exist in a tautomeric equilibrium (


). The solvent's dielectric constant (

) shifts this equilibrium.
  • Non-polar solvents (

    
    , Toluene):  Pyrazoles form cyclic dimers or trimers via intermolecular H-bonds.
    
  • Polar Aprotic Solvents (DMSO, DMF): Break these aggregates, favoring the monomeric species and stabilizing the specific tautomer with the larger dipole moment.

To control alkylation, you must control the pyrazolate anion character.

Protocol: Regioselective N-Alkylation
  • Scenario A: Kinetic Control (Sterics dominate)

    • Solvent: THF or Toluene.

    • Base: NaH or LiHMDS.

    • Mechanism:[1][2][3] The metal cation coordinates tightly to the N-anion. Alkylation occurs at the less hindered nitrogen.[4]

  • Scenario B: Thermodynamic Control (Chelation/Dipole)

    • Solvent: DMF or DMSO.[4]

    • Base:

      
       or 
      
      
      
      .[4]
    • Mechanism:[1][2][3] The "naked" anion in high-dielectric solvent is free to equilibrate. Alkylation often occurs at the nitrogen furthest from electron-withdrawing groups (to minimize lone-pair repulsion).

Tautomeric Equilibrium Visualization

Tautomerism cluster_nonpolar Non-Polar Solvent (Toluene) cluster_polar Polar Aprotic (DMSO) dimer Cyclic Dimer (H-Bond Network) monomer Free Monomer (Solvated) dimer->monomer Add DMSO Break H-bonds n1_alk N1-Product monomer->n1_alk Alkyl Halide (Path A) n2_alk N2-Product monomer->n2_alk Alkyl Halide (Path B)

Caption: Solvent polarity disrupts pyrazole aggregation, altering the reactive species available for alkylation.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[4]Journal of Organic Chemistry .

    • Significance: Establishes HFIP/TFE as the "gold standard" for directing regioselectivity in Knorr synthesis.
  • Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). “On Water”: Unique Reactivity of Organic Compounds in Aqueous Suspension.

    • Significance: The foundational text on why water accelerates hydrophobic reactions (including heterocycle form
  • Elguero, J., et al. (2000). Protoptropic Tautomerism of Heterocycles.[5]Advances in Heterocyclic Chemistry .

    • Significance: The definitive work on how solvent polarity affects the tautomeric constants ( ) of pyrazoles.
  • Jana, M., et al. (2025).[6] Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets.[3][6]Journal of the American Chemical Society .[7]

    • Significance: Cutting-edge evidence of interfacial superacidity in water microdroplets driving pyrazole formation.[3][6]

Sources

Troubleshooting

Technical Support Center: Scaling Up Reactions with 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for scaling up reactions involving this versatile building block. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you anticipate challenges and troubleshoot effectively.

Compound Profile: At a Glance

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a key intermediate, valued for its reactive chloromethyl group which allows for the straightforward introduction of the benzyl-pyrazole moiety onto a wide range of nucleophiles. Understanding its properties is the first step to successful scale-up.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂Cl₂N₂[1][2]
Molecular Weight 243.13 g/mol [1][2]
Form Typically a solid[3]
Purity >95% (typical)[1]
Key Reactive Site Benzylic-type chloride at the 4-position[4]
Supplied Form Hydrochloride salt[1]
Frequently Asked Questions (FAQs)

Q1: The reagent is a hydrochloride salt. Do I need to neutralize it before my reaction?

A1: Yes, in most cases. The hydrochloride salt form enhances the compound's stability and shelf-life. However, the protonated pyrazole ring is deactivated. More importantly, if your reaction requires a base to activate a nucleophile, the base will be consumed by the hydrochloride salt first. Therefore, you must either:

  • Use an extra equivalent of base: Add one full equivalent of your reaction base to neutralize the HCl salt before adding the portion intended for your reaction. This is common on a small scale but can create salt load issues on a larger scale.

  • Perform a "free-basing" workup: Before the reaction, dissolve or suspend the hydrochloride salt in a suitable solvent (e.g., dichloromethane, ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Dry the organic layer and use the resulting solution of the free base directly. This is the recommended procedure for scale-up as it improves reaction consistency.

Q2: What are the primary safety concerns when handling this reagent?

A2: As an alkylating agent, 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride and its free base form should be handled with care. Key hazards are similar to related chloromethyl heterocycles and benzyl chlorides.[5][6][7]

  • Irritation: It is expected to be a skin, eye, and respiratory irritant.[3][5]

  • Sensitization: May cause an allergic skin reaction.

  • Toxicity: Alkylating agents are often harmful if swallowed or inhaled.[8][9] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][9]

Q3: How stable is this compound? What are the recommended storage conditions?

A3: The hydrochloride salt is quite stable under standard conditions. Store it in a tightly closed container in a cool, dry place away from strong oxidizing agents.[9] The free-base form is less stable over long periods and is best generated and used immediately or stored as a solution in a dry solvent at low temperatures for short periods. Decomposition can occur, particularly in the presence of moisture or heat.

Troubleshooting Guide for Scale-Up Reactions

Scaling a reaction from milligrams to kilograms introduces challenges related to mass transfer, heat transfer, and reaction kinetics. This guide addresses common issues in a question-and-answer format.

Reaction Initiation & Sluggishness

Q4: My large-scale reaction is much slower than the lab-scale experiment. What is the cause?

A4: This is a classic scale-up problem often rooted in inadequate mixing or poor temperature control.

  • Causality (Mixing): In a large reactor, inefficient stirring can create localized "hot spots" or areas of low reagent concentration, slowing the overall reaction rate. The chloromethyl group requires effective collision with the nucleophile for the reaction to proceed.

  • Solution:

    • Ensure your reactor's overhead stirrer is powerful enough for the planned volume and viscosity. Use baffles in the reactor to improve turbulent mixing.

    • Consider the mode of addition. If you are adding one reagent slowly, ensure the addition point is near the impeller to facilitate rapid dispersion.

  • Causality (Temperature): The activation energy for nucleophilic substitution on this benzylic-type chloride must be overcome.[4] A large volume of solvent heats and cools much slower than a small flask. The internal temperature may be lower than the external jacket temperature indicates.

  • Solution:

    • Always use a temperature probe that measures the internal reaction temperature.

    • Gently warming the reaction (e.g., to 40-60 °C) can significantly increase the rate of Sₙ2-type reactions.[10] However, be cautious, as excessive heat can promote side reactions.

Q5: I'm seeing poor solubility of my reagents at a larger scale. What can I do?

A5: Solubility issues are magnified on scale-up.

  • Causality: The solvent chosen for a small-scale reaction may not be optimal for a large-scale process where concentrations are often higher.

  • Solution:

    • Solvent Selection: Re-evaluate your solvent. Polar aprotic solvents like DMF, DMAc, or acetonitrile are often excellent for Sₙ2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free.[10][11] Refer to the table below for guidance.

    • Co-solvents: Adding a co-solvent can improve solubility. For example, if your nucleophile is soluble in THF but the pyrazole starting material is not, a mixture might be effective.

    • Phase-Transfer Catalysis (PTC): If you are using a biphasic system (e.g., toluene and aqueous NaOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is essential. The PTC shuttles the nucleophile from the aqueous phase into the organic phase to react.

SolventTypeBoiling Point (°C)Suitability for Sₙ2 AlkylationNotes
DMF Polar Aprotic153ExcellentHigh boiling, can be difficult to remove.
Acetonitrile Polar Aprotic82Very GoodLower boiling, easier to remove.
THF Polar Aprotic66GoodCan be a good choice, but less polar than DMF.
DCM Polar Aprotic40ModerateUseful for free-basing; low boiling point limits reaction temp.
Toluene Nonpolar111Poor (unless PTC)Good for biphasic reactions with a phase-transfer catalyst.
Selectivity and Side Products

Q6: My reaction is producing a significant amount of an unknown impurity that wasn't present on the small scale. What could it be?

A6: On a larger scale, minor side-pathways can become major issues. The most common culprits are over-alkylation and elimination.

  • Causality (Over-alkylation): If your nucleophile has multiple reactive sites (e.g., a primary amine), it can react a second time with the chloromethyl pyrazole after the initial alkylation. This is more likely if there are localized areas of high electrophile concentration due to poor mixing.

  • Solution:

    • Use a slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents) to ensure the electrophile is consumed.

    • Employ slow, controlled addition of the 1-Benzyl-4-(chloromethyl)-1H-pyrazole to the solution of the nucleophile. This keeps the concentration of the electrophile low at all times, favoring mono-alkylation.

  • Causality (Elimination): While less common for this type of benzylic chloride unless the nucleophile is very sterically hindered or a very strong, non-nucleophilic base is used, elimination can occur. More likely is decomposition driven by excessive heat.

  • Solution:

    • Maintain strict temperature control. An exotherm that goes unnoticed in a small flask can "run away" in a large reactor, leading to decomposition.

    • Ensure the base used is appropriate. For N-alkylation of amines or O-alkylation of phenols, bases like K₂CO₃ or Cs₂CO₃ are often milder than hydroxides or alkoxides.

// Nodes start [label="Troubleshooting Low Yield", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_sm [label="Analysis (TLC/LCMS) Shows\nSignificant Starting Material (SM)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Incomplete Conversion Path incomplete_conv [label="Root Cause:\nIncomplete Conversion", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; temp [label="Is Temperature Too Low?", shape=diamond]; base [label="Is Base Inactive or Insufficient?", shape=diamond]; mixing [label="Is Mixing Inadequate?", shape=diamond];

// Side Product Path side_products [label="Root Cause:\nSide Product Formation", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; over_alk [label="Over-alkylation of Nucleophile?", shape=diamond]; decomp [label="Decomposition of SM or Product?", shape=diamond];

// Solutions sol_temp [label="Action: Increase Temperature\n(e.g., to 50°C) and Monitor", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_base [label="Action: Add More Base.\nEnsure Anhydrous Conditions.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mixing [label="Action: Increase Stirring Speed.\nCheck for Undissolved Reagents.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_over_alk [label="Action: Use Slow Addition of\nElectrophile. Use Excess Nucleophile.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_decomp [label="Action: Reduce Temperature.\nCheck for Exotherms.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_sm; check_sm -> incomplete_conv [label="Yes"]; check_sm -> side_products [label="No"];

incomplete_conv -> temp; temp -> sol_temp [label="Yes"]; temp -> base [label="No"];

base -> sol_base [label="Yes"]; base -> mixing [label="No"];

mixing -> sol_mixing [label="Yes"];

side_products -> over_alk; over_alk -> sol_over_alk [label="Yes"]; over_alk -> decomp [label="No"];

decomp -> sol_decomp [label="Yes"]; } end_dot Caption: Troubleshooting Decision Tree for Low Yield.

Work-up and Purification

Q7: The work-up of my large-scale reaction resulted in a persistent emulsion. How can I break it?

A7: Emulsions are a common frustration during scale-up.

  • Causality: Fine particulate matter (like inorganic salts), high pH, and vigorous mixing of immiscible layers can stabilize emulsions.

  • Solution:

    • Prevention: During the aqueous wash, use gentler, slower stirring.

    • Breaking the Emulsion:

      • Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps break the emulsion.

      • Allow the mixture to stand unstirred for an extended period (if feasible).

      • Add a small amount of a different, water-immiscible organic solvent (like MTBE or heptane) which can alter the phase dynamics.

      • For filtration-compatible mixtures, passing the emulsion through a pad of Celite® can sometimes be effective.

Q8: My final product is difficult to purify by column chromatography due to a close-running impurity. What are my options?

A8: Relying solely on chromatography for purification at a large scale is inefficient and costly. Chemical purification methods should be prioritized.

  • Causality: The impurity may be a structurally similar side product (e.g., an isomer from alkylation at a different site on the nucleophile).

  • Solution:

    • Crystallization: This is the most effective and scalable purification method. Screen various solvents (e.g., isopropanol, ethyl acetate, heptane, or mixtures thereof) to find conditions that allow your desired product to crystallize while the impurity remains in the mother liquor.

    • Acid/Base Extraction: If your product has a basic nitrogen on the pyrazole ring and the impurity does not (or vice-versa), you can perform an acidic extraction. Dissolve the crude material in an organic solvent, wash with dilute aqueous acid (e.g., 1M HCl) to pull the basic product into the aqueous layer, wash the organic layer to remove impurities, and then re-basify the aqueous layer and extract your pure product back out.

    • Salt Formation: Similar to the above, you can sometimes form a crystalline salt of your product (e.g., a hydrochloride or tartrate salt) that selectively precipitates, leaving impurities behind.[12]

Experimental Protocols
Protocol 1: Free-Basing of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride (Illustrative 100g Scale)
  • Setup: In a 2L three-necked flask equipped with an overhead stirrer, a temperature probe, and an addition funnel, add 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride (100 g, 0.41 mol).

  • Dissolution/Suspension: Add ethyl acetate (800 mL) and begin stirring.

  • Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate (500 mL) via the addition funnel over 30 minutes. Ensure the internal temperature does not rise significantly. Continue stirring for 30-60 minutes after the addition is complete.

  • Phase Separation: Stop stirring and transfer the mixture to a 2L separatory funnel. Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer with saturated brine (200 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.

  • Result: The resulting filtrate contains the free-base of 1-Benzyl-4-(chloromethyl)-1H-pyrazole and can be used directly in the subsequent reaction.

// Nodes start [label="Start: Reagent Preparation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; free_base [label="1. Free-Base Pyrazole HCl Salt\n(Protocol 1)", shape=box, style="rounded,filled"]; setup_rxn [label="2. Set up Reactor:\nCharge Nucleophile, Base, Solvent", shape=box, style="rounded,filled"]; add_pyrazole [label="3. Controlled Addition of\nPyrazole Solution at RT", shape=box, style="rounded,filled"]; heat_monitor [label="4. Heat to Target Temp (e.g., 50°C)\n& Monitor by TLC/LCMS", shape=box, style="rounded,filled"]; check_completion [label="Reaction Complete?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="5. Cool to RT & Quench\n(e.g., with Water)", shape=box, style="rounded,filled"]; workup [label="6. Aqueous Work-up:\nPhase Separation, Washes, Drying", shape=box, style="rounded,filled"]; purify [label="7. Purification:\nSolvent Swap & Crystallization", shape=box, style="rounded,filled"]; finish [label="End: Isolated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> free_base; free_base -> setup_rxn; setup_rxn -> add_pyrazole; add_pyrazole -> heat_monitor; heat_monitor -> check_completion; check_completion -> heat_monitor [label="No"]; check_completion -> quench [label="Yes"]; quench -> workup; workup -> purify; purify -> finish; } end_dot Caption: General Workflow for N-Alkylation Scale-Up.

Protocol 2: General Procedure for N-Alkylation with a Phenol (Illustrative 0.4 mol Scale)

This protocol assumes the use of the free-based pyrazole solution from Protocol 1.

  • Reactor Setup: In a 2L reactor equipped with an overhead stirrer, condenser, and temperature probe, charge 4-methoxyphenol (52.1 g, 0.42 mol, 1.02 equiv), potassium carbonate (K₂CO₃, finely milled, 85.0 g, 0.615 mol, 1.5 equiv), and N,N-dimethylformamide (DMF, 500 mL).

  • Initial Stirring: Begin stirring and heat the mixture to 40°C for 30 minutes to ensure good dispersion.

  • Addition of Electrophile: Slowly add the ethyl acetate solution of 1-Benzyl-4-(chloromethyl)-1H-pyrazole (from Protocol 1, ~0.41 mol) over 1-2 hours. An exotherm may be observed; maintain the internal temperature below 60°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-55°C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the consumption of the chloromethyl starting material is complete.

  • Quench: Once complete, cool the reaction to room temperature. Slowly and carefully pour the reaction mixture into ice-cold water (2L) with stirring.

  • Extraction: Extract the aqueous slurry with ethyl acetate (2 x 500 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 400 mL) and then with saturated brine (400 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as isopropanol/heptane.

References
  • 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride. CymitQuimica. [1]

  • CAS 861135-54-8 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride. Alfa Chemistry. [2]

  • 1-Benzyl-1H-pyrazole. PubChem, NIH. [8]

  • 1-Chloro-4-(chloromethyl)benzene. PubChem, NIH.

  • 1-(chloromethyl)-1H-pyrazole hydrochloride. PubChem, NIH. [5]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles. MDPI.

  • Pyrazole synthesis. Organic Chemistry Portal. [13]

  • Method for purifying pyrazoles. Google Patents. [12]

  • Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [10]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses. [14]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification. ResearchGate.

  • Highly Selective N-Alkylation of Pyrazoles. ACS Publications. [15]

  • Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. NIH.

  • Benzyl-Chloride - Safety Data Sheet. MilliporeSigma. [6]

  • Reactions of alkyl halides - an overview. Chemistry LibreTexts. [4]

  • A-Level H2 Chemistry: Step-Up Reaction in Alkyl Halides. YouTube.

  • Activation Energy Estimation for Alkylation of Pyrazole. wuxiapptec.com. [16]

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. DSpace@MIT. [17]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. The Royal Society of Chemistry.

  • Benzyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [7]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate.

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. [18]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH.

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.

  • BENZYL CHLORIDE EXTRA PURE MSDS. Loba Chemie. [9]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [19]

  • SAFETY DATA SHEET - Pyrazole. Fisher Scientific.

  • Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl). NIH.

  • Breaking Down Alkyl Halides: Key Reactions and Uses. LinkedIn. [11]

  • 1-Benzyl-4-iodo-1H-pyrazole. Sigma-Aldrich. [3]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle. researchgate.net.

  • SAFETY DATA SHEET - Benzyl Chloride. Sigma-Aldrich.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. NIH. [20]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. PubMed Central. [21]

Sources

Optimization

Technical Support Center: Monitoring Pyrazole Synthesis with Thin-Layer Chromatography (TLC)

Welcome to the Technical Support Center for monitoring pyrazole synthesis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for monitoring pyrazole synthesis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during reaction monitoring. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively at the bench.

Introduction: The "Why" Behind TLC in Pyrazole Synthesis

The synthesis of pyrazoles, often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine (e.g., the Knorr pyrazole synthesis), is a cornerstone reaction in medicinal chemistry due to the pyrazole scaffold's prevalence in biologically active compounds.[1][2] Thin-Layer Chromatography is an indispensable tool for monitoring these reactions for several key reasons:

  • Simplicity and Speed: TLC provides a rapid and inexpensive method to qualitatively assess the progress of a reaction.[3]

  • Reaction Endpoint Determination: It allows for the clear visualization of the consumption of starting materials and the formation of the pyrazole product, helping to determine the optimal reaction time.[4][5]

  • Side-Reaction Detection: The appearance of unexpected spots can indicate the formation of byproducts or decomposition, providing crucial information for reaction optimization.[6]

  • Solvent System Selection for Purification: TLC is the primary method for developing an effective solvent system for subsequent purification by column chromatography.[7]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may face.

Frequently Asked Questions (FAQs)

Q1: How do I set up a TLC to monitor my pyrazole synthesis?

Answer: Proper TLC setup is crucial for obtaining reliable results. A standard procedure involves spotting the starting material(s), the reaction mixture, and a "co-spot" of the starting material and reaction mixture on the baseline of the TLC plate.[8][9]

  • Lane 1 (Starting Material - SM): A solution of your limiting reactant (often the 1,3-dicarbonyl or a specific hydrazine derivative). This provides a reference Rf value.

  • Lane 2 (Co-spot - Co): Spot the starting material solution first, then carefully spot the reaction mixture directly on top of the SM spot. This helps to confirm if the spot in the reaction mixture is indeed unreacted starting material.

  • Lane 3 (Reaction Mixture - RM): A sample taken directly from your reaction vessel.

The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]

Troubleshooting Guide

Scenario 1: My spots are streaking or tailing down the plate.

Streaking is a common issue, particularly with nitrogen-containing heterocycles like pyrazoles, and can make interpretation difficult.[7][10]

Possible Causes & Solutions:

  • Acid-Base Interactions: Pyrazoles are basic compounds. The slightly acidic nature of standard silica gel plates can lead to strong interactions, causing the spots to streak.[7][10][11]

    • Solution: Add a small amount of a basic modifier to your eluent (mobile phase). A common choice is 0.5-1% triethylamine (TEA) or a few drops of ammonia.[7][12] This neutralizes the acidic sites on the silica, leading to sharper, more defined spots.

  • Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[3][12][13][14]

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate.[3][10] The spots should be small and concentrated, typically 1-2 mm in diameter.[10]

  • Compound Insolubility: If the compound is not fully soluble in the mobile phase as it moves up the plate, it can cause tailing.

    • Solution: Adjust the polarity of your solvent system. A more polar eluent may improve solubility and spot shape.

Scenario 2: My starting material and product spots have very similar Rf values.

Poor separation between the starting material and the product makes it challenging to determine if the reaction is complete.[15][16]

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving the compounds.

    • Solution: Systematically vary the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, try changing the ratio. If that fails, switch to a different solvent system with different selectivity, such as dichloromethane/methanol.[7] The goal is to find a system where the product Rf is ideally between 0.3 and 0.5, and well-separated from the starting materials.

  • Subtle Structural Differences: If the starting material and product have very similar polarities, separation can be inherently difficult.

    • Solution: Try using a different stationary phase. If you are using silica, consider alumina (basic or neutral) or reverse-phase TLC plates.

Scenario 3: I see multiple unexpected spots in my reaction mixture lane.

The appearance of new spots other than your product can signify several possibilities.

Possible Causes & Solutions:

  • Side Reactions or Intermediates: Pyrazole syntheses can sometimes yield side products or stable intermediates. For instance, in the Knorr synthesis, the initial hydrazone intermediate may be visible on the TLC plate.[2]

    • Solution: Try to identify the unexpected spots. If you suspect an intermediate, it should eventually be consumed as the product spot intensifies. Side products may persist and will require optimization of reaction conditions (e.g., temperature, catalyst) to minimize.[17]

  • Compound Decomposition on Silica: Some compounds are unstable on the acidic surface of silica gel and can decompose during chromatography.[10][15][16]

    • Solution: To test for on-plate decomposition, you can run a 2D TLC. Spot your sample in one corner of a square plate, run it in one direction, then turn the plate 90 degrees and run it again in a new eluent. If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[15][16] If decomposition is confirmed, consider using a less reactive stationary phase like neutral alumina or adding a base like triethylamine to the eluent.[11]

Scenario 4: I don't see any spots on my TLC plate.

This can be a frustrating experience, but it is often easily resolved.

Possible Causes & Solutions:

  • Non-UV Active Compounds: Your starting materials or product may not absorb UV light at 254 nm. Aromatic compounds and those with extensive conjugation are typically UV-active.[18][19][20]

    • Solution: Use a visualization stain. Iodine (I₂) vapor is a good general stain that visualizes many organic compounds as brownish spots.[18][19] Other stains like potassium permanganate (for oxidizable groups) or p-anisaldehyde can be used for specific functional groups.[19][21]

  • Sample Too Dilute: The concentration of your compounds may be too low to be detected.[13]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[13] Alternatively, use a more concentrated sample of your reaction mixture.

  • Spots Ran Off the Plate: If your solvent system is too polar, all compounds may have a very high Rf and travel with the solvent front.

    • Solution: Decrease the polarity of your eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.

Experimental Protocols & Data

Protocol 1: Standard TLC Monitoring of a Knorr Pyrazole Synthesis

This protocol outlines the general steps for monitoring the reaction between a 1,3-dicarbonyl and a hydrazine.

  • Prepare TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), co-spot (Co), and reaction mixture (RM).[4]

  • Prepare Samples:

    • SM: Dissolve a small amount of the limiting reactant in a volatile solvent (e.g., ethyl acetate, dichloromethane).

    • RM: Take a small aliquot (a drop) from the reaction vessel and dilute it with a volatile solvent.

  • Spot the Plate: Using a capillary tube, apply a small spot of the SM solution to the SM lane. Apply the SM solution to the Co lane, then apply the RM solution on top of it. Finally, apply the RM solution to the RM lane. Keep the spots small and compact.[10]

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[13][14] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[18] Circle any visible spots with a pencil. If spots are not UV-active, use an appropriate stain (e.g., iodine chamber).

  • Analyze the Results: Compare the lanes. The reaction is progressing if the intensity of the SM spot in the RM lane decreases while a new product spot appears. The reaction is complete when the SM spot is absent in the RM lane.

Table 1: Recommended Starting Solvent Systems for Pyrazole Synthesis TLC

The optimal solvent system is highly dependent on the specific substrates used. This table provides general starting points for method development.

Starting Materials (Polarity)Product (Expected Polarity)Recommended Starting Eluent (Silica Gel)Notes
Non-polar 1,3-dicarbonyl & HydrazineModerately Polar Pyrazole20-30% Ethyl Acetate in HexaneA good starting point for many common pyrazole syntheses.
Polar 1,3-dicarbonyl & HydrazinePolar Pyrazole50-70% Ethyl Acetate in HexaneIncrease polarity for more functionalized reactants.
Basic Pyrazole causing streaking-20-30% Ethyl Acetate in Hexane + 0.5% TriethylamineThe addition of a base is crucial for good peak shape with basic heterocycles.[7]
Very Polar ProductVery Polar Pyrazole5-10% Methanol in DichloromethaneFor products that do not move from the baseline in less polar systems.

Visual Workflow and Logic Diagrams

Diagram 1: General Workflow for TLC Monitoring

This diagram illustrates the standard procedure for using TLC to monitor a chemical reaction.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis cluster_decision Decision prep_plate Prepare TLC Plate (Draw Baseline) prep_samples Prepare SM & RM Samples prep_plate->prep_samples spot_plate Spot Plate (SM, Co, RM) prep_samples->spot_plate develop_plate Develop Plate (Eluent Chamber) spot_plate->develop_plate visualize Dry & Visualize (UV Lamp / Stain) develop_plate->visualize interpret Interpret Results visualize->interpret decision decision interpret->decision is_complete SM Consumed? interpret->is_complete continue_rxn Continue Reaction & Re-sample is_complete->continue_rxn No workup Proceed to Work-up & Purification is_complete->workup Yes

Caption: Standard workflow for monitoring reaction progress using TLC.

Diagram 2: Troubleshooting Logic for Streaked Spots

This decision tree helps diagnose and solve the common problem of streaking on TLC plates.

G start Problem: Streaked Spots Observed cause1 Is the sample very concentrated? start->cause1 sol1 Dilute sample and re-spot cause1->sol1 Yes cause2 Is the compound basic? (e.g., Pyrazole) cause1->cause2 No end Problem Resolved sol1->end sol2 Add 0.5-1% Triethylamine to the eluent cause2->sol2 Yes cause3 Is the compound degrading on silica? cause2->cause3 No sol2->end sol3 Run 2D TLC to confirm. If so, use neutral alumina or a modified eluent. cause3->sol3 Possible sol3->end

Caption: Decision tree for troubleshooting streaked spots on a TLC plate.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved February 12, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). A mechanism of pyrazole forming reaction. Retrieved February 12, 2026, from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • Bitesize Bio. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved February 12, 2026, from [Link]

  • Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved February 12, 2026, from [Link]

  • MDPI. (n.d.). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules. [Link]

  • International Journal of Green Pharmacy. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy, 14(3). [Link]

  • University of York, Department of Chemistry. (n.d.). Issues - Chemistry Teaching Labs. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved February 12, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved February 12, 2026, from [Link]

  • Xiamen University. (n.d.). Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Retrieved February 12, 2026, from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 12, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved February 12, 2026, from [Link]

  • Reddit. (2021, August 11). Advices for Aminopyrazole synthesis. r/Chempros. [Link]

  • Quora. (2020, February 18). How to identify whether a reaction has been complete using TLC. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved February 12, 2026, from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 12, 2026, from [Link]

  • Sciencemadness.org. (2011, December 9). Why do my TLC plates never work?. [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Control in Regioselective Pyrazole Synthesis

Current Status: Operational Ticket Focus: Regioselectivity Optimization & Isomer Control Assigned Specialist: Senior Application Scientist Core Directive: The Kinetic vs. Thermodynamic Landscape In pyrazole synthesis—spe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Regioselectivity Optimization & Isomer Control Assigned Specialist: Senior Application Scientist

Core Directive: The Kinetic vs. Thermodynamic Landscape

In pyrazole synthesis—specifically the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) or


-unsaturated ketones—temperature is not merely a catalyst for speed; it is the primary switch  for structural selectivity.[1]

The formation of pyrazoles often involves two competing pathways:

  • Kinetic Pathway (Low Temperature): Driven by the most nucleophilic nitrogen attacking the most electrophilic carbonyl. This reaction is fast but reversible.

  • Thermodynamic Pathway (High Temperature): Driven by the formation of the most stable product (often the sterically less hindered isomer or the one with extended conjugation). This pathway requires overcoming a higher activation energy barrier (

    
    ).[1]
    
Visualization: The Selectivity Energy Landscape

The following diagram illustrates why "room temperature" often results in a "mushy" 50:50 mixture (the local minimum) and why specific temperature thresholds are required to lock in a single isomer.

EnergyLandscape Start Reagents (Hydrazine + 1,3-Diketone) TS_Kinetic TS Kinetic (Low Ea) Start->TS_Kinetic Fast Attack TS_Thermo TS Thermodynamic (High Ea) Start->TS_Thermo Slow Attack (Requires Heat) Product_K Kinetic Product (1,5-Isomer) Formed at < 20°C TS_Kinetic->Product_K Product_T Thermodynamic Product (1,3-Isomer) Formed at > 80°C TS_Thermo->Product_T Product_K->Start Reverts at High Temp

Caption: Energy profile showing the divergent pathways. Low thermal energy traps the system in the Kinetic product; high thermal energy allows equilibration to the more stable Thermodynamic product.

Experimental Protocol: Temperature-Controlled Divergent Synthesis

This protocol is adapted from recent methodologies demonstrating that identical starting materials can yield different regioisomers solely by manipulating reaction temperature and solvent properties [1].

Objective: Selective synthesis of 1,3- vs 1,5-disubstituted pyrazoles from unsymmetrical 1,3-diketones.

Reagents
  • Substrate: 1-phenyl-1,3-butanedione (1.0 equiv)

  • Reagent: Tosylhydrazine or Phenylhydrazine (1.0 equiv)[1]

  • Solvent A: Ethanol (Protic, promotes thermodynamic equilibration)[1]

  • Solvent B: Acetic Acid or Ionic Liquid (Acidic/Polar, stabilizes kinetic intermediates)[1]

Workflow A: Thermodynamic Control (Targeting 1,3-Isomer)

Use this method when steric bulk is not the primary concern and the most stable aromatic system is desired.[1]

  • Setup: Charge a round-bottom flask with 1,3-diketone and ethanol (0.5 M concentration).

  • Addition: Add hydrazine in a single portion at room temperature.

  • Thermal Ramp: Immediately heat the mixture to reflux (78–80°C) .

    • Critical Check: Do not stir at RT for prolonged periods, or the kinetic precipitate may crash out and resist equilibration.

  • Duration: Reflux for 4–6 hours.

  • Workup: Cool to RT. The thermodynamic product often crystallizes directly. Filter and wash with cold ethanol.

Workflow B: Kinetic Control (Targeting 1,5-Isomer)

Use this method to force the nucleophilic attack at the most electrophilic center, regardless of final stability.[1]

  • Setup: Charge flask with 1,3-diketone and Acetic Acid (or Ethanol with 10 mol% HCl).

  • Cryogenic Phase: Cool the solution to 0°C to -10°C using an ice/salt bath.

  • Controlled Addition: Add hydrazine dropwise over 30 minutes.

    • Why: Exotherms will provide local "hotspots" that trigger thermodynamic rearrangement. Keep internal temp < 5°C.

  • Incubation: Stir at 0°C for 2 hours, then allow to warm only to 20°C (RT). Do not heat.

  • Workup: Pour into ice water. The kinetic product usually precipitates as an amorphous solid.

Data Summary: Temperature vs. Regioselectivity
ConditionTemperatureSolventMajor IsomerRatio (1,3 : 1,[1]5)Yield
Method A 80°C (Reflux)EtOH1,3-Substituted> 95 : 585-92%
Method B 0°C -> 20°CAcOH1,5-Substituted< 10 : 9078-85%
Standard 25°C (RT)EtOHMixture~ 60 : 4065%

Troubleshooting Center (FAQ)

Q1: I am running the reaction at 0°C, but I still see 10-15% of the thermodynamic isomer. Why?

Diagnosis: The "Heat of Dehydration." The condensation of hydrazine releases water and generates heat (exothermic). Even if your bath is at 0°C, the internal reaction temperature during the rapid addition of hydrazine might spike to 30-40°C. Fix:

  • Use an internal temperature probe, not just a bath thermometer.[1]

  • Dilute your reaction (0.1 M instead of 0.5 M) to increase thermal mass.

  • Slow down the addition rate of the hydrazine.

Q2: My kinetic product (1,5-isomer) converts to the 1,3-isomer during purification.

Diagnosis: Acid-Catalyzed Isomerization.[2] Silica gel is slightly acidic. If you purify a kinetically trapped pyrazole on silica, the local acidity + heat of adsorption can catalyze the rearrangement to the thermodynamic product [2]. Fix:

  • Pre-treat Silica: Flush the column with 1% Triethylamine/Hexane before loading.

  • Switch Phase: Use Neutral Alumina instead of Silica.

  • Avoid Column: Try recrystallization from non-protic solvents (e.g., Hexane/Ether) at low temperature.[1]

Q3: The reaction stalls at the intermediate (hydroxypyrazoline) and won't dehydrate.

Diagnosis: Temperature too low for elimination. At 0°C, the ring closes to form the 5-hydroxy-2-pyrazoline, but the elimination of water (aromatization) has a higher energy barrier.[1] Fix:

  • Add a dehydration agent (e.g., TFA or concentrated HCl) after the cyclization is complete, while keeping the temperature low.[1] This lowers the barrier for water elimination without supplying enough thermal energy to rearrange the carbon skeleton.

Diagnostic Workflow: Isomer Separation

If synthesis fails to yield a single isomer, use this logic flow to separate the mixture based on physical property differences induced by structural symmetry.

PurificationLogic Start Crude Mixture (Isomer Ratio < 90:10) CheckState Physical State? Start->CheckState Solid Solid Mixture CheckState->Solid Crystalline Oil Oily Residue CheckState->Oil Amorphous Recryst Recrystallization Strategy (Solubility Differential) Solid->Recryst Chrom Chromatography Strategy (Polarity Differential) Oil->Chrom Action1 Try Ethanol/Water (Thermo isomer usually less soluble) Recryst->Action1 Action2 Flash Column Gradient: 0-20% EtOAc/Hex *Add 1% Et3N* Chrom->Action2

Caption: Decision matrix for post-synthesis isolation. Solid mixtures often benefit from solubility differences, while oils require buffered chromatography.[1]

References

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Source: MDPI / PMC (National Institutes of Health) URL:[1][Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Source: Royal Society of Chemistry (RSC) URL:[1][Link]

  • Regioselective Synthesis of Pyrazoles via Base-Mediated [3+2] Cycloaddition. Source: Journal of Organic Chemistry (ACS) URL:[1][Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectral Analysis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole Hydrochloride

Introduction: The Significance of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a key component in compounds targeting a wide range of diseases, from cancer to inflammatory conditions and infectious agents.[3][4] 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a functionalized pyrazole derivative that serves as a valuable building block in drug discovery, offering multiple reaction sites for further molecular elaboration.[5][6]

Accurate structural confirmation is paramount in the synthesis of novel therapeutics. A slight deviation in structure can lead to a complete loss of activity or the emergence of unforeseen toxicity. This guide provides an in-depth, comparative analysis of the spectral characteristics of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride. As a Senior Application Scientist, my objective is not merely to present data, but to explain the underlying principles and causal relationships that govern the spectral output. We will compare the target molecule with structurally significant alternatives to understand how subtle changes in functional groups manifest in NMR, IR, and Mass Spectrometry data. This guide is designed for researchers, scientists, and drug development professionals who require a robust framework for characterizing similar heterocyclic compounds.

Comparative Framework: The Target Compound and Its Alternatives

To fully appreciate the spectral features of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride (Compound A), we will compare it against two logical alternatives: its non-salt, free base form, 1-Benzyl-4-(chloromethyl)-1H-pyrazole (Compound B), and its precursor lacking the chloromethyl group, 1-Benzyl-1H-pyrazole (Compound C). This comparison allows us to isolate the spectral contributions of the hydrochloride salt and the C4-chloromethyl substituent.

Diagram: Structural Comparison of Analyzed Compounds

A Compound A 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl B Compound B 1-Benzyl-4-(chloromethyl)-1H-pyrazole A->B - HCl salt C Compound C 1-Benzyl-1H-pyrazole B->C - CH2Cl group

Caption: Key structural relationships between the target compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical environment of each proton and carbon atom is reflected in its unique chemical shift and coupling pattern.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The formation of the hydrochloride salt in Compound A primarily impacts the pyrazole ring, leading to deshielding effects.

Proton Assignment Compound C (1-Benzyl-1H-pyrazole) Compound B (Free Base) Compound A (HCl Salt) Rationale for Spectral Shifts
Benzyl CH₂ ~5.3 ppm (s)~5.4 ppm (s)~5.5-5.6 ppm (s)The electron-withdrawing effect of the chloromethyl group (in A & B) and protonation of the pyrazole ring (in A) deshields these protons, shifting them downfield.
Aromatic (Phenyl) ~7.2-7.4 ppm (m)~7.2-7.4 ppm (m)~7.3-7.5 ppm (m)Largely unaffected by substitution on the distant pyrazole ring.
Pyrazole H3, H5 ~7.5, 7.7 ppm (d)~7.6, 7.9 ppm (s)~7.8, 8.1 ppm (s)In Compound C, H3 and H5 are distinct. In A and B, the C4 substitution simplifies these to singlets. The HCl salt in A causes significant downfield shifting due to increased positive charge on the ring.
CH₂Cl N/A~4.6 ppm (s)~4.7-4.8 ppm (s)The protons of the chloromethyl group are deshielded by the adjacent chlorine atom. The protonated pyrazole ring in A further pulls electron density away, causing an additional downfield shift.
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR complements ¹H NMR by providing insight into the carbon framework. Chemical shifts are highly sensitive to the electronic effects of neighboring atoms and functional groups.

Carbon Assignment Compound C (1-Benzyl-1H-pyrazole) Compound B (Free Base) Compound A (HCl Salt) Rationale for Spectral Shifts
Benzyl CH₂ ~53 ppm~54 ppm~55 ppmThe trend mirrors that of the protons; increased electron-withdrawing character from substituents causes downfield shifts.
Aromatic (Phenyl) ~127-137 ppm~127-137 ppm~127-138 ppmMinimal changes are expected for the benzyl ring carbons.
Pyrazole C3, C5 ~129, 140 ppm~130, 142 ppm~132, 145 ppmThese carbons are significantly deshielded by the C4 substituent and further by protonation in the HCl salt.
Pyrazole C4 ~106 ppm~115 ppm~118 ppmDirect attachment of the electron-withdrawing chloromethyl group causes a substantial downfield shift from the unsubstituted precursor.
CH₂Cl N/A~38 ppm~40 ppmThis carbon is found in a characteristic region for alkyl halides.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and prevent H/D exchange of the N-H proton if present.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 250 ppm, centered around 100 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than the proton.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a functional group "fingerprint."

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance and Comparison
C-H Stretch (Aromatic) 3000 - 3100Present in all three compounds, characteristic of the benzyl and pyrazole rings.
C-H Stretch (Aliphatic) 2850 - 3000Present in all three compounds from the benzyl CH₂ group and in A and B from the chloromethyl group.
C=N, C=C Stretch (Ring) 1450 - 1600These pyrazole and phenyl ring stretching vibrations are present in all compounds. The positions may shift slightly due to substitution and salt formation.[7]
N-H⁺ Stretch 2400 - 2800 (broad)This broad and complex absorption is a key diagnostic feature for Compound A, indicating the presence of the hydrochloride salt. This region will be clear for Compounds B and C.[8]
C-Cl Stretch 650 - 800A strong absorption in this region is a definitive indicator for Compounds A and B, confirming the presence of the chloromethyl group. This peak will be absent in Compound C.[9]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its elemental composition.

The most critical diagnostic feature for 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride arises from the natural isotopic abundance of chlorine. Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[10]

  • Compound A and B (Containing one Chlorine): The molecular ion peak (M⁺) will appear as a cluster of two peaks, M and M+2, with a relative intensity ratio of approximately 3:1. This is a classic signature for a monochlorinated compound.[11]

  • Fragmentation of Compound A/B: A common fragmentation pathway is the loss of the chloromethyl group (•CH₂Cl) or a chlorine radical (•Cl). Fragments retaining the chlorine atom will also exhibit the characteristic 3:1 M/M+2 isotopic pattern.

  • Compound C (No Chlorine): The molecular ion peak will be a single, sharp peak at its integer mass, lacking the M+2 satellite peak characteristic of chlorine or bromine.

Expected Molecular Ions:

  • Compound A (C₁₁H₁₁ClN₂•HCl): The molecule will likely fragment easily, losing HCl. The observed parent ion in the mass spectrum will likely be that of the free base, [C₁₁H₁₁ClN₂]⁺, at m/z ≈ 222.06 (for ³⁵Cl) and 224.06 (for ³⁷Cl).

  • Compound B (C₁₁H₁₁ClN₂): Molecular ion [M]⁺ at m/z ≈ 222.06 (³⁵Cl) and 224.06 (³⁷Cl).

  • Compound C (C₁₀H₁₀N₂): Molecular ion [M]⁺ at m/z ≈ 158.09.

Diagram: Workflow for Synthesis and Characterization

cluster_synthesis Synthesis Pathway cluster_analysis Spectral Analysis Workflow start 1-Benzyl-1H-pyrazole (Compound C) reagents Reagents for Chloromethylation (e.g., HCHO, HCl) start->reagents product_B 1-Benzyl-4-(chloromethyl)-1H-pyrazole (Compound B) reagents->product_B reagents_HCl HCl in Ether product_B->reagents_HCl product_A 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl (Compound A) reagents_HCl->product_A nmr NMR Spectroscopy (¹H, ¹³C) product_A->nmr structure Structure Confirmation nmr->structure ir IR Spectroscopy ir->structure ms Mass Spectrometry ms->structure

Caption: General workflow from precursor synthesis to final spectral confirmation.

Conclusion

The structural elucidation of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a multi-faceted process where each analytical technique provides a crucial piece of the puzzle. ¹H and ¹³C NMR confirm the connectivity of the carbon-hydrogen framework and reveal the electronic impact of the substituents and salt formation. IR spectroscopy provides definitive evidence of key functional groups, particularly the C-Cl bond and the N-H⁺ stretch of the hydrochloride salt. Finally, mass spectrometry confirms the molecular weight and, critically, uses the isotopic signature of chlorine to verify the presence of the halogen.

By comparing the target compound to its free base and unsubstituted precursor, we can confidently assign every signal and understand its origin. This systematic and comparative approach, grounded in the fundamental principles of spectroscopy, provides a reliable and self-validating method for researchers to confirm the identity and purity of their synthesized molecules, ensuring the integrity of their subsequent research in drug discovery and development.

References

  • ResearchGate. IR spectral data of Pyrazoline derivatives (1-6). Available from: [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Available from: [Link]

  • PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

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  • Canadian Journal of Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available from: [Link]

  • PubMed. 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available from: [Link]

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  • PMC - PubMed Central. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

  • Google Patents. CN110903279A - Pyrazole compound and salt and application thereof.
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  • PMC - PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]

  • ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]

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  • NIH. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available from: [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

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  • Chemguide. mass spectra - the M+2 peak. Available from: [Link]

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Comparative

structure-activity relationship (SAR) studies of pyrazole compounds

Title: Strategic Optimization of Pyrazole Scaffolds: A Comparative SAR Guide Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Optimization of Pyrazole Scaffolds: A Comparative SAR Guide Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads

Executive Summary: The Pyrazole Privilege

In modern medicinal chemistry, the pyrazole ring (


) is not merely a linker; it is a "privileged scaffold" capable of distinct electronic tuning and vector positioning that bioisosteres like isoxazoles or imidazoles cannot replicate. This guide objectively analyzes the Structure-Activity Relationship (SAR) of pyrazole compounds, focusing on their utility in kinase inhibition and anti-inflammatory pathways. We compare pyrazoles against their primary heterocyclic alternatives, supported by experimental data and validated synthetic protocols.

Comparative Analysis: Pyrazole vs. Bioisosteres

Selecting the correct heterocycle is the first decision in lead optimization. While imidazole and isoxazole are common alternatives, pyrazole offers a unique balance of basicity and hydrogen-bonding capability.[1]

Table 1: Physicochemical & Functional Comparison
FeaturePyrazole (1,2-azole)Imidazole (1,3-azole)Isoxazole (1,2-oxazole)Strategic Implication
pKa (Conj. Acid) ~2.5~7.0~ -3.0Pyrazole is neutral at physiological pH, aiding membrane permeability, whereas Imidazole is often protonated (cationic).
H-Bonding Donor (NH) & Acceptor (N)Donor (NH) & Acceptor (N)Acceptor only (N, O)Pyrazole mimics the peptide bond, making it ideal for ATP-hinge binding in kinases. Isoxazole lacks the donor capability.
Metabolic Stability HighModerate (CYP inhibition risk)Low to Moderate (Reductive ring opening)Pyrazoles are generally robust against oxidative metabolism compared to electron-rich imidazoles.
Toxicity Risk LowModerate (CYP coordination)Moderate (Reactive metabolites)Imidazole nitrogen often coordinates directly to heme iron in CYPs, causing off-target toxicity.
Decision Matrix: When to Choose Pyrazole
  • Choose Pyrazole when targeting the ATP-binding pocket of kinases (requires a donor-acceptor motif for the hinge region).

  • Choose Pyrazole to improve metabolic stability over isoxazoles (which are prone to reductive cleavage).

  • Avoid Pyrazole (or N-alkylate it) if a specific H-bond donor is not required and you need to reduce polarity to improve LogP.

Deep Dive: SAR of Pyrazole-Based Kinase Inhibitors

The pyrazole ring is ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) because it can function as a "hinge binder."

Mechanistic SAR Logic
  • N1 Position (Solubility & PK): The N1 nitrogen is often substituted to tune pharmacokinetics. Large solubilizing groups (e.g., piperidine tails) here project into the solvent-exposed region.

  • C3 Position (Steric Gatekeeper): Substituents here often interact with the "gatekeeper" residue. Bulky groups can impart selectivity for specific kinase isoforms.

  • C4 Position (Electronic Tuning): This position is electronically coupled to the N1. Electron-withdrawing groups (EWGs) at C4 acidity the N1-H (if unsubstituted) or modulate the dipole, affecting hinge binding affinity.

  • N2 Nitrogen (H-Bond Acceptor): Critical for interaction with the backbone NH of the kinase hinge region.

Experimental Data: Aurora Kinase Inhibition

Comparison of C3-substitution on a Pyrazole-Benzimidazole Hybrid (Source: Adapted from Li et al., Molecules 2022)

Compound VariantC3 SubstituentIC50 (Aurora A)IC50 (HCT116 Cells)Observation
Analog A -H1.2 µM5.1 µMBaseline activity.
Analog B -CH30.85 µM3.2 µMSlight steric clash or insufficient filling of hydrophobic pocket.
Analog C -Ph-Morpholine0.16 µM 0.39 µM Optimal. The morpholine group likely engages a solubilizing pocket or H-bond network.
Analog D -Cl2.5 µM>10 µMElectron withdrawal reduced hinge-binding affinity; halogen bond not satisfied.

Visualizations

Figure 1: Pyrazole SAR & Signaling Interaction Map

This diagram illustrates the functional role of each position on the pyrazole ring and its interaction within a typical kinase ATP pocket.

PyrazoleSAR PyrazoleCore Pyrazole Core (Scaffold) N1 N1 Position (Solvent Front) PyrazoleCore->N1 Substitution C3 C3 Position (Gatekeeper Interaction) PyrazoleCore->C3 Substitution C4 C4 Position (Electronic Tuning) PyrazoleCore->C4 Substitution N2 N2 Nitrogen (H-Bond Acceptor) PyrazoleCore->N2 Intrinsic Solubility PK/Solubility Modulation N1->Solubility Controls Selectivity Isoform Selectivity C3->Selectivity Steric Fit KinaseHinge Kinase Hinge Region (ATP Pocket) N2->KinaseHinge H-Bond (Acceptor) KinaseHinge->PyrazoleCore H-Bond (Donor from NH if N1=H)

Caption: Functional mapping of the pyrazole scaffold within a kinase ATP-binding pocket, highlighting critical vectors for optimization.

Experimental Protocols

To ensure reproducibility, we present the Regioselective Knorr Pyrazole Synthesis . This protocol is superior to standard hydrazine condensation due to its control over regiochemistry, a common pitfall in pyrazole SAR studies.

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Synthesize a library of C3/C5 differentiated pyrazoles to test steric tolerance.

Reagents:

  • 1,3-Dicarbonyl compound (e.g., Benzoylacetone, 1.0 equiv)

  • Aryl hydrazine hydrochloride (1.1 equiv)

  • Ethanol (Solvent, 0.5 M concentration)

  • Glacial Acetic Acid (Catalyst, 10 mol%) or HCl (for kinetic control)

Workflow:

  • Preparation: Dissolve 1,3-dicarbonyl in Ethanol in a round-bottom flask.

  • Addition: Add Aryl hydrazine hydrochloride.

  • Catalysis: Add catalytic Glacial Acetic Acid.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: If regioselectivity is poor (mixture of 1,3 and 1,5 isomers), switch solvent to Hexafluoroisopropanol (HFIP) to promote hydrogen-bond directed cyclization.

  • Isolation: Cool to room temperature. The product often precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water. If oil, perform flash column chromatography.

Validation Criteria:

  • 1H NMR: Look for the characteristic pyrazole C4-H singlet around

    
     6.5–7.0 ppm.
    
  • Regiochemistry Check: Use NOESY NMR. An interaction between the N1-Aryl protons and the C5-Substituent confirms the 1,5-isomer. Lack of interaction suggests the 1,3-isomer.

Figure 2: Synthesis Workflow

SynthesisWorkflow Start Start: 1,3-Dicarbonyl + Hydrazine SolventChoice Solvent Selection Start->SolventChoice Ethanol Ethanol/AcOH (Thermodynamic Control) SolventChoice->Ethanol Standard HFIP HFIP (Regioselective Control) SolventChoice->HFIP High Selectivity Needed Reflux Reflux 2-4h Ethanol->Reflux HFIP->Reflux Isolate Precipitation/Filtration Reflux->Isolate Validation NOESY NMR (Confirm Regioisomer) Isolate->Validation

Caption: Decision tree for the Knorr Pyrazole Synthesis, emphasizing solvent choice for controlling regioselectivity.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020) . Molecules. [Link][2]

  • Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-HETE Synthase Inhibitors . Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis of Anticancer Pyrazole Derivatives . RSC Publishing. [Link]

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Validation

Comparative Validation of Pyrazole Synthesis: HRMS vs. Traditional Spectroscopic Methods

Executive Summary: The Analytical Landscape In the development of pyrazole-based pharmacophores (e.g., Celecoxib, Rimonabant), the synthetic chemist faces two primary validation challenges: regioselectivity (differentiat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Landscape

In the development of pyrazole-based pharmacophores (e.g., Celecoxib, Rimonabant), the synthetic chemist faces two primary validation challenges: regioselectivity (differentiating 1,3- vs. 1,5-isomers) and trace impurity profiling (detecting genotoxic hydrazines).

While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, it often lacks the sensitivity required for modern impurity thresholds (ICH M7). This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against traditional workflows, demonstrating why an MS-centric approach provides a more robust "self-validating" system for process development.

Method Comparison Matrix
FeatureNMR (1H / NOESY) HPLC-UV LC-HRMS (Orbitrap/Q-TOF)
Primary Utility Absolute Structural AssignmentPurity % (Main Peak)Impurity ID & Trace Quantitation
Regioisomer ID Superior (via NOE spatial couplings)Poor (Co-elution common)Good (via RT & MS/MS ratios)
Sensitivity Low (mg range)Moderate (µg range)High (pg/fg range)
Throughput Low (mins to hours/sample)MediumHigh (Rapid screening)
Blind Spot Trace genotoxic impurities (<0.1%)Non-chromophoric byproductsIon suppression (matrix effects)

Technical Deep Dive: The Pyrazole MS Signature

To validate a synthesis product by MS, one must understand the causality of ionization and fragmentation. Pyrazoles are nitrogen-rich heterocycles that exhibit distinct behavior under Electrospray Ionization (ESI).

Ionization & Fragmentation Mechanics[1]
  • Protonation Site: In ESI(+), protonation occurs preferentially at the pyridinic nitrogen (

    
    ).
    
  • Diagnostic Losses: The pyrazole ring is remarkably stable but fragments via characteristic neutral losses. The "fingerprint" of a pyrazole core involves the cleavage of the N-N bond.

    • Loss of HCN (27 Da): Common in unsubstituted or C-substituted pyrazoles.

    • Loss of

      
       (28 Da):  Often observed in diazo-intermediates or specific high-energy collisions.
      
    • Substituent-Specific Cleavage: N-phenyl pyrazoles often show a loss of the phenyl radical or ring opening followed by nitrile elimination.

Visualization: The Validation Workflow

The following diagram outlines a self-validating decision tree for confirming pyrazole identity and purity.

PyrazoleValidation Start Crude Reaction Mixture LC UPLC Separation (C18, Acidic pH) Start->LC MS1 Full Scan MS1 (Molecular Ion [M+H]+) LC->MS1 Decision1 Mass Error < 5ppm? MS1->Decision1 Decision1->Start No (Re-synthesize) MS2 Data-Dependent MS2 (Fragmentation) Decision1->MS2 Yes Iso Isomer Differentiation (1,3 vs 1,5) MS2->Iso NMR Confirmatory NOESY NMR Iso->NMR Ambiguous MS Pattern Valid Validated Product Iso->Valid Distinct MS Pattern NMR->Valid

Figure 1: Decision-tree workflow for validating pyrazole synthesis. Note the "fail-safe" loop back to synthesis if mass accuracy fails, and the cross-check with NMR for ambiguous regioisomers.

The Regioisomer Challenge: 1,3- vs. 1,5-Isomers

The cyclization of hydrazines with 1,3-diketones typically yields a mixture of 1,3- and 1,5-substituted pyrazoles. While they share identical masses (


), they can be distinguished by MS using Retention Time (RT)  and MS/MS Ratios .
Mechanistic Differentiation
  • Chromatographic Separation: 1,5-isomers are generally more sterically crowded (twisted out of plane) compared to the planar 1,3-isomers. This results in weaker interaction with C18 stationary phases and typically earlier elution times for 1,5-isomers in reversed-phase LC.

  • Energy-Resolved MS/MS:

    • The 1,5-isomer, being sterically strained, often possesses a lower internal energy threshold for fragmentation.

    • Protocol: Apply a "Collision Energy Ramp" (e.g., 10–50 eV). The 1,5-isomer will often show a higher ratio of fragment ions to parent ions at lower energies compared to the more stable 1,3-isomer.

IsomerFrag cluster_13 1,3-Isomer (Planar/Stable) cluster_15 1,5-Isomer (Twisted/Strained) Parent Parent Ion [M+H]+ Frag13 High Energy Required Dominant [M+H]+ Parent->Frag13 Collision 40eV Frag15 Low Energy Fragmentation High Fragment Abundance Parent->Frag15 Collision 40eV

Figure 2: Differential fragmentation kinetics. The sterically strained 1,5-isomer typically fragments more readily than the thermodynamically stable 1,3-isomer.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol includes internal system suitability tests (SST).

Sample Preparation
  • Solvent: Dissolve crude product in 50:50 Water:Acetonitrile (0.1 mg/mL).

  • Filtration: 0.22 µm PTFE filter (essential to prevent source contamination).

  • Internal Standard (SST): Spike with Celecoxib (or a deuterated analog) at 1 µg/mL. This validates that the ionization source is active and retention times are stable.

LC-MS/MS Conditions
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acidic pH is critical to protonate the pyrazole N for retention).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Detection: Positive ESI (ESI+).

    • Scan Mode: Full MS (100–1000 Da) + Data Dependent MS2 (Top 3 ions).

Acceptance Criteria (Self-Validation)
  • Mass Accuracy: Observed mass must be within ±5 ppm of theoretical.

  • Isotopic Pattern: The M+1 abundance must match theoretical calculation (validates carbon count).

  • Fragment Confirmation: At least two diagnostic fragments (e.g., loss of substituent, loss of HCN) must be present in MS2.

  • Purity Check: No secondary peaks >0.1% (UV) or >1% (TIC) with distinct masses.

Comparative Data: Impurity Profiling

In a simulated study comparing the synthesis of a 1,3-dimethyl-5-phenylpyrazole derivative, LC-MS demonstrated superior capability in detecting hydrazine residues (a common starting material and potential genotoxin).

Table 1: Detection Limits of Key Impurities

AnalyteMethodLOD (Limit of Detection)Conclusion
Target Pyrazole NMR (400 MHz)~10,000 ng/mL (1%)Good for structure, poor for purity.
Target Pyrazole HPLC-UV (254 nm)~100 ng/mLStandard QC method.
Target Pyrazole LC-HRMS 0.1 ng/mL 1000x more sensitive.
Hydrazine (Impurity) HPLC-UVNot Detected (No chromophore)FAILURE MODE
Hydrazine (Impurity) LC-MS/MS (Derivatized) 0.5 ng/mL CRITICAL SUCCESS

Note: Hydrazines often require derivatization (e.g., with benzaldehyde) for UV detection, but can be detected directly or after simple derivatization by MS due to their ionizability.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. National Institutes of Health (PMC). Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. National Institutes of Health (PMC). Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles. National Institutes of Health (PMC). Available at: [Link]

Comparative

A Comparative Analysis of Pyrazole Derivatives Against Existing Cancer Therapeutics

A Guide for Drug Development Professionals The landscape of oncology is one of constant evolution, driven by the pursuit of therapeutics that offer enhanced efficacy and diminished toxicity. Within this dynamic field, py...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

The landscape of oncology is one of constant evolution, driven by the pursuit of therapeutics that offer enhanced efficacy and diminished toxicity. Within this dynamic field, pyrazole derivatives have emerged as a particularly promising class of heterocyclic compounds.[1][2] Their unique chemical architecture serves as a versatile scaffold for designing potent and selective anticancer agents, capable of interacting with a multitude of validated cancer targets.[1][3][4] This guide provides a detailed comparison of the efficacy of prominent pyrazole-based drugs against established cancer therapies, supported by clinical trial data and detailed experimental protocols to inform future research and development.

The Pyrazole Scaffold: A Privileged Structure in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][5] This structure's value lies in its ability to serve as a pharmacophore that can be strategically modified to achieve high-affinity binding to a diverse array of biological targets crucial to cancer cell proliferation and survival.[1][5]

Key Mechanisms of Action

Pyrazole derivatives have demonstrated a remarkable capacity to modulate key oncogenic pathways through various mechanisms:

  • Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, enzymes that are often dysregulated in cancer. By competing with ATP at the kinase active site, pyrazole derivatives can block downstream signaling pathways essential for tumor growth. Notable targets include Cyclin-Dependent Kinases (CDKs), BRAF, Anaplastic Lymphoma Kinase (ALK), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][5][6][7]

  • Tubulin Polymerization Inhibition: Certain pyrazole derivatives interfere with the dynamics of microtubule assembly and disassembly, a critical process for mitotic spindle formation during cell division.[1][5] This disruption leads to cell cycle arrest and apoptosis.[5]

  • PARP Inhibition: In cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations, pyrazole-based PARP inhibitors like Niraparib can induce synthetic lethality, leading to the selective killing of cancer cells.[5]

  • Androgen Receptor (AR) Antagonism: Derivatives like Darolutamide act as potent antagonists of the androgen receptor, a key driver in prostate cancer, by preventing its nuclear translocation and subsequent signaling.[5]

The structural versatility of the pyrazole core allows for fine-tuning of its physicochemical properties, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.[1][3]

Comparative Efficacy: Head-to-Head Clinical Data

The true measure of a novel therapeutic lies in its performance relative to the existing standard of care. Here, we analyze the clinical efficacy of two prominent pyrazole derivatives, Encorafenib and Crizotinib, against their respective comparators.

Case Study 1: Encorafenib in BRAF V600-Mutant Melanoma

Encorafenib is a potent and selective pyrazole-based BRAF inhibitor. In the treatment of BRAF V600-mutant melanoma, it is often used in combination with a MEK inhibitor, Binimetinib, to overcome resistance mechanisms. The pivotal Phase III COLUMBUS trial provides a robust dataset for comparing this combination against the older BRAF inhibitor, Vemurafenib.[8][9][10]

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth and survival. In many melanomas, a mutation in the BRAF gene (V600E/K) leads to constitutive activation of this pathway, driving uncontrolled cell proliferation. BRAF inhibitors like Encorafenib and MEK inhibitors like Binimetinib target different nodes in this pathway to achieve a more potent and durable anti-tumor response.

MAPK_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E/K Mutant) RAS->BRAF MEK MEK BRAF->MEK Encorafenib blocks here ERK ERK MEK->ERK Binimetinib blocks here TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: The MAPK/ERK Signaling Pathway Targeted by BRAF and MEK Inhibitors.

Table 1: Efficacy of Encorafenib + Binimetinib vs. Vemurafenib (COLUMBUS Trial)

Endpoint Encorafenib + Binimetinib Vemurafenib Hazard Ratio (HR) / p-value
Median Progression-Free Survival (PFS) 14.9 months[8][9][11][12] 7.3 months[8][9][11][12] HR = 0.51; p < 0.001[8][9]
Median Overall Survival (OS) 33.6 months[8][9][12][13] 16.9 months[8][9][12][13] HR = 0.61; p < 0.0001[8][13]
Overall Response Rate (ORR) 64%[8] 41%[8] N/A
5-Year PFS Rate 23%[9][10] 10%[9][10] N/A

| 5-Year OS Rate | 35%[9][10] | 21%[9][10] | N/A |

Case Study 2: Crizotinib in ALK-Positive Non-Small Cell Lung Cancer (NSCLC)

Crizotinib is a first-in-class pyrazole-based tyrosine kinase inhibitor targeting the ALK fusion protein, a key oncogenic driver in a subset of NSCLC patients. The Phase III PROFILE 1014 trial compared the efficacy of first-line crizotinib against standard platinum-based chemotherapy.[17][18][19][20][21]

Table 2: Efficacy of Crizotinib vs. Chemotherapy (PROFILE 1014 Trial)

Endpoint Crizotinib Pemetrexed-Platinum Chemotherapy Hazard Ratio (HR) / p-value
Median Progression-Free Survival (PFS) 10.9 months[17][18][20] 7.0 months[17][18][20] HR = 0.45; p < 0.001[17][19]
Overall Response Rate (ORR) 74%[17][18][20] 45%[17][18][20] p < 0.001[17][18]
Median Overall Survival (OS) Not Reached*[22] 47.5 months*[22] HR = 0.76; p = 0.0978[22]

| 1-Year Survival Probability | 84%[17] | 79%[17] | N/A |

*The OS analysis was confounded by a high rate of crossover (84%) from the chemotherapy arm to the crizotinib arm upon disease progression, which likely masked a significant survival benefit for first-line crizotinib.[22] Despite this, the dramatic improvement in PFS and ORR established crizotinib as the superior first-line treatment for this patient population.[17][23][24][25][26]

Experimental Validation: Protocols for Efficacy Assessment

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays used to evaluate anticancer compounds.

Preclinical Drug Screening Workflow

The development of a novel pyrazole derivative follows a logical progression from initial in vitro screening to in vivo validation. This workflow ensures that only the most promising candidates advance, saving time and resources.

Drug_Screening_Workflow cluster_workflow Preclinical Screening Pipeline start Compound Library (Pyrazole Derivatives) invitro In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) start->invitro ic50 Determine IC50 Values invitro->ic50 mechanistic Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) ic50->mechanistic Select Hits invivo In Vivo Efficacy Testing (Xenograft Models) mechanistic->invivo Confirm Target Engagement pkpd Pharmacokinetics/ Pharmacodynamics (PK/PD) invivo->pkpd lead Lead Candidate pkpd->lead Optimize & Select

Sources

Validation

Definitive Guide to Confirming Pyrazole Regiochemistry

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists Focus: 1,3- vs. 1,5-Disubstituted Pyrazoles Introduction: The "Regioisomer Trap" In the synthesis of substi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists Focus: 1,3- vs. 1,5-Disubstituted Pyrazoles

Introduction: The "Regioisomer Trap"

In the synthesis of substituted pyrazoles—particularly when reacting monosubstituted hydrazines with non-symmetric 1,3-electrophiles (e.g., 1,3-diketones or enones)—regioselectivity is rarely perfect. The formation of 1,3-disubstituted versus 1,5-disubstituted isomers is governed by a complex interplay of steric bulk and electronic effects (nucleophilicity of hydrazine nitrogens).

Misassigning these isomers is a critical failure mode in drug discovery. A 1,5-isomer may be a potent kinase inhibitor, while its 1,3-analog is inactive. This guide objectively compares the three primary methods for structural confirmation: NMR Spectroscopy (NOE/HMBC) , X-Ray Crystallography , and Computational Prediction (DFT) .

Decision Framework

Before selecting a method, assess your sample status using this logic flow.

PyrazoleWorkflow Start Crude Pyrazole Mixture Sep Chromatographic Separation Start->Sep H1 1H NMR (1D) Sep->H1 Ambiguous Is Regiochemistry Ambiguous? H1->Ambiguous NOE Method 1: 1D NOE / 2D NOESY (Spatial Proximity) Ambiguous->NOE Yes Final Confirmed Structure Ambiguous->Final No (Distinct Shifts) HMBC Method 2: 1H-13C HMBC (Connectivity) NOE->HMBC Support Solve Solved? HMBC->Solve XRay Method 3: X-Ray Crystallography (Absolute Config) Solve->XRay No (Oil/Amorphous) DFT Method 4: GIAO-DFT Calculation (Predictive Validation) Solve->DFT No (Crystals available) Solve->Final Yes XRay->Final DFT->Final

Figure 1: Strategic workflow for assigning pyrazole regiochemistry. Start with NMR; escalate to X-Ray/DFT only if spectroscopic data remains ambiguous.

Comparative Analysis of Methods

FeatureMethod A: NMR (NOE/HMBC) Method B: X-Ray Crystallography Method C: GIAO-DFT Calculation
Primary Mechanism Spatial proximity (NOE) & Bond connectivity (HMBC).Diffraction of X-rays by crystal lattice.Quantum mechanical prediction of shielding tensors.
Sample Requirement ~5-10 mg in solution (

, DMSO-

).
Single crystal (solid state).Virtual structure (High-performance computing).
Turnaround Time Fast (1-4 hours).Slow (Days to Weeks).Medium (12-48 hours).
Cost Low.High.Low (Computational time only).
Reliability High (if protons are available).Absolute (Gold Standard).High (Supportive evidence).[1]
Blind Spots Fails if substituents lack protons near the core.Cannot analyze oils/amorphous solids.Requires accurate conformational sampling.

Method A: The NMR Protocol (Recommended)

This is the workhorse method. You must move beyond simple 1D proton NMR, as chemical shift rules (e.g., "H-5 is downfield of H-3") are solvent-dependent and unreliable for novel scaffolds.

The Mechanistic Logic
  • NOE (Nuclear Overhauser Effect): Detects protons within <5 Å space.

    • 1,5-Isomer: The N-substituent (e.g.,

      
      ) is spatially close to the C-5 substituent. You will see a strong NOE signal.
      
    • 1,3-Isomer: The N-substituent is far from the C-3 substituent. No NOE is observed between them.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects 2- and 3-bond couplings (

    
    ).
    
    • The N-substituent protons will show a 3-bond correlation to C-5 .[2]

    • They will not show a correlation to C-3 (which is 4 bonds away:

      
      ).
      
    • Identification: If your

      
       correlates to a carbon, that carbon is C-5 . Check that carbon's shift or substituents to confirm the isomer.
      

NMR_Logic cluster_15 1,5-Isomer (Steric Crowding) cluster_13 1,3-Isomer (Separated) N1 N1 C5 C5 N1->C5 Bond R_N N-R N1->R_N Bond R_5 C5-R C5->R_5 Bond R_N->C5 HMBC (3J) R_N->R_5 STRONG NOE N1b N1 N2b N2 N1b->N2b R_Nb N-R N1b->R_Nb C3b C3 N2b->C3b R_3b C3-R C3b->R_3b R_Nb->C3b HMBC (4J - Silent) R_Nb->R_3b NO NOE

Figure 2: Visualizing the critical spectroscopic differences. The 1,5-isomer allows direct interaction (NOE) and 3-bond coupling (HMBC), while the 1,3-isomer distances the substituents.

Experimental Protocol: 1D NOE / 2D NOESY

Objective: Confirm spatial proximity between N-substituent and C5-substituent.

  • Sample Prep: Dissolve 5-10 mg of pure isomer in 0.6 mL

    
     or 
    
    
    
    . Note: Degassing the sample (bubbling
    
    
    for 5 mins) enhances NOE signals by removing paramagnetic oxygen.
  • Acquisition (1D NOE - DPFGSE):

    • Select the resonance of the N-substituent (e.g., N-Methyl at ~3.8-4.0 ppm) for selective irradiation.

    • Mixing Time: Set to 500–800 ms.

    • Scans: 64–128 scans to resolve small enhancements (1-5%).

  • Analysis:

    • Look for a positive peak at the frequency of the C5-substituent protons (e.g., ortho-protons of a phenyl ring).

    • Self-Validation: You should always see an NOE to the neighboring H-4 proton (if present) in both isomers. If you see NOE to H-4 but not to the aryl group, it suggests the 1,3-isomer.

Experimental Protocol: 1H-13C HMBC

Objective: Identify the C-5 carbon via 3-bond coupling.

  • Parameters:

    • Set long-range coupling constant (

      
      ) to 8 Hz (standard) or 5 Hz (if couplings are weak).
      
  • Analysis:

    • Locate the proton signal for your N-substituent (e.g.,

      
      ).
      
    • Trace the cross-peaks in the carbon dimension.

    • The "C5 Rule": The

      
       protons will show a strong correlation to the C-5  pyrazole carbon.
      
    • Verification: Check the chemical shift of this correlated carbon.

      • If the correlated carbon is a CH (methine), and your synthesis targeted a 1,3-disubstituted pyrazole (where C5 is unsubstituted), you have confirmed the 1,3-isomer .

      • If the correlated carbon is a quaternary C , and your synthesis targeted a 1,5-disubstituted pyrazole (where C5 is substituted), you have confirmed the 1,5-isomer .

Method B: X-Ray Crystallography (The Gold Standard)

Use this when NMR is ambiguous (e.g., substituents have no protons for NOE, or spectra are too crowded).

  • Workflow: Slowly evaporate a solution of the product in Ethanol/Hexane or DCM/Heptane.

  • Validation: Provides absolute bond lengths and angles.

  • Limitation: Many pyrazoles are oils or amorphous solids. Derivatization (e.g., forming a picrate salt) may be required to induce crystallization.

Method C: Computational Prediction (GIAO-DFT)

When you have an oil and ambiguous NMR (e.g., 1,3,5-trisubstituted with similar R groups), compare your experimental NMR shifts to calculated values.

  • Protocol:

    • Build 3D models of both 1,3- and 1,5-isomers.

    • Perform conformational search (MMFF or OPLS).

    • Optimize geometry using DFT (B3LYP/6-31G* or equivalent).

    • Calculate NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.

    • Compare: Calculate the Mean Absolute Error (MAE) between experimental

      
       and calculated 
      
      
      
      for both candidates. The isomer with the lower MAE (typically <0.1 ppm for 1H, <2 ppm for 13C) is the correct structure.

References

  • Elguero, J. (2025).[3] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Heteronuclear Methods).

  • Silva, V. L. M., et al. (2023). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 28(3), 1234.

  • Alkorta, I., & Elguero, J. (2021). "Theoretical NMR investigation of pyrazole and substituted pyrazoles: GIAO-DFT calculations." Journal of Chemical Information and Modeling.

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of reliable and reproduc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth comparative analysis of analytical methodologies for assessing the purity of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, a versatile building block in medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols, and compare its purity assessment with established pyrazole-containing drugs.

The Criticality of Purity for 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a key intermediate in the synthesis of various biologically active molecules.[1] The presence of impurities can have significant consequences, including:

  • Altered Biological Activity: Impurities may possess their own pharmacological or toxicological profiles, leading to misleading results in biological assays.

  • Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations for subsequent synthetic steps, affecting reaction yields and purity of the final compound.

  • Safety Concerns: Uncharacterized impurities can pose safety risks in preclinical and clinical development.

Given these considerations, a robust and multi-faceted approach to purity assessment is imperative.

Potential Impurities in the Synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

A common route to pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine.[2][3] In the case of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, potential impurities can arise from starting materials, side reactions, and degradation.

Table 1: Potential Impurities and their Origin

Impurity NameStructurePotential Origin
BenzylhydrazineUnreacted starting material
1,3-DichloroacetoneUnreacted starting material
1-Benzyl-3-(chloromethyl)-1H-pyrazoleRegioisomer formed during cyclization
Benzyl chlorideDegradation of the starting material or product
BenzaldehydeOxidation of benzylhydrazine or benzyl chloride

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for purity assessment depends on the physicochemical properties of the analyte and the nature of the potential impurities. Here, we compare three orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it well-suited for 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Inject Sample onto HPLC System s3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate % Area Purity d1->d2

Caption: HPLC analysis workflow from sample preparation to data analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules based on their hydrophobicity.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA is used as an ion-pairing agent to improve peak shape for the basic pyrazole nitrogen.

  • Mobile Phase B: 0.1% TFA in acetonitrile. Acetonitrile is a common organic modifier in reversed-phase chromatography.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm. The benzyl and pyrazole rings provide strong UV absorbance at this wavelength.

  • Injection Volume: 10 µL

Rationale for Method Parameters: A gradient elution is employed to effectively separate impurities with a wide range of polarities. The use of a C18 column provides good retention for the relatively nonpolar 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5] While the hydrochloride salt is non-volatile, the free base of 1-Benzyl-4-(chloromethyl)-1H-pyrazole can be analyzed after a simple workup. This method is particularly useful for identifying volatile impurities like benzyl chloride and benzaldehyde.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis s1 Dissolve Sample in Water s2 Basify with NaHCO3 s1->s2 s3 Extract with Ethyl Acetate s2->s3 s4 Dry Organic Layer (Na2SO4) s3->s4 s5 Concentrate s4->s5 g1 Inject Sample into GC-MS s5->g1 g2 Separation on DB-5ms Column g1->g2 g3 Mass Spectrometry Detection g2->g3 d1 Identify Peaks by Mass Spectra g3->d1 d2 Calculate % Area Purity d1->d2

Caption: GC-MS analysis workflow including sample workup to free the base.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. A non-polar column is suitable for a broad range of analytes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: 40-450 m/z

Rationale for Method Parameters: The temperature program is designed to separate volatile impurities from the main component and any higher boiling point byproducts. Electron ionization provides characteristic fragmentation patterns that aid in the identification of unknown impurities by library matching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment.[3][6] ¹H NMR provides quantitative information about the purity of a sample by comparing the integral of the analyte's signals to those of a certified internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis s1 Accurately Weigh Sample and Internal Standard (e.g., Maleic Acid) s2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) s1->s2 n1 Acquire 1H NMR Spectrum s2->n1 d1 Integrate Characteristic Signals of Analyte and Internal Standard n1->d1 d2 Calculate Purity d1->d2

Caption: Quantitative NMR (qNMR) workflow for purity determination.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte (e.g., the benzylic CH₂ protons) and a signal of the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Rationale for Method Parameters: DMSO-d₆ is a good solvent for the hydrochloride salt. Maleic acid is a suitable internal standard as its signals do not overlap with those of the analyte. A long relaxation delay is crucial for accurate quantification.

Comparison with Alternative Pyrazole-Containing Drugs

To provide context for the purity assessment of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, we compare the analytical methodologies with those used for well-established pyrazole-containing drugs: Celecoxib, Sildenafil, and Ruxolitinib.

Table 2: Comparison of Analytical Methods for Pyrazole-Containing Compounds

Parameter1-Benzyl-4-(chloromethyl)-1H-pyrazole HClCelecoxibSildenafilRuxolitinib
Primary Purity Method HPLC-UV[7][8][9][10]HPLC-UV[7][8][9][10]HPLC-UV[11][12][13][14]HPLC-UV[15][16][17][18][19]
Typical HPLC Column C18C18, Chiral (for isomers)[20]C18C18, C8[18]
Common Impurities Regioisomers, starting materialsIsomers, synthesis byproductsN-demethyl, synthesis byproductsProcess-related impurities
Orthogonal Technique GC-MS, qNMRLC-MS, qNMRLC-MS, qNMRLC-MS/MS, qNMR[16]
Typical LOD/LOQ (HPLC) ~0.01% / ~0.03%~0.02% / ~0.05%~0.01% / ~0.04%~0.05 ng/mL / ~0.15 ng/mL (LC-MS/MS)[16]

This comparison highlights that while HPLC is the workhorse for purity determination across these pyrazole derivatives, the specific method parameters and the choice of orthogonal techniques are tailored to the individual compound's properties and potential impurity profile. For instance, the analysis of Celecoxib often requires chiral chromatography to separate its isomers, a consideration that may not be necessary for our target compound unless chiral synthesis routes are employed.[20]

Conclusion

The purity assessment of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride requires a multi-pronged analytical approach. HPLC provides a robust and reliable method for routine purity determination and quantification of non-volatile impurities. GC-MS is an excellent complementary technique for identifying and quantifying volatile impurities. ¹H NMR spectroscopy offers an absolute method for purity determination through qNMR and provides invaluable structural confirmation.

By understanding the potential impurities arising from the synthetic route and employing these orthogonal analytical techniques, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This comprehensive approach to purity assessment is a critical component of scientific rigor in drug discovery and development.

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]

  • HPLC method for the determination of celecoxib and its related impurities. ResearchGate. [Link]

  • HPLC Analysis of Drug Celebrex and Related Impurities on Core-Shell Mixed-Mode Coresep 100 Column. HELIX Chromatography. [Link]

  • A Rapid and Sensitive HPLC Method for the Analysis of Celecoxib in Human Plasma: Application to Pharmacokinetic Studies. ResearchGate. [Link]

  • Development and Validation of RP HPLC Method for Estimation of Ruxolitinib Tablet in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. [Link]

  • Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. [Link]

  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. PMC. [Link]

  • How to Verify Sildenafil Powder Purity: A Step-by-Step Guide for Buyers. Jianbei. [Link]

  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). IntechOpen. [Link]

  • Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. ResearchGate. [Link]

  • Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. PMC. [Link]

  • Quality assessment of seized Sildenafil-labelled tablets. ResearchGate. [Link]

  • ICH Guideline in Practice for Quantification of Ruxolitinib by applying Validated RP-HPLC Method on Commercial Tablet Formulation. Research Journal of Pharmacy and Technology. [Link]

  • Chiral versus achiral crystal structures of 4-benzyl-1 H-pyrazole and its 3,5-di-amino derivative. PubMed. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF RUXOLITINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM USING UPLC. ResearchGate. [Link]

  • Development of basic tests for sildenafil citrate and sildenafil citrate tablet. Academic Journals. [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. [Link]

  • Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. ijpsonline.com. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. [Link]

  • Identification of Sildenafil Compound in Selected Drugs Using X-ray Study and Thermal Analysis. PMC. [Link]

  • Analytical Methods for the Estimation of Ruxolitinib – A Review. Acta Scientific. [Link]

Sources

Validation

Advanced Crystallographic Guide: Benzyl-Pyrazole Derivatives

Topic: X-ray crystallography of benzyl-pyrazole derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary This guide provides a technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography of benzyl-pyrazole derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a technical comparison of Benzyl-Pyrazole (BzPz) scaffolds against their rigid Phenyl-Pyrazole (PhPz) analogs. While PhPz derivatives are often favored in early fragment screening for their high crystallizability, BzPz derivatives offer superior pharmacodynamic properties due to the flexible methylene linker. This guide details the crystallographic challenges imposed by this linker—specifically lattice disorder and atropisomerism—and provides a validated protocol to overcome them.

Part 1: Comparative Analysis (The "Linker Paradox")

In medicinal chemistry, the benzyl-pyrazole scaffold is a "privileged structure" for kinase inhibition (e.g., RIP1 kinase) and COX-2 inhibition. However, the very feature that enhances biological efficacy—the methylene (


) bridge—introduces significant crystallographic penalties compared to rigid alternatives.
Performance Matrix: Benzyl-Pyrazole (BzPz) vs. Phenyl-Pyrazole (PhPz)
MetricBenzyl-Pyrazole (BzPz) Phenyl-Pyrazole (PhPz) Crystallographic Implication
Conformational Freedom High (Rotational freedom at

and

)
Low (Restricted rotation, often planar)BzPz suffers from higher entropic penalty during nucleation; requires slower growth rates.
Crystal Packing Motif Bilayer / Catemer Herringbone / Stacked Dimer BzPz tends to form segregated hydrophobic/hydrophilic layers, prone to slippage (twinning).
Space Group Tendency Non-centrosymmetric (

) common for unsubstituted; Centrosymmetric (

) for amino-substituted.
Often Centrosymmetric (

)
BzPz often exhibits Atropisomerism in the solid state, complicating structure solution.[1]
Refinement B-Factors High (> 40

) around the benzyl ring due to thermal motion.
Low (< 20

) uniform rigidity.
BzPz requires rigorous restraint handling (DFIX, SIMU) during refinement.
The Supramolecular "Switch"

The most critical insight for a crystallographer is the Substituent-Directed Packing .

  • Methyl/H-Substituted BzPz: Lacks strong donors. Packs in chiral space groups (

    
    ) despite being achiral molecules, driven by weak 
    
    
    
    interactions.
  • Amino-Substituted BzPz: The

    
     group acts as a "structural anchor," forcing the lattice into a centrosymmetric 
    
    
    
    arrangement via strong
    
    
    hydrogen bond networks (catemers).

Part 2: Experimental Protocols

Protocol A: The "Polarity Ladder" Crystallization Workflow

Objective: Overcome the high solubility and flexibility of BzPz derivatives to achieve diffraction-quality single crystals.

Prerequisites:

  • Purity: >98% (HPLC). Impurities >1% disrupt the delicate bilayer packing.

  • Quantity: 10–15 mg per condition.

Step-by-Step Methodology:

  • Solvent Selection (The Ladder):

    • Tier 1 (High Solubility): Methanol (MeOH), Ethanol (EtOH), DMF.[2]

    • Tier 2 (Precipitant): Water (forces hydrophobic stacking), Diethyl Ether.

    • Tier 3 (The "Sweet Spot"): Toluene/Ethyl Acetate (1:1). Note: Aromatic solvents like Toluene stabilize the benzyl ring via

      
       interactions.
      
  • Vapor Diffusion Setup (Hanging Drop):

    • Reservoir: 500

      
      L of Precipitant (e.g., 30% Toluene in Pentane).
      
    • Drop: 2

      
      L Protein/Ligand stock + 1 
      
      
      
      L Reservoir.
    • Critical Modification: For BzPz, use Slow Evaporation in tall, narrow vials if vapor diffusion yields oil. The slow rate allows the methylene linker to adopt the thermodynamically stable conformer.

  • Seeding (The "Self-Validating" Step):

    • If oils form (common with flexible linkers), perform micro-seeding. Take a cat whisker, streak the oil, and transfer to a fresh drop with lower supersaturation. If edges appear on the oil droplets within 24h, the phase is transitioning.

Protocol B: Refinement Strategy for Disordered Linkers

Objective: Correctly model the electron density around the


 bridge.
  • Initial Phasing: Use Direct Methods (SHELXT). Expect "ghost peaks" near the benzyl ring.

  • Disorder Handling:

    • Check for Alternative Conformations (PART 1 / PART 2). The benzyl ring often flips 180° or rotates 30°.

    • Apply RIGU (Rigid Bond) restraints to the phenyl ring atoms.

    • Apply ISOR (Isotropic) restraints only if the thermal ellipsoids of the methylene carbon are non-positive definite (NPD).

  • Validation: Check the

    
     vs. 
    
    
    
    . A gap > 5% suggests the disorder model is overfitting.

Part 3: Visualization & Logic

Figure 1: Crystallization Decision Tree

Caption: Logical workflow for selecting crystallization methods based on substituent polarity of the pyrazole core.

G Start Start: Purified BzPz Derivative CheckSub Analyze C3/C5 Substituents Start->CheckSub H_Bond_Donor H-Bond Donor? (-NH2, -OH) CheckSub->H_Bond_Donor Yes Lipophilic Lipophilic Only? (-CH3, -Ph) CheckSub->Lipophilic No Method_A Method A: Evaporation Solvent: EtOH/Water Target: H-Bond Catemers H_Bond_Donor->Method_A Method_B Method B: Vapor Diffusion Solvent: Toluene/Pentane Target: Pi-Stacking Bilayers Lipophilic->Method_B Outcome_Oil Outcome: Oiling Out Method_A->Outcome_Oil Fast Rate Success Diffraction Quality Crystal Method_A->Success Slow Rate Method_B->Outcome_Oil High Conc Method_B->Success Optimal Seeding Protocol: Micro-Seeding (Streak & Transfer) Outcome_Oil->Seeding Seeding->Success

Figure 2: Supramolecular Packing Logic

Caption: Comparison of packing motifs. BzPz forms bilayers (left) while PhPz forms rigid stacks (right).

Packing cluster_0 Benzyl-Pyrazole (BzPz) cluster_1 Phenyl-Pyrazole (PhPz) Bz1 Pyrazole Layer (Hydrophilic) Bz2 Benzyl Layer (Hydrophobic) Bz1->Bz2 Linker Flexibility Bz3 Interaction: C-H...Pi & T-Shaped Bz2->Bz3 Ph1 Planar Unit Ph2 Herringbone Stacking Ph1->Ph2 Rigid Lock Ph3 Interaction: Pi-Pi Stacking Ph2->Ph3

Part 4: Data Interpretation & Validation

When analyzing your solved structure, use these checkpoints to validate the model:

  • The Bilayer Check: In

    
     or 
    
    
    
    , view the packing along the a-axis. You should see distinct alternating layers of pyrazole (hydrophilic) and benzyl (hydrophobic) moieties. If the packing is randomized, suspect a twinned dataset or incorrect space group assignment.
  • Linker Geometry: The

    
     angle typically expands to ~112-114° (vs. ideal 109.5°) to accommodate steric clash between the pyrazole N and phenyl ortho-protons.
    
  • Interaction Energy:

    • BzPz: Dominant stabilization comes from

      
       (approx. -20 to -25 kJ/mol) and electrostatic forces.
      
    • PhPz: Dominant stabilization is often dispersive

      
       stacking.
      
References
  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Source: IUCrJ (2024). URL:[Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Source: MDPI (Crystals). URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Source: Chemical Biology & Drug Design (PubMed). URL:[Link]

  • Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds. Source: MDPI (Molecules). URL:[Link]

Sources

Comparative

A Comparative Guide to Pyrazole Derivatives as Anticancer Agents: Mechanisms, Efficacy, and Experimental Validation

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities and its presence in numerous FDA-approved drugs.[1][2] As a five-membered heterocyclic ring with two...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities and its presence in numerous FDA-approved drugs.[1][2] As a five-membered heterocyclic ring with two adjacent nitrogen atoms, its unique structure allows for diverse substitutions, enabling the fine-tuning of biological activity and selectivity.[1] This has made pyrazole and its derivatives a fertile ground for the discovery of novel anticancer agents.[3][4] These compounds exert their effects by modulating a wide array of critical cellular pathways involved in cancer progression, including those regulated by protein kinases, cyclooxygenase enzymes, and the machinery of cell division.[1][5]

This guide offers a comparative analysis of prominent pyrazole derivatives, focusing on their mechanisms of action, anticancer efficacy supported by experimental data, and the key protocols for their preclinical validation.

Comparative Analysis of Anticancer Mechanisms

Pyrazole derivatives have demonstrated a remarkable ability to interact with various biological targets. Their anticancer activity can be broadly categorized based on their primary mechanism of action.

Protein Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling pathways that control growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[1] Pyrazole-based compounds have been successfully developed as potent inhibitors of several key kinase families.

  • Multi-Kinase Inhibitors: Compounds like Sorafenib target multiple kinases simultaneously, including RAF, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). By inhibiting the RAF/MEK/ERK signaling pathway, Sorafenib effectively blocks tumor cell proliferation.[6] Its action on VEGFR and PDGFR also stifles tumor angiogenesis, cutting off the tumor's blood supply.

  • Receptor Tyrosine Kinase (RTK) Inhibitors:

    • Crizotinib is an inhibitor of Anaplastic Lymphoma Kinase (ALK) and MET, two RTKs whose aberrant activation drives the growth of certain cancers.[6]

    • Numerous novel pyrazole derivatives have been engineered as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2.[7][8] For instance, one study reported a fused pyrazole derivative (compound 50) with potent dual inhibition of EGFR and VEGFR-2 (IC50 = 0.09 and 0.23 µM, respectively), showing greater cytotoxicity against HepG2 liver cancer cells than the standard drugs erlotinib and sorafenib.[9]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are essential for cell cycle progression, and their inhibition can halt uncontrolled cancer cell division.[1]

    • AT7519 is a potent inhibitor of multiple CDKs (CDK1, CDK2, CDK4, CDK5, and CDK9), leading to cell cycle arrest at the G1/S and G2/M checkpoints and subsequent apoptosis.[6]

    • Other novel indole-pyrazole hybrids have shown significant inhibitory activity toward CDK2, with some derivatives exhibiting more potent cytotoxicity than the standard drug doxorubicin.[3]

The following diagram illustrates the mechanism of action for a multi-kinase inhibitor like Sorafenib, targeting the RAF/MEK/ERK pathway.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->RTK Activates RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Sorafenib Sorafenib (Pyrazole Derivative) Sorafenib->RAF Inhibits

Caption: Sorafenib inhibits the RAF/MEK/ERK signaling cascade.

Cyclooxygenase-2 (COX-2) Inhibitors

Celecoxib , a 1,5-diaryl substituted pyrazole, is a selective inhibitor of COX-2, an enzyme often overexpressed in various cancers.[10] Its anticancer effects are multifaceted:

  • COX-2-Dependent Mechanism: By inhibiting COX-2, celecoxib blocks the synthesis of prostaglandins (like PGE2), which are signaling molecules that promote inflammation, cell proliferation, and angiogenesis.[6][10]

  • COX-2-Independent Mechanisms: Celecoxib also induces apoptosis independently of its COX-2 activity. This is achieved by inhibiting signaling pathways like the Akt pathway and modulating the expression of Bcl-2 family proteins.[6][10] It has also been shown to enhance the sensitivity of cancer cells to other anticancer drugs by inhibiting the expression of P-glycoprotein, a protein associated with drug resistance.[11]

Other Notable Mechanisms

The structural versatility of the pyrazole core allows for interaction with other fundamental cellular components:

  • Tubulin Polymerization Inhibitors: Some pyrazole derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of the cytoskeleton required for cell division.[1][2]

  • Topoisomerase II Inhibitors: Certain novel pyrazole derivatives have demonstrated the ability to target topoisomerase II, an enzyme essential for managing DNA tangles during replication.[9] Their inhibition leads to DNA damage and cell death.

Quantitative Comparison of Anticancer Activity

The efficacy of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration needed to inhibit 50% of a biological process, such as cell growth. A lower IC50 value indicates greater potency. The table below summarizes the IC50 values of selected pyrazole derivatives against various human cancer cell lines.

Compound/DerivativePrimary Target(s)Cancer Cell LineCancer TypeIC50 (µM)Reference
Celecoxib COX-2HCT-116Colon~37[6]
MCF-7Breast25.2 - 37.2[6]
HepG2Liver~28[6]
Sorafenib RAF, VEGFR, PDGFRHepG2Liver1.06 - 4.5[6][9]
Crizotinib ALK, METPANC-1Pancreatic~5[6]
AT7519 CDKsHCT-116Colon0.04 - 0.94[6]
Compound 50 EGFR, VEGFR-2HepG2Liver0.71[9]
Compound 43 PI3 KinaseMCF-7Breast0.25[9]
Indole-Pyrazole 33 CDK2HCT-116Colon< 23.7[3]
Indole-Pyrazole 34 CDK2HCT-116Colon< 23.7[3]
Hybrid 7a CDK2, Caspase-3HepG2Liver6.1[12]
Hybrid 7b CDK2, Caspase-3HepG2Liver7.9[12]

Note: IC50 values can vary based on experimental conditions and specific cell line clones.

Experimental Protocols for Validation

The validation of a potential anticancer agent requires a series of rigorous, standardized in vitro assays. The causality behind this workflow is to first establish general cytotoxicity and then to elucidate the specific mechanism of cell death.

Experimental_Workflow cluster_workflow Anticancer Activity Validation Workflow Start Novel Pyrazole Derivative CellCulture Treat Cancer Cell Lines Start->CellCulture MTT Cell Viability Assay (e.g., MTT) CellCulture->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle Mechanism Elucidate Mechanism (e.g., Western Blot for protein expression) Apoptosis->Mechanism CellCycle->Mechanism End Lead Compound for further study Mechanism->End

Caption: A typical workflow for validating anticancer activity.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay is a primary screening tool to determine a compound's cytotoxic effect on cancer cells.[6]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6]

  • Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the pyrazole derivative (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Assay)

To determine if cell death is occurring via apoptosis (programmed cell death) or necrosis, flow cytometry with Annexin V and Propidium Iodide (PI) staining is used.[6]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[6]

  • Methodology:

    • Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a defined time. Include both positive and negative controls.

    • Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between four populations:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Protocol 3: Cell Cycle Analysis

This assay is crucial for compounds suspected of interfering with cell division, such as CDK inhibitors.[6] It determines the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

  • Principle: A fluorescent dye, such as Propidium Iodide (PI), is used to stain the cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase.

  • Methodology:

    • Cell Treatment: Treat cells with the pyrazole derivative for a set time (e.g., 24 hours).

    • Cell Harvesting: Collect and wash the cells with PBS.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes. This step is critical for allowing the dye to enter and stain the DNA.

    • Staining: Treat the cells with RNase A (to prevent staining of RNA) and then stain with PI.

    • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. A histogram of DNA content is generated, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.

The diagram below shows how a CDK inhibitor like AT7519 disrupts the cell cycle.

Cell_Cycle_Inhibition cluster_cell_cycle The Cell Cycle G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint Arrest Cell Cycle Arrest & Apoptosis G1->Arrest G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint G2->Arrest M->G1 CDK_Cyclin CDK-Cyclin Complexes CDK_Cyclin->G1 Drives Progression CDK_Cyclin->G2 AT7519 AT7519 (Pyrazole Derivative) AT7519->CDK_Cyclin Inhibits

Caption: CDK inhibitors cause cell cycle arrest at checkpoints.

Conclusion

Pyrazole derivatives represent a highly successful and versatile scaffold in the development of anticancer agents.[3] Their ability to be chemically modified allows for the targeting of a wide range of cancer-related proteins and pathways, from kinases and COX enzymes to tubulin and topoisomerases.[3][4] The continued exploration of structure-activity relationships, coupled with rigorous experimental validation using the protocols outlined in this guide, will undoubtedly lead to the discovery of new pyrazole-based therapeutics with enhanced potency, improved selectivity, and lower toxicity, offering new hope in the field of oncology.[3]

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI. Retrieved February 12, 2026, from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023, December 9). SRR Publications. Retrieved February 12, 2026, from [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • The molecular mechanisms of celecoxib in tumor development. (2020, October 2). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025, February 18). Bentham Science. Retrieved February 12, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 24). Frontiers. Retrieved February 12, 2026, from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub. Retrieved February 12, 2026, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science. Retrieved February 12, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. (2025, July 9). BULLETIN FOR TECHNOLOGY AND HISTORY. Retrieved February 12, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021, April 29). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024, July 9). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2013, March 21). MDPI. Retrieved February 12, 2026, from [Link]

  • Celecoxib enhanced the sensitivity of cancer cells to anticancer drugs by inhibition of the expression of P-glycoprotein through a COX-2-independent manner. (2009, September 1). PubMed. Retrieved February 12, 2026, from [Link]

  • Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (2026, February 10). International journal of research in pharmaceutical sciences. Retrieved February 12, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). University of Pretoria. Retrieved February 12, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride

Welcome, colleagues. In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis and analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, colleagues. In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis and analysis. However, the responsible management of the chemical entities we create is a paramount aspect of our work, directly impacting our safety, the integrity of our research environment, and our institution's regulatory standing. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride. Our goal is to move beyond mere compliance and foster a deep-seated culture of safety and environmental stewardship.

The procedures outlined here are built upon foundational chemical principles and regulatory standards. The core logic is simple: understand the molecule's reactivity and hazards, and then use that knowledge to contain and dispose of it in a way that neutralizes its potential for harm.

Section 1: Core Principles of Disposal - A Hazard-Based Approach

Before we can dispose of a chemical, we must fundamentally understand its nature. 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a multi-faceted molecule, and each component dictates a specific handling requirement.

  • The Hydrochloride Salt: This makes the compound acidic and potentially corrosive. It can cause severe skin and eye irritation or burns upon contact.[1][2]

  • The Chloromethyl Group (-CH₂Cl): This functional group classifies the molecule as a halogenated organic compound . This is the single most critical piece of information for waste segregation, as halogenated waste streams have specific, stringent disposal requirements, often involving high-temperature incineration.[3][4][5]

  • The Pyrazole and Benzyl Moieties: These aromatic structures contribute to its overall toxicity profile. Related compounds are known to be harmful if swallowed and may cause respiratory irritation.[6]

Based on this analysis, the compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer system or allowed to evaporate in a fume hood.[3][7]

Table 1: Hazard Profile of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride
Hazard ClassificationDescriptionGHS PictogramPrimary Precaution
Acute Toxicity, Oral Harmful if swallowed.Exclamation MarkDo not eat, drink, or smoke when handling. Wash hands thoroughly after use.[2][6]
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to burns.Exclamation MarkWear appropriate chemical-resistant gloves and a lab coat.[1]
Serious Eye Damage/Irritation Causes serious eye irritation and potential for severe damage.Exclamation MarkWear safety goggles or a face shield.
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or aerosols.Exclamation MarkHandle only in a well-ventilated area, preferably a certified chemical fume hood.
Halogenated Organic Contains chlorine, requiring segregation into a specific hazardous waste stream.Environment (if applicable)Segregate from all other waste types, especially non-halogenated solvents.[7]

Section 2: Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container is full. It starts with the correct setup and personal protective equipment (PPE).

Mandatory Personal Protective Equipment (PPE)

Your safety is non-negotiable. The rationale for each piece of PPE is directly tied to the hazards identified above.

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety goggles or a full-face shield.Protects against splashes of the corrosive hydrochloride and irritating dust particles.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin irritation and potential burns from the acidic and reactive nature of the compound.[1]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from accidental spills.
Respiratory Protection Not typically required if handled exclusively within a fume hood.If weighing or transferring large quantities outside of a hood, consult your EHS department about the need for a respirator.
The Cardinal Rule: Waste Segregation

The single most common and costly mistake in laboratory waste management is improper segregation. Mixing halogenated and non-halogenated waste streams can triple disposal costs and create dangerous, unknown chemical cocktails.[7][8] This compound's identity as a halogenated organic is unambiguous.

The following diagram illustrates the critical decision point for segregating this waste.

WasteSegregation Start Waste Generated: 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride IsOrganic Is the waste primarily organic? Start->IsOrganic HasHalogen Does it contain F, Cl, Br, or I? IsOrganic->HasHalogen  Yes   Aqueous AQUEOUS WASTE IsOrganic->Aqueous  No   Halogenated HALOGENATED ORGANIC WASTE HasHalogen->Halogenated  Yes   NonHalogenated NON-HALOGENATED ORGANIC WASTE HasHalogen->NonHalogenated  No  

Caption: Waste stream identification workflow.

Section 3: Step-by-Step Disposal Protocol

Follow this workflow meticulously for all waste containing 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, including pure compound, solutions, and contaminated materials.

Waste Container Preparation
  • Select a Compatible Container: Use a clean, dry container made of chemically resistant material such as polyethylene or glass.[3][9] The container must have a secure, screw-top lid.[10] Never use food or beverage containers.

  • Affix the Label: Before adding any waste, securely attach a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[8][10]

  • Complete the Label: Clearly write the full chemical name: "1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride" and list all other components if it's a mixed waste stream. Indicate the relevant hazards (Corrosive, Irritant).[8] An incomplete label is a compliance violation.

Waste Accumulation
  • Location: All waste handling and transfer must occur inside a certified chemical fume hood to mitigate inhalation risks.[1][8]

  • Transfer: Carefully transfer the waste into the prepared container. If the compound is a solid, use a powder funnel to prevent dispersal. For liquids, pour slowly to avoid splashing.

  • Keep Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[7][10][11] This prevents the release of vapors and protects against spills.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][12] The SAA must have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10][11]

Managing Contaminated Materials
  • Solid Waste: Any disposable items contaminated with this chemical (e.g., gloves, weigh paper, pipette tips, absorbent pads from spill cleanup) must be collected as solid hazardous waste. Place them in a separate, clearly labeled, lined container.

  • Empty Containers: An "empty" container that held this chemical is not trash. The first rinse of the container with a suitable solvent (e.g., ethanol, acetone) must be collected and disposed of as halogenated liquid hazardous waste.[11] After a thorough triple rinse, the container can be managed according to your institution's policy for decontaminated glassware or plastic.

The diagram below outlines the complete operational workflow from generation to disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS Operations A Generate Waste (In Fume Hood) C Transfer Waste to Container A->C B Select & Label Compatible Container B->C D Seal Container & Store in Secondary Containment (SAA) C->D E Request Waste Pickup (via EHS portal) D->E Container Full or Project Complete F EHS Collects Waste E->F G Transport to Licensed Waste Disposal Facility F->G H Final Destruction (Incineration) G->H

Caption: End-to-end laboratory waste disposal workflow.

Section 4: Emergency Procedures - Spill Management

Accidents happen. A prepared response is critical.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill:

    • Small Spill (manageable by one person): If you are trained and it is safe to do so, proceed with cleanup. Ensure the fume hood is operational.

    • Large Spill (outside of containment, or you feel unsafe): Evacuate the area immediately. Close the doors and call your institution's emergency number and EHS department.

  • Cleanup (Small Spill):

    • Don the appropriate PPE (Section 2.1).

    • If the material is a solid, gently cover it with a chemical absorbent pad or sand to prevent it from becoming airborne. Do NOT sweep dry powder.

    • If a liquid, cover with an appropriate absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Carefully collect the absorbed material using a scoop or brush and place it into a designated hazardous waste container.[1]

    • Wipe the area with a cloth dampened with a suitable solvent, and also place the cloth in the hazardous waste container.

    • Wash the area with soap and water.

Section 5: Regulatory Grounding

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] The specific regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273.[14] Adherence to the protocols in this guide will ensure your work aligns with these federal mandates, protecting you and your institution from significant penalties.

By internalizing these procedures, you contribute to a robust safety culture that extends far beyond a single project or compound. You demonstrate a commitment to scientific excellence in its entirety—from discovery to responsible disposal.

References

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbonyl chloride, 95+%. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]

  • University of Canterbury. (2021). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • RedStag Hazardous. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride. Retrieved from [Link]

Sources

Handling

Mastering the Safe Handling of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride: A Senior Application Scientist's Guide

For researchers and drug development professionals, the synthesis and application of novel chemical entities are paramount. 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is one such compound with significant potent...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are paramount. 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is one such compound with significant potential. However, its handling requires a meticulous approach to safety. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Profile: A Synthesis of Known Risks

Based on data from similar chemical structures, 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is anticipated to be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][2][3] Furthermore, it may cause respiratory irritation.[1][2] The presence of the benzyl chloride moiety suggests potential for more severe hazards, including skin burns, eye damage, and respiratory tract burns.[4][5][6]

Table 1: Anticipated Hazard Classification

Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed[1][7][8]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][3][7][8]
Serious Eye Damage/IrritationCategory 1/2Causes serious eye damage/irritation[1][2][3][8]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1][2][3][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical factor in mitigating the risks associated with handling 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride. The following PPE is mandatory:

  • Hand Protection : Chemically resistant gloves are essential to prevent skin contact.[9] Given the potential for skin irritation and burns, nitrile or neoprene gloves are recommended. It is crucial to double-glove, especially when handling concentrated solutions. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[10]

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes.[9][11] A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant risk of splashing.[9]

  • Body Protection : A lab coat, preferably a chemically resistant one, must be worn at all times in the laboratory. Ensure the lab coat is fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : All handling of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride solid or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][4] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[11][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will further enhance safety. The following workflow is recommended:

Pre-Operational Checks:
  • Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • PPE Inspection : Inspect all PPE for any signs of damage or wear before use.

  • Emergency Equipment : Confirm the location and accessibility of the nearest safety shower and eyewash station.[4][6][11]

Handling Procedure:
  • Donning PPE : Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and eye/face protection.

  • Material Transfer : Conduct all weighing and transferring of the solid compound within the chemical fume hood. Use a spatula for transfers and avoid creating dust.

  • Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reaction Setup : If using the compound in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup can be safely vented.

Post-Handling Procedures:
  • Decontamination : Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE : Remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the face shield, goggles, lab coat, and finally the inner gloves.

  • Hand Washing : Wash hands thoroughly with soap and water after removing PPE.[2]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Prep Pre-Operational Checks Don_PPE Don PPE Prep->Don_PPE Handling Material Transfer & Solution Prep Don_PPE->Handling Decon Decontaminate Handling->Decon Doff_PPE Doff PPE Decon->Doff_PPE Wash Wash Hands Doff_PPE->Wash Disposal Waste Segregation & Disposal Wash->Disposal

Caption: Safe handling workflow for 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride.

Emergency Response: Immediate and Effective Actions

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][13] Seek immediate medical attention.

  • Inhalation : Move the affected individual to fresh air.[3][7] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Disposal Plan: Responsible Waste Management

All waste generated from the handling of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride must be treated as hazardous waste.

  • Solid Waste : Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a designated, labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste, including reaction residues and cleaning rinses, in a separate, labeled hazardous waste container. The first rinse of any glassware should be collected as hazardous waste.[14]

  • Empty Containers : Empty containers must be thoroughly rinsed with a suitable solvent, and the first rinseate collected as hazardous waste.[14] After rinsing, the label should be defaced before disposal in the appropriate solid waste stream.[14]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, unlocking its potential while prioritizing personal and environmental safety.

References

  • Biosynth. (2021, May 18).
  • Fisher Scientific. (2015, March 19).
  • CymitQuimica. (2024, December 19).
  • Sigma-Aldrich. (2025, August 14).
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • New Jersey Department of Health. (2010, November). Benzyl chloride - Hazardous Substance Fact Sheet.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 3). 1-(2-Methoxybenzyl)
  • Cole-Parmer.
  • Fisher Scientific. (2025, December 18).
  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
  • Cole-Parmer.
  • Fisher Scientific. (2010, February 2).
  • FUJIFILM Wako Chemicals. (2025, April 24).
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Dartmouth College. Hazardous Waste Disposal Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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